Fluoroacetate
Description
Properties
IUPAC Name |
2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199297 | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-62-2 | |
| Record name | Fluoroacetate anion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of fluoroacetate?
An In-Depth Technical Guide to the Mechanism of Action of Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium this compound, also known as Compound 1080, is a highly toxic organofluorine compound that exerts its effects through a process termed "lethal synthesis."[1][2] It is not toxic in its original form but is metabolically converted into a potent inhibitor of a critical enzyme in cellular respiration. This guide provides a detailed examination of the biochemical mechanism of this compound toxicity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.
Core Mechanism of Action: Lethal Synthesis and Krebs Cycle Inhibition
The toxicity of this compound is a classic example of lethal synthesis, where a non-toxic compound is converted into a toxic metabolite through normal enzymatic pathways.[2] The process involves a multi-step molecular deception that culminates in the shutdown of cellular energy production.
-
Activation to Fluoroacetyl-CoA: Upon entering the cell, this compound is recognized as an analogue of acetate. It is subsequently converted into fluoroacetyl-coenzyme A (F-CoA) by the enzyme acetyl-CoA synthetase.[3]
-
Condensation to Fluorocitrate: In the mitochondrial matrix, the enzyme citrate (B86180) synthase catalyzes the condensation of F-CoA with oxaloacetate.[3][4][5][6] This reaction normally produces citrate, but instead, it yields the toxic metabolite (-)-erythro-2-fluorocitrate.[7]
-
Inhibition of Aconitase: Fluorocitrate is a potent, mechanism-based inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) or Krebs cycle.[2][8][9][10] Fluorocitrate acts as a "suicide substrate."[2] Aconitase processes fluorocitrate, leading to the release of a fluoride (B91410) ion and the formation of 4-hydroxy-trans-aconitate (HTA).[2][7][11] HTA binds very tightly, though not covalently, to the enzyme's active site, causing profound and irreversible inhibition.[7][11]
Downstream Metabolic Consequences
The blockade of the Krebs cycle at the aconitase step triggers a cascade of severe metabolic derangements:
-
Citrate Accumulation: With aconitase inhibited, citrate cannot be converted to isocitrate and accumulates to toxic levels in the mitochondria, cytoplasm, and blood.[2][8][9][10]
-
Energy Depletion: The halt of the TCA cycle prevents the generation of reducing equivalents (NADH and FADH2), which are essential for the electron transport chain and ATP synthesis.[6][8][9] The resulting cellular energy crisis leads to organ failure.
-
Lactic Acidosis: The depletion of ATP forces cells to switch to anaerobic metabolism for energy, leading to the rapid accumulation of lactic acid and subsequent metabolic acidosis.[6][8][9][10]
-
Hypocalcemia: The accumulated citrate is a potent calcium chelator. It sequesters calcium ions from the blood, leading to hypocalcemia, which can disrupt neurological and cardiac function.[8][9][10]
Quantitative Data
Toxicity Data
The toxicity of sodium this compound varies significantly across species.
| Species | Route | LD₅₀ (mg/kg) | Reference(s) |
| Human (estimated) | Oral | 2 - 10 | [6][9][10][12] |
| Rat (Male) | Oral | 2.08 | [9] |
| Rat (Female) | Oral | 1.85 | [9] |
| Rat (General) | Oral | 0.22 | [12] |
| Coyote | Oral | 0.1 | [12] |
| Rabbit (Male) | Dermal | 277 | [12] |
| Rabbit (Female) | Dermal | 324 | [12] |
Enzyme Kinetics
| Enzyme | Parameter | Value | Substrate / Inhibitor | Source Organism | Reference(s) |
| Aconitase | Kᵢ | 3.4 x 10⁻⁸ M | Fluorocitrate | Rat Liver | [13] |
| Citrate Synthase | Kₘ | 16 µM | Acetyl-CoA | Rat Liver | [14][15] |
| Citrate Synthase | Kₘ | 2 µM | Oxaloacetate | Rat Liver | [15] |
Metabolite Accumulation in Poisoning
| Metabolite | Observation | Timing | Species | Reference(s) |
| Citrate | 8 to 15-fold increase in heart tissue | Peaks at 4-6 hours | Rat | [2] |
| Citrate | 5 to 10-fold increase in serum | Peaks at 4-6 hours | Rat | [2] |
| Citrate | 2.4-fold increase in kidney tissue | Not specified | Rat | [16] |
| Lactate | Elevated to 8.1 mmol/L | During acute phase | Human | [6] |
Key Experimental Protocols
Protocol: Determination of Aconitase Activity
This protocol is based on a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is used by isocitrate dehydrogenase to generate NADPH, which can be measured spectrophotometrically.
A. Sample Preparation (Mitochondrial Fraction)
-
Homogenize ~50 mg of tissue or 1x10⁷ cells in 500 µL of ice-cold mitochondrial isolation buffer.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the mitochondria.[4][17]
-
Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in 100 µL of ice-cold assay buffer and sonicate for 20 seconds.[4][17]
-
Keep the sample on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
B. Aconitase Activation (Optional but Recommended)
-
Prepare a fresh Aconitase Activation Solution containing cysteine and (NH₄)₂Fe(SO₄)₂ in assay buffer.[4][17]
-
Add 10 µL of Activation Solution to 100 µL of the sample.
-
Incubate on ice for 1 hour to reconstitute the enzyme's iron-sulfur cluster.[4][17]
C. Assay Procedure
-
Prepare a Reaction Mix containing assay buffer, substrate (citrate or cis-aconitate), NADP⁺, and isocitrate dehydrogenase (IDH).[8][18]
-
Add 5-50 µL of the activated sample to a 96-well plate. Adjust the volume to 50 µL with assay buffer.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 340 nm (for NADPH) or 450 nm (for coupled colorimetric assays) using a plate reader.[4][18]
-
Take readings every 1-2 minutes for 30-60 minutes at 25°C.[4]
-
Calculate the rate of change in absorbance (ΔAbs/min). The activity is proportional to this rate.
Protocol: In Vivo LD₅₀ Determination in Rodents
This protocol describes the "up-and-down" or Dixon-Massey method for determining the median lethal dose (LD₅₀).[9]
A. Animal Preparation
-
Use young adult Sprague-Dawley rats (or a similar strain), separated by sex.[9] Acclimate animals for at least one week prior to the study.
-
Fast animals overnight but provide water ad libitum.
B. Dosing Procedure
-
Prepare a stock solution of sodium this compound in sterile water.
-
Select an initial dose based on literature values (e.g., starting around 1.5 mg/kg).
-
Administer the dose to a single animal via oral gavage or assisted drinking.[9]
-
Observe the animal continuously for the first 4 hours and then periodically for up to 24 hours for signs of toxicity (e.g., tremors, convulsions, lethargy) and mortality.[9]
C. Dose Adjustment
-
If the animal survives the 24-hour observation period, the dose for the next animal is increased by a fixed log interval.[9]
-
If the animal dies within the 24-hour period, the dose for the next animal is decreased by the same fixed log interval.[9]
-
Continue this procedure, testing one animal at a time, until a sufficient number of dose reversals (e.g., a death followed by a survival or vice versa) have occurred.
D. Calculation
-
The LD₅₀ is calculated using statistical methods specific to the up-and-down procedure, which takes into account the sequence of survivals and deaths.
Mandatory Visualizations
Caption: Biochemical pathway of this compound's "lethal synthesis."
Caption: Experimental workflow for in vivo LD₅₀ determination.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. rev.aetox.es [rev.aetox.es]
- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aphis.usda.gov [aphis.usda.gov]
- 13. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Citrate content of liver and kidney of rat in various metabolic states and in this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the History and Science of Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetate, a potent metabolic poison, has a rich and multifaceted history, from its initial synthesis in the late 19th century to its discovery as a naturally occurring toxin in various plant species and its subsequent development as a widely used pesticide. This in-depth technical guide provides a comprehensive overview of the discovery, research, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this significant biochemical tool and toxin. The guide includes a historical timeline of key discoveries, detailed experimental protocols for its isolation and analysis, extensive quantitative data on its toxicity and natural occurrence, and a thorough exploration of its molecular mechanism of action, famously termed "lethal synthesis."
A Chronicle of Discovery and Research
The journey of this compound from a laboratory curiosity to a compound of significant toxicological and biochemical interest spans over a century. Its story is marked by independent discoveries, pioneering research into its metabolic effects, and its controversial use as a pesticide.
Early Synthesis and Rediscovery: this compound was first synthesized in a laboratory setting in 1896.[1] However, its potent biological effects remained largely unknown until it was independently rediscovered during World War II by German military chemists. Despite its high potency, its practical application as a weapon was limited due to the necessity of ingestion or injection for optimal effect. American chemists, in their search for new pesticides, also independently synthesized and recognized its efficacy as a rodenticide in 1942, assigning it the catalog number "1080," which would become its well-known brand name.[2][3]
The Natural Toxin Revealed: A pivotal moment in the history of this compound research came in 1944 when the South African chemist, J.S.C. Marais, isolated the toxic principle from the leaves of the "gifblaar" plant (Dichapetalum cymosum).[4][5] This plant was notorious for causing livestock poisoning.[6] Marais identified the toxic compound as monofluoroacetic acid, marking the first discovery of an organofluorine compound in nature.[5] This discovery opened up a new field of study into naturally occurring organofluorines. It is now known that this compound is present in at least 40 plant species across Australia, Brazil, and Africa, where it is believed to serve as a defense mechanism against herbivores.[1]
Unraveling the Mechanism of "Lethal Synthesis": The elucidation of this compound's mechanism of toxicity is a classic chapter in the annals of biochemistry, largely attributed to the work of Sir Rudolph Peters and his colleagues. They introduced the concept of "lethal synthesis," where a non-toxic compound is converted within the body into a potent inhibitor of a vital metabolic pathway.[7] this compound itself is not the direct inhibitor. Instead, it is mistaken for acetate (B1210297) by cellular enzymes and is converted into fluoroacetyl-CoA. This molecule then enters the Krebs (citric acid) cycle, where citrate (B86180) synthase catalyzes its condensation with oxaloacetate to form fluorocitrate.[1][8] It is this newly synthesized fluorocitrate that acts as a powerful inhibitor of the enzyme aconitase, effectively blocking the Krebs cycle and leading to cellular energy deprivation and citrate accumulation.[1][8][9] Later research revealed the stereospecificity of this inhibition, with the (-)-erythro diastereomer of 2-fluorocitrate being the active inhibitor.[10][11]
Quantitative Analysis of this compound
The potency and prevalence of this compound have necessitated the development of accurate methods for its quantification in various matrices. The following tables summarize key quantitative data related to its toxicity and natural occurrence.
Table 1: Acute Oral Toxicity (LD50) of Sodium this compound in Various Animal Species
| Species | Common Name | LD50 (mg/kg body weight) | Reference(s) |
| Canis latrans | Coyote | 0.1 | [2] |
| Canis lupus familiaris | Dog | 0.1 | |
| Vulpes vulpes | Red Fox | 0.2 | |
| Felis catus | Cat | 0.3 | |
| Ovis aries | Sheep | 0.11 (chronic) | [2] |
| Capra hircus | Goat | 0.1 (sublethal dose studied) | [2] |
| Rattus norvegicus | Rat | 7.0 | |
| Mus musculus | Mouse | 8.3 | [12] |
| Coragyps atratus | Black Vulture | 15.0 | [2] |
| Pica pica | Black-billed Magpie | 1.0 | [2] |
| Anas platyrhynchos | Mallard | 9.1 | [2] |
| Colinus virginianus | Northern Bobwhite | LC50: 486 mg/kg-diet | [2] |
| Homo sapiens | Human | 2-10 (estimated) | [2] |
Table 2: this compound Concentration in Various Plant Species
| Plant Species | Common Name | Plant Part | This compound Concentration (mg/kg dry weight) | Reference(s) |
| Dichapetalum braunii | Seeds | up to 8000 | [1] | |
| Gastrolobium grandiflorum | Heart-leaf Bush | up to 2600 | [1] | |
| Gastrolobium bilobum | 730 - 2650 | [13] | ||
| Gastrolobium parviflorum | 150 - 2500 | [13] | ||
| Palicourea marcgravii | up to 500 | [1] | ||
| Dichapetalum cymosum | Gifblaar / Poison Leaf | Young Leaves | High | [6] |
Key Experimental Protocols
This section provides detailed methodologies for the foundational experiments in this compound research, presented in a clear, step-by-step format for reproducibility and understanding.
Isolation of this compound from Dichapetalum cymosum (Marais, 1944)
This protocol is based on the original method described by J.S.C. Marais in his 1944 publication, which led to the first identification of naturally occurring this compound.[5][14]
Objective: To isolate and purify the toxic principle from the leaves of Dichapetalum cymosum.
Materials:
-
Freshly collected young leaves of Dichapetalum cymosum
-
96% Ethanol
-
Lead acetate solution
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Calcium hydroxide (B78521) (Ca(OH)₂) saturated solution
-
Apparatus for steam distillation, vacuum distillation, and filtration
Procedure:
-
Extraction: The fresh plant material is minced and extracted with boiling 96% ethanol. The ethanolic extract is then concentrated under reduced pressure.
-
Clarification: The concentrated aqueous extract is treated with a lead acetate solution to precipitate impurities. The resulting precipitate is removed by filtration.
-
De-leading: Hydrogen sulfide gas is bubbled through the filtrate to precipitate excess lead as lead sulfide. The lead sulfide is then removed by filtration.
-
Acidification and Ether Extraction: The filtrate is acidified with sulfuric acid and then repeatedly extracted with diethyl ether.
-
Neutralization and Salt Formation: The ether extracts are combined and neutralized by shaking with a saturated solution of calcium hydroxide, using phenolphthalein (B1677637) as an indicator. This converts the fluoroacetic acid into its calcium salt.
-
Purification of Calcium Salt: The aqueous solution of the calcium salt is evaporated to dryness. The residue is then dissolved in 96% ethanol, and acetone is added to induce crystallization of the calcium this compound. The crystals are collected and can be further recrystallized.
-
Isolation of Free Acid (Optional): The purified calcium salt can be treated with a stoichiometric amount of sulfuric acid, and the liberated monofluoroacetic acid can be isolated by distillation.
Elucidation of the "Lethal Synthesis" Pathway
The following represents a generalized experimental workflow based on the principles established by Sir Rudolph Peters and subsequent researchers to demonstrate the conversion of this compound to an inhibitor of the Krebs cycle.
Objective: To demonstrate that this compound is converted to an inhibitor of aconitase within biological systems.
Materials:
-
Tissue homogenates (e.g., from rat kidney or liver)
-
Sodium this compound solution
-
Substrates for the Krebs cycle (e.g., citrate, pyruvate)
-
Spectrophotometer
-
Warburg manometer (for measuring oxygen consumption)
-
Reagents for citrate analysis
Procedure:
-
Tissue Preparation: Prepare homogenates of a suitable tissue (e.g., kidney) known to have active Krebs cycle metabolism.
-
Incubation: Divide the homogenate into two groups: a control group and a this compound-treated group. Incubate both groups under physiological conditions (e.g., 37°C, appropriate buffer).
-
Metabolic Activity Measurement:
-
Oxygen Consumption: Measure the rate of oxygen consumption in both groups using a Warburg manometer after the addition of a Krebs cycle substrate like pyruvate. A significant decrease in oxygen consumption in the this compound-treated group compared to the control indicates an inhibition of cellular respiration.
-
Citrate Accumulation: At various time points during the incubation, take aliquots from both groups and measure the concentration of citrate. A significant accumulation of citrate in the this compound-treated group is a hallmark of aconitase inhibition.
-
-
Isolation of the Inhibitory Factor:
-
Prepare a larger batch of tissue homogenate from an animal poisoned with a sublethal dose of this compound.
-
Fractionate the homogenate to isolate the mitochondrial fraction, where the Krebs cycle enzymes are located.
-
Extract and purify the accumulated tricarboxylic acids from the poisoned mitochondria.
-
-
In Vitro Inhibition Assay:
-
Prepare a purified preparation of aconitase.
-
Add the extracted fraction from the poisoned tissue to the purified aconitase and measure its enzymatic activity using citrate as a substrate. A significant inhibition of aconitase activity by the extract from the poisoned tissue, but not from a control tissue, demonstrates the presence of the inhibitory factor (fluorocitrate).
-
Determination of Aconitase Inhibition Kinetics
This protocol outlines a general method for determining the kinetic parameters of aconitase inhibition by fluorocitrate.
Objective: To determine the inhibition constant (Ki) and the type of inhibition of aconitase by fluorocitrate.
Materials:
-
Purified aconitase enzyme
-
(-)-erythro-2-fluorocitrate (the inhibitory isomer)
-
Citrate or isocitrate (as substrates)
-
Buffer solution (e.g., Tris-HCl)
-
Spectrophotometer
-
Reagents for a coupled enzyme assay (e.g., isocitrate dehydrogenase and NADP⁺ to monitor the formation of isocitrate at 340 nm)
Procedure:
-
Enzyme Assay: Establish a reliable assay to measure the initial velocity of the aconitase-catalyzed reaction. A common method is to couple the production of isocitrate to the reduction of NADP⁺ by isocitrate dehydrogenase and monitor the increase in absorbance at 340 nm.
-
Varying Substrate and Inhibitor Concentrations:
-
Perform a series of experiments where the concentration of the substrate (citrate or cis-aconitate) is varied while the concentration of the inhibitor (fluorocitrate) is kept constant at several different fixed concentrations (including zero).
-
Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).
-
Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive). For fluorocitrate's inhibition of aconitase with citrate as the substrate, the inhibition is partially competitive.[15]
-
Calculate the Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor. For fluorocitrate, the Ki has been reported to be in the nanomolar range (e.g., 3.4 x 10⁻⁸ M with citrate as the substrate).[15]
-
Visualizing the Molecular Mechanism and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a logical workflow for identifying the toxic principle of Dichapetalum cymosum.
The "Lethal Synthesis" Signaling Pathway
Caption: The metabolic pathway of "lethal synthesis" of this compound.
Experimental Workflow for the Identification of the Toxic Principle in Dichapetalum cymosum
Caption: Logical workflow for the isolation and identification of this compound.
Historical and Modern Analytical Methods for this compound Detection
The detection and quantification of this compound are crucial for toxicological investigations, environmental monitoring, and food safety. A variety of analytical methods have been developed over the years, evolving in sensitivity and specificity.
Early Methods:
-
Bioassays: In the early stages of research, the toxicity of plant extracts was often determined through bioassays on laboratory animals. While effective in demonstrating toxicity, these methods were not specific to this compound and lacked quantitative precision.
-
Chemical Derivatization and Colorimetry: Early chemical methods often involved the conversion of this compound to a colored compound that could be quantified using colorimetry. These methods were often laborious and prone to interference from other compounds in the sample matrix.
Chromatographic Techniques:
-
Gas Chromatography (GC): The development of gas chromatography provided a more specific and sensitive method for this compound analysis. Due to the low volatility of the this compound salt, derivatization is typically required to convert it into a more volatile ester, such as the methyl or pentafluorobenzyl ester.[16][17] Electron capture detection (ECD) is often used for its high sensitivity to halogenated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have also been developed for the analysis of this compound.[18] These methods can sometimes be performed without derivatization, simplifying the sample preparation process. Detection is often achieved using mass spectrometry (MS) for high specificity and sensitivity.
Modern Mass Spectrometry-Based Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for the definitive identification and quantification of this compound. The mass spectrometer provides structural information, confirming the identity of the detected compound.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern LC-tandem MS (MS/MS) methods offer very high sensitivity and specificity for the direct analysis of this compound in complex matrices like water and biological fluids, often with minimal sample preparation.[19]
Other Techniques:
-
Capillary Electrophoresis: Capillary zone electrophoresis with conductivity detection has been shown to be a sensitive and fast method for the determination of this compound in biological samples like blood serum.[20]
-
Fluoride (B91410) Ion-Selective Electrode: A screening test has been developed that utilizes a fluoride ion-selective electrode to detect the fluoride ion after the decomposition of this compound. While not specific, it can be a rapid screening tool.[16]
Conclusion
The history of this compound research is a compelling narrative of scientific inquiry, from its chemical synthesis to the elucidation of its intricate mechanism of action and its ecological significance. For researchers, scientists, and drug development professionals, understanding this history provides context for the use of this compound and its derivatives as valuable biochemical probes and highlights the importance of detailed toxicological assessment. The experimental protocols and quantitative data presented in this guide offer a practical resource for those working in fields where this potent molecule is of interest. The ongoing research into this compound, including the development of more sensitive analytical methods and potential antidotes, ensures that its story will continue to evolve.
References
- 1. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. pnas.org [pnas.org]
- 5. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.pmg.org.za [static.pmg.org.za]
- 7. Lethal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. bionet.nz [bionet.nz]
- 13. connectsci.au [connectsci.au]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. nemc.us [nemc.us]
- 20. journals.asm.org [journals.asm.org]
Fluoroacetate as a Naturally Occurring Plant Toxin: A Technical Guide
Abstract: Fluoroacetate is a highly toxic metabolic poison produced naturally by a variety of plant species across the globe, primarily as a defense mechanism against herbivory.[1][2] Its potent toxicity, stemming from the "lethal synthesis" pathway that disrupts the citric acid cycle, has made it a subject of intense research in toxicology, biochemistry, and drug development.[3] This document provides an in-depth technical overview of this compound as a plant toxin, covering its natural distribution, mechanism of action, toxicology, and the analytical methods for its detection. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent natural compound.
Introduction and Natural Occurrence
Sodium monothis compound, also known commercially as Compound 1080, is the sodium salt of fluoroacetic acid.[1] While it was first synthesized in a laboratory in 1896, it was later discovered to be a natural product, first isolated from the South African plant Dichapetalum cymosum (gifblaar) in 1943.[1] This toxin is not an isolated anomaly; it is produced by at least 40 plant species in families such as Fabaceae, Rubiaceae, and Dichapetalaceae, primarily found in Australia, Africa, and South America.[4]
The production of this compound is a powerful defense strategy against grazing animals.[1][2] This has led to a co-evolutionary arms race, where some native herbivores in regions with this compound-producing plants have developed a significant tolerance to the toxin.[4]
Table 1: Prominent this compound-Producing Plant Genera and Species
| Genus | Notable Species | Geographic Region | Typical this compound Concentration (mg/kg dry weight) |
| Gastrolobium | G. grandiflorum | Australia | Up to 2,600[1] |
| G. parviflorum | Australia | 150 - 2,500[5] | |
| Dichapetalum | D. cymosum (Gifblaar) | South Africa | Varies; lethal dose for cattle is ~200g of dry plant material[3] |
| D. braunii | Africa | Up to 8,000 (in seeds)[1] | |
| Palicourea | P. marcgravii | South America (Brazil) | Up to 500[1] |
| Acacia | A. georginae | Australia | Present |
| Amorimia | A. rigida | South America (Brazil) | Present; generally lower than Palicourea[1] |
Biosynthesis of this compound
The biochemical pathway for this compound synthesis in plants is not yet fully elucidated and appears to differ from the well-characterized pathway in bacteria like Streptomyces cattleya.
Bacterial Biosynthesis Pathway
In S. cattleya, the biosynthesis begins with a fluorinase enzyme that catalyzes the formation of a carbon-fluorine bond by reacting a fluoride (B91410) ion with S-adenosyl-L-methionine (SAM) to produce 5'-fluorodeoxyadenosine (FDA).[1] FDA is then processed into this compound and 4-fluorothreonine.[1]
Proposed Plant Biosynthesis Pathway
Bioinformatic analyses suggest that plants producing this compound lack the fluorinase enzyme found in bacteria.[6] The plant pathway remains an active area of research, with one proposed mechanism involving pyridoxal (B1214274) phosphate (B84403) (P5P)-dependent enzymes.[7] This hypothesis suggests that a non-specific enzyme, such as β-substituted alanine (B10760859) synthase, could incorporate a fluoride ion as a nucleophile into an amino acid precursor, which is then metabolized to this compound.[7] However, experimental studies using labeled precursors in Gastrolobium bilobum have not yet confirmed this or other plausible pathways, implying that plants may utilize a novel and unprecedented biochemical reaction to form the C-F bond.[6][8]
Mechanism of Toxicity: Lethal Synthesis
The toxicity of this compound is not direct but results from a process termed "lethal synthesis."[3] this compound's structural similarity to acetate (B1210297) allows it to enter and disrupt the central hub of cellular energy metabolism, the citric acid cycle (also known as the Krebs cycle).
The key steps are as follows:
-
Activation: this compound is converted to fluoroacetyl-CoA by acetyl-CoA synthetase.
-
Condensation: Citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.
-
Inhibition: The resulting fluorocitrate is a potent inhibitor of the enzyme aconitase.[9] It binds tightly to the enzyme, effectively blocking the conversion of citrate to isocitrate and halting the citric acid cycle.[10]
This enzymatic blockade leads to two major consequences:
-
Energy Depletion: The halt in the citric acid cycle prevents the production of ATP, the cell's primary energy currency.
-
Citrate Accumulation: The inability to process citrate causes it to accumulate in the mitochondria and cytoplasm.[11] This excess citrate can chelate divalent cations, particularly calcium (Ca²⁺), leading to hypocalcemia and disrupting numerous cellular signaling processes.[9][11]
Toxicology and Clinical Manifestations
This compound is highly toxic to most aerobic organisms, with significant variation in sensitivity across species. Carnivores, such as dogs and coyotes, are generally the most susceptible, while some native Australian herbivores that have co-evolved with this compound-producing plants show remarkable tolerance.[4]
Table 2: Acute Oral Lethal Dose (LD₅₀) of Sodium this compound in Various Species
| Species | Common Name | LD₅₀ (mg/kg body weight) | Reference(s) |
| Canis latrans | Coyote | 0.1 | [12] |
| Canis lupus familiaris | Dog | 0.06 - 0.2 | |
| Felis catus | Cat | 0.3 - 0.5 | |
| Rattus rattus | Black Rat | 0.1 - 1.5 | [13] |
| Homo sapiens | Human | 2.0 - 10.0 | [12] |
| Oryctolagus cuniculus | Rabbit | 0.4 - 0.8 | |
| Bos taurus | Cattle | 0.4 | [1] |
| Sus scrofa | Pig | 0.4 - 1.0 | |
| Anas platyrhynchos | Mallard | 9.1 | [12] |
| Didelphis virginiana | Virginia Opossum | 41.61 | [12] |
| Various anurans | Frogs | 54.4 - >500 | [12] |
The symptoms of poisoning in humans typically appear between 30 minutes and 3 hours after exposure. Initial signs include nausea, vomiting, and abdominal pain, followed by neurological and cardiac effects.[14]
-
Neurological: Seizures, agitation, muscle twitching, and eventually coma are the primary neurological features.
-
Cardiac: Arrhythmias, hypotension, and ventricular fibrillation are common and are often the ultimate cause of death.
-
Metabolic: A severe metabolic acidosis develops due to the disruption of cellular respiration.[14]
Treatment is primarily supportive, as there is no specific antidote. Management focuses on controlling seizures, correcting metabolic acidosis and electrolyte imbalances (especially hypocalcemia), and providing cardiovascular and respiratory support.
Experimental Protocols
The analysis of this compound in biological and environmental matrices is challenging due to its high polarity and low volatility. Therefore, derivatization is typically required for analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol: Extraction and Derivatization of this compound from Plant Material for GC-MS Analysis
This protocol is a representative synthesis based on methodologies described in the literature.[15][16][17][18] Researchers should validate the method for their specific matrix and instrumentation.
Objective: To extract this compound from plant tissue, derivatize it to a volatile ester, and prepare it for quantitative analysis by GC-MS.
Materials:
-
Plant tissue (fresh or dried and ground)
-
Deionized water
-
Acetone
-
Pentafluorobenzyl bromide (PFBBr)
-
Phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
GC-MS system with an electron capture detector (ECD) or mass spectrometer
Procedure:
-
Extraction: a. Homogenize 1-5 g of plant material in an 8:1 (v/v) acetone/water solution. b. Vortex vigorously for 2-3 minutes. c. Centrifuge at 3000 x g for 10 minutes to pellet solid material. d. Decant the supernatant and filter if necessary. e. Reduce the volume of the extract under vacuum (rotary evaporator) or a gentle stream of nitrogen to remove the acetone. The remaining aqueous extract contains the this compound.
-
Derivatization (Pentafluorobenzylation): a. Transfer the aqueous extract to a reaction vial. b. Add an appropriate internal standard. c. Adjust the pH to ~6.5. d. Add toluene containing the derivatizing agent, PFBBr, and the phase-transfer catalyst.[18] e. Seal the vial and heat at 60°C for 1 hour with constant agitation to facilitate the formation of the pentafluorobenzyl ester of this compound.[16]
-
Cleanup: a. After the reaction, cool the vial and collect the organic (toluene) layer. b. Pass the organic layer through a minicolumn containing anhydrous sodium sulfate to remove any residual water. c. For further cleanup to remove interfering compounds, pass the extract through a Florisil SPE cartridge, eluting with an appropriate solvent.[17]
-
Analysis: a. Concentrate the final eluate to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen. b. Inject an aliquot into the GC-MS system. The pentafluorobenzyl derivative is highly responsive to electron capture detection.[18]
Conclusion
This compound remains a significant natural toxin of interest due to its unique biochemical mechanism, its role in ecological interactions, and its potent toxicity. For researchers, understanding its biosynthesis could unlock novel enzymatic tools for creating carbon-fluorine bonds, a valuable process in pharmaceutical manufacturing. For toxicologists and drug development professionals, the "lethal synthesis" pathway serves as a classic case study in metabolic poisoning and provides insights into the critical nature of the citric acid cycle. The continued development of sensitive and robust analytical methods is crucial for monitoring its presence in the environment, ensuring food safety, and advancing research into its complex biological activities.
References
- 1. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. connectsci.au [connectsci.au]
- 6. This compound distribution, response to fluoridation, and synthesis in juvenile Gastrolobium bilobum plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aphis.usda.gov [aphis.usda.gov]
- 13. apvma.gov.au [apvma.gov.au]
- 14. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Fluoroacetate in the Krebs Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetate, a potent metabolic poison, exerts its toxicity through a mechanism known as "lethal synthesis."[1][2] This whitepaper provides a comprehensive examination of the biochemical cascade initiated by this compound, focusing on its interaction with the Krebs (tricarboxylic acid or TCA) cycle. We will detail the conversion of this compound to its toxic metabolite, fluorocitrate, the subsequent inhibition of the enzyme aconitase, and the resulting downstream metabolic disruptions.[3][4] This guide consolidates quantitative data from key studies, outlines experimental protocols for assessing enzymatic activity, and provides visual diagrams to illustrate the core molecular pathways and experimental workflows.
Introduction to this compound
Sodium this compound, also known commercially as Compound 1080, is a highly toxic organofluorine compound found naturally in some plant species and also synthesized for use as a pesticide.[1][5] Its extreme toxicity to mammals stems from its deceptive similarity to acetate (B1210297), a fundamental molecule in cellular metabolism.[4] Upon entering the body, the non-toxic this compound ion is converted into a powerful enzyme inhibitor that catastrophically disrupts the Krebs cycle, the central hub of cellular energy production.[2][6] This process of in vivo conversion to a toxic substance is termed "lethal synthesis."[7] The characteristic effects of poisoning include a latent period of 30 minutes to several hours, followed by severe impacts on the central nervous and cardiovascular systems, ultimately leading to multisystem organ failure.[7][8]
Mechanism of Action: Lethal Synthesis and Aconitase Inhibition
The toxicity of this compound is not direct but is a result of its metabolic conversion into fluorocitrate.[3] This process can be broken down into two primary steps occurring within the mitochondria:
-
Formation of Fluoroacetyl-CoA: this compound combines with coenzyme A (CoA-SH) to form fluoroacetyl-CoA.[4] This reaction mirrors the activation of acetate to acetyl-CoA.
-
Condensation to Fluorocitrate: The enzyme citrate (B86180) synthase, which catalyzes the first step of the Krebs cycle, condenses fluoroacetyl-CoA with oxaloacetate.[2][5] This reaction produces (2R,3R)-erythro-fluorocitrate, the specific stereoisomer that is toxic.[2][9][10]
This newly synthesized fluorocitrate acts as a potent inhibitor of aconitase [citrate(isocitrate)hydro-lyase, EC 4.2.1.3], the enzyme responsible for the stereospecific isomerization of citrate to isocitrate.[9][11][12] The inhibition effectively halts the Krebs cycle at this crucial step.[4][13] While initially thought to be a competitive inhibitor, further research suggests fluorocitrate acts as a mechanism-based inactivator, binding very tightly to the enzyme after being processed.[10][14]
Caption: Mechanism of this compound's lethal synthesis and Krebs cycle inhibition.
Biochemical Consequences of Aconitase Inhibition
The blockade of aconitase by fluorocitrate triggers a cascade of severe metabolic disturbances:
-
Citrate Accumulation: The most immediate effect is a massive accumulation of citrate in tissues and blood, as its conversion to isocitrate is prevented.[2][15] Metabolically active tissues like the heart and kidney show the greatest citrate buildup.[7]
-
Energy Deficit: Halting the Krebs cycle severely impairs cellular respiration and the production of ATP, leading to a profound energy deficit.[3][8] This forces cells to rely on anaerobic glycolysis, resulting in lactic acidosis.[4][8]
-
Hypocalcemia: The accumulated citrate is a potent chelator of divalent cations, particularly calcium (Ca2+).[8][15] This can lead to severe hypocalcemia, contributing to the neurological symptoms of poisoning, such as tremors and convulsions.[12][15]
-
Downstream Effects: The depletion of Krebs cycle intermediates subsequent to citrate, such as oxoglutarate, impairs other critical pathways.[4] For example, reduced oxoglutarate levels can hinder the removal of ammonia (B1221849) via the urea (B33335) cycle and the synthesis of neurotransmitters like glutamate.[4]
Quantitative Data on this compound Toxicity
The following tables summarize key quantitative findings from studies on this compound and fluorocitrate poisoning.
| Parameter | Species | Dose | Effect | Reference |
| Heart Citrate | Rat | 3 mg/kg FA (p.o.) | 15-fold increase | [15] |
| Heart ATP | Rat | 3 mg/kg FA (p.o.) | 46% depletion | [15] |
| Serum Citrate | Rat | 3 mg/kg FA (p.o.) | 5-fold increase | [15] |
| Serum Citrate | Dog | Toxic doses of FA | 2 to 3-fold increase | [7][15] |
| Serum Calcium | Dog | 8 mg/kg FC (i.v.) | 18% reduction | [15] |
| Table 1: In Vivo Effects of this compound (FA) and Fluorocitrate (FC) Administration. (p.o. = oral, i.v. = intravenous) |
| Parameter | Substrate | Inhibition Type | Ki (Inhibition Constant) | Reference |
| Fluorocitrate | Citrate | Partially Competitive | 3.4 x 10-8 M | [16] |
| Fluorocitrate | cis-Aconitate | Partially Non-competitive | 3.0 x 10-8 M | [16] |
| Table 2: In Vitro Inhibition of Solubilized Mitochondrial Aconitase by Fluorocitrate. |
Experimental Protocols
Protocol for Measuring Aconitase Activity
Measuring aconitase activity is crucial for studying the effects of inhibitors like fluorocitrate. A common method is a coupled enzyme assay, which can be performed using a spectrophotometric multiwell plate reader.[17][18]
Objective: To quantify the enzymatic activity of aconitase in tissue or cell lysates.
Principle: Aconitase activity is measured in a two-step reaction. First, aconitase converts citrate to isocitrate. Second, isocitrate dehydrogenase (IDH) oxidizes the newly formed isocitrate, which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm (or with a colorimetric developer at 450 nm), which is directly proportional to the aconitase activity.[18][19][20]
Materials:
-
Tissue homogenates or isolated mitochondria
-
Assay Buffer (e.g., Tris-Cl based buffer, pH 7.4)
-
Substrate Solution (containing cis-aconitate or citrate)
-
NADP+
-
Isocitrate Dehydrogenase (IDH)
-
Colorimetric developer (e.g., Thiazolyl blue tetrazolium bromide)[19][20]
-
96-well microplate
-
Spectrophotometer (plate reader)
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples (20-40 mg) or cell pellets (1 x 106 cells) in ice-cold Assay Buffer.[18]
-
Centrifuge to remove insoluble debris. The supernatant contains cytosolic aconitase.[18]
-
For mitochondrial aconitase, perform a further centrifugation step at high speed (e.g., 20,000 x g) to pellet the mitochondria, which are then lysed.[18]
-
-
Enzyme Activation (Optional but Recommended):
-
Assay Reaction:
-
Add prepared samples to the wells of a 96-well plate.
-
Prepare a master mix containing the assay buffer, substrate, NADP+, and IDH.
-
Initiate the reaction by adding the master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 450 nm (for colorimetric assays) or 340 nm (for NADPH) at regular intervals for a set period (e.g., 10-30 minutes).[18]
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use a standard curve generated with known concentrations of isocitrate to convert the absorbance rate into enzymatic activity, typically expressed in milliunits/mL or nmol/min/mL.[18]
-
Caption: Experimental workflow for the measurement of aconitase activity.
Conclusion
This compound's role in the Krebs cycle is a classic example of lethal synthesis, where a relatively benign molecule is converted into a highly potent and specific enzyme inhibitor. The resulting blockade of aconitase leads to a swift and catastrophic failure of cellular energy metabolism, characterized by citrate accumulation, ATP depletion, and ionic imbalances. Understanding these intricate biochemical mechanisms is vital for toxicologists, researchers studying metabolic pathways, and professionals involved in the development of potential antidotes or therapies for metabolic poisoning. The experimental protocols and quantitative data provided herein serve as a technical resource for furthering research in this critical area of biochemistry and toxicology.
References
- 1. Toxicology of this compound: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phys.org [phys.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2011: Lethal synthesis | News and features | University of Bristol [bristol.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. pnas.org [pnas.org]
- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 12. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicological Profile of Sodium Monofluoroacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of sodium monofluoroacetate (Compound 1080), a potent metabolic poison. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Executive Summary
Sodium monothis compound is a highly toxic organofluorine compound that exerts its effects by disrupting cellular respiration. Following ingestion, it is metabolized to fluorocitrate, which inhibits the Krebs cycle, leading to energy deprivation and cell death. This guide details the compound's mechanism of action, pharmacokinetic properties, and acute toxicity. It also provides an overview of established experimental protocols for toxicological assessment and analytical detection.
Mechanism of Action
The toxicity of sodium monothis compound stems from a process known as "lethal synthesis."[1] It is not toxic in itself but is converted in the body into a toxic metabolite.
-
Conversion to Fluoroacetyl-CoA: Once absorbed, sodium monothis compound is converted to fluoroacetyl-CoA by the enzyme acetate (B1210297) thiokinase in the mitochondria.[2]
-
Formation of Fluorocitrate: Fluoroacetyl-CoA then condenses with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, to form fluorocitrate.[3][4]
-
Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, a key enzyme in the Krebs (citric acid) cycle.[1][5] This inhibition blocks the conversion of citrate to isocitrate, leading to a buildup of citrate in the tissues and a halt in the Krebs cycle.[3][4]
-
Energy Deprivation: The disruption of the Krebs cycle prevents the production of ATP, the primary energy currency of the cell, leading to cellular energy deprivation and ultimately cell death.[6] The heart and central nervous system are particularly vulnerable to this energy depletion.[7]
DOT Script for Mechanism of Action
Caption: Mechanism of sodium monothis compound toxicity.
Pharmacokinetics
Absorption
Sodium monothis compound is rapidly and extensively absorbed following oral ingestion.[2] It can also be absorbed through inhalation and via cuts or abrasions in the skin.[3]
Distribution
Following absorption, the compound is distributed throughout the body.
Metabolism
As previously described, the primary metabolic pathway involves the conversion to fluoroacetyl-CoA and subsequently to fluorocitrate.[2]
Excretion
Sodium monothis compound and its metabolites are primarily excreted in the urine. The elimination half-life varies between species. For instance, in sheep, the plasma elimination half-life is approximately 10.8 hours, while in goats, it is 5.4 hours.[5] In rabbits administered a sublethal dose, the plasma half-life was found to be 1.1 hours.[8]
Quantitative Toxicological Data
The acute toxicity of sodium monothis compound varies significantly across different species. The following tables summarize the available LD50 (median lethal dose) data.
Table 1: Acute Oral LD50 Values in Mammals
| Species | LD50 (mg/kg) | Reference(s) |
| Coyote | 0.1 | [9] |
| Cotton Rat | 0.1 | [9] |
| Dog | 0.1 | [10] |
| Cat | 0.28 - 0.3 | [3][10] |
| Fox | 0.2 | [10] |
| Mule Deer | 0.27 - 0.90 | [3] |
| Rat | 0.22 | [9] |
| Striped Skunk | 1 | [9] |
| Raccoon | 1.1 | [9] |
| Human | 2 - 10 | [9] |
| Deermouse sp. | 4 | [9] |
| House Mouse | 8.30 | [3] |
| Virginia Opossum | 41.61 | [9] |
Table 2: Acute Oral LD50 Values in Birds
| Species | LD50 (mg/kg) | Reference(s) |
| Black-billed Magpie | 1.0 | [9] |
| Mallard | 9.1 | [9] |
| Black Vulture | 15 | [9] |
Table 3: Acute Dermal LD50 Values
| Species | LD50 (mg/kg) | Reference(s) |
| Rabbit (male) | 277 | [9] |
| Rabbit (female) | 324 | [9] |
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure for determining the acute oral LD50.
-
Animal Selection: Healthy, young adult rats (typically females) of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.[4]
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting (food, not water) for a specified period before dosing.[11][12]
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.[3]
-
Administration: The test substance is administered as a single dose by oral gavage.[12]
-
Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals are dosed sequentially. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose. The dose progression factor is typically 3.2.[11]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes for at least 14 days.[4][11]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.[13]
DOT Script for Acute Oral Toxicity Workflow
Caption: Workflow for acute oral toxicity (LD50) determination.
Pharmacokinetic Study in Rabbits
-
Animal Model: New Zealand White rabbits are commonly used.[14]
-
Dosing: A sublethal dose (e.g., 0.1 mg/kg) is administered orally.[14]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from an ear vein.[15]
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, muscle) are collected.[8]
-
Sample Preparation and Analysis: Blood is centrifuged to obtain plasma. Tissues are homogenized. Sodium monothis compound concentrations in plasma and tissue homogenates are determined using a validated analytical method such as GC-MS or LC-MS/MS.[7][16]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t½).[14]
Aconitase Activity Inhibition Assay
-
Enzyme Preparation: Aconitase can be obtained from bovine heart mitochondria or commercially available kits.[17][18]
-
Assay Principle: The assay measures the conversion of citrate to isocitrate by aconitase. The isocitrate produced is then used as a substrate by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[18]
-
Inhibition Study: The assay is performed in the presence and absence of fluorocitrate (the active metabolite of sodium monothis compound). The inhibition of aconitase activity is determined by comparing the rate of NADPH formation in the presence of the inhibitor to the control.[19]
Analytical Methods for Detection in Biological Samples
-
Extraction: Sodium monothis compound is extracted from the biological matrix (e.g., blood, tissue homogenate) using a suitable solvent such as acetone/water.[7]
-
Derivatization: The extracted compound is derivatized to a more volatile form suitable for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide.[7]
-
Cleanup: The derivatized extract is cleaned up using solid-phase extraction (e.g., with a Florisil column) to remove interfering substances.[7]
-
GC-MS Analysis: The cleaned-up extract is injected into the GC-MS system for separation and detection. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[20]
-
Sample Preparation: Tissues are homogenized, and proteins are precipitated (e.g., with acetonitrile).[2]
-
Chromatographic Separation: The extract is injected into an LC system equipped with a suitable column (e.g., a C18 or HILIC column) for separation of the analyte from matrix components.[21]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.[16] This provides high selectivity and sensitivity.
Clinical Manifestations and Treatment of Poisoning
Clinical Signs
Symptoms of sodium monothis compound poisoning in humans typically appear within 30 minutes to 3 hours after exposure and include nausea, vomiting, abdominal pain, sweating, confusion, and agitation.[1] In severe cases, cardiac arrhythmias, hypotension, seizures, and coma can occur, often leading to death.[1]
Treatment
There is no specific antidote for sodium monothis compound poisoning.[1] Treatment is primarily supportive and symptomatic, including gastric lavage, administration of activated charcoal, and management of seizures and cardiac abnormalities.[22]
Logical Relationships of Toxic Effects
DOT Script for Toxic Effects Relationship
Caption: Logical relationship of toxic effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 5. fda.gov [fda.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistence of sodium monothis compound in rabbits and risk to non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. The pharmacokinetics of sodium monothis compound (1080) in rabbits [agris.fao.org]
- 15. daikinchemicals.com [daikinchemicals.com]
- 16. Extensive evaluation of a new LC-MS-MS method to quantify monothis compound toxin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction [pubmed.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]
- 22. Determination of this compound in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
Fluoroacetate Poisoning: A Technical Guide to Symptoms and Diagnosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of fluoroacetate poisoning in animal models, focusing on the clinical symptoms, underlying biochemical mechanisms, and diagnostic methodologies. It is intended to serve as a resource for professionals engaged in toxicological research and the development of countermeasures.
Introduction and Mechanism of Action
Sodium this compound, commonly known as 1080, is a highly toxic metabolic poison found in several plant species and also synthesized for use as a vertebrate pesticide.[1][2] Its toxicity is not direct but results from a process termed "lethal synthesis."[3] this compound is structurally similar to acetate (B1210297) and can enter the citric acid cycle (Krebs cycle).[3] Inside the mitochondria, it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[4] The fluorocitrate isomer, specifically (-)-erythro-2-fluorocitrate, strongly binds to and inhibits aconitase, a key enzyme in the citric acid cycle.[1][3] This blockage halts the cycle, leading to two primary cytotoxic effects: a drastic depletion of cellular energy in the form of ATP and a massive accumulation of citrate (B86180).[1][5] The accumulated citrate can chelate divalent cations like Ca2+, potentially causing nervous system disruptions, while the energy deficit affects high-demand tissues such as the central nervous system (CNS), heart, and lungs.[1][3][6]
Clinical Manifestations in Animal Models
The symptoms of this compound poisoning vary significantly across species, largely dependent on which organ system is most affected.[6] Carnivores tend to exhibit more pronounced neurological signs, whereas herbivores primarily show cardiac effects.[6][7]
-
Canine Models: Dogs are exceptionally susceptible to this compound.[8][9] Clinical signs can appear within 30 minutes to 20 hours and are dominated by CNS effects, including anxiety, frenzied behavior such as uncontrollable running, vocalization, and tonic-clonic seizures.[10][11] Vomiting, urination, and defecation are also common.[11][12]
-
Rodent Models (Rats): Rats display a mix of neurological and cardiopulmonary symptoms.[1][3] Observable signs include facial tremors, frantic behavior, convulsions, and respiratory distress.[3] There is a marked depression of respiratory parameters and severe cardiac abnormalities, including reduced heart rate and blood pressure.[1][13]
-
Ruminant Models (Sheep and Cattle): Large herbivores predominantly exhibit cardiac signs.[7][14] Often, animals show no obvious signs until sudden collapse.[15] When symptoms are observed, they can include urinary incontinence, muscle spasms, severe respiratory distress, and an extremely rapid heart rate.[14]
Table 1: Summary of Clinical Signs of this compound Poisoning in Animal Models
| Species Category | Primary Affected System(s) | Common Clinical Signs | Citations |
|---|---|---|---|
| Carnivores (e.g., Dog) | Central Nervous System | Anxiety, frenzied running, vocalization, vomiting, tonic-clonic seizures, muscle twitching. | [6][7][10][11] |
| Herbivores (e.g., Sheep, Cattle) | Cardiovascular System | Sudden collapse, rapid heart rate, respiratory distress, muscle spasms, cardiac arrhythmias. | [6][7][14][15] |
| Rodents (e.g., Rat, Mouse) | Mixed (CNS & Cardiopulmonary) | Convulsions, tremors, respiratory depression, reduced heart rate, hypotension, hypothermia. | [1][3][6][13] |
| Primates (e.g., Rhesus Monkey) | Mixed (CNS & Cardiac) | Convulsions leading to respiratory failure, occasionally ventricular fibrillation. |[6] |
Quantitative Toxicological Data
The toxicity of sodium this compound shows considerable interspecies variation. Quantitative data from controlled studies are crucial for understanding its potent effects.
Table 2: Median Lethal Dose (LD₅₀) of Sodium this compound in Various Animal Models
| Animal Model | LD₅₀ (mg/kg) | Route of Administration | Citations |
|---|---|---|---|
| Rat (Sprague-Dawley, Male) | 2.08 | Oral (Assisted Drinking) | [3][16] |
| Rat (Sprague-Dawley, Female) | 1.85 | Oral (Assisted Drinking) | [3][16] |
| Rat (General) | 0.1 - 1.7 | Oral | [7][17] |
| Mouse | 0.1 | Oral | [7] |
| Rabbit | 0.34 | Oral | [7] |
| Guinea Pig | 0.3 | Oral | [7] |
| Dog | 0.05 - 0.066 | Oral | [12][17] |
| Coyote | 0.12 | Oral | [17] |
| Sheep | 0.2 - 0.6 | Oral |[15] |
Table 3: Physiological Effects of 0.85 LD₅₀ Sodium this compound in Sprague-Dawley Rats (24h Post-Exposure)
| Parameter | Sex | Change from Control | Citations |
|---|---|---|---|
| Tidal Volume | Male | 30% Reduction | [1][3][13] |
| Female | 60% Reduction | [1][3][13] | |
| Heart Rate | Female | 50% Reduction | [1][3][13] |
| Systolic Blood Pressure | Female | 75% Reduction | [1][3][13] |
| QRS Interval | Female | 3.5-fold Lengthening | [1][3][13] |
| Core Body Temperature | Female | ~15°C Reduction | [1][3][13] |
| Time to Onset of Convulsions | Male | 85 ± 21 min | [3] |
| | Female | 113 ± 5 min |[3] |
Table 4: Blood Chemistry Changes in Male Sprague-Dawley Rats 24h Post-Exposure to 0.85 LD₅₀ Sodium this compound
| Analyte | Control (Mean ± SD) | 0.85 LD₅₀ Exposed (Mean ± SD) | Citations |
|---|---|---|---|
| Increased Markers | [1][3] | ||
| Aspartate Aminotransferase (U/L) | 158.7 ± 56.3 | 378.1 ± 329.4* | [1][3] |
| Blood Urea Nitrogen (mg/dL) | 16.4 ± 3.1 | 45.9 ± 29.6* | [1][3] |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.6 ± 0.2* | [1][3] |
| Decreased Markers | [3] | ||
| Total Protein (g/dL) | 5.3 ± 0.5 | 4.7 ± 0.3* | [1][3] |
| Chloride (mmol/L) | 102.5 ± 1.1 | 99.4 ± 2.8* | [1][3] |
*Statistically significant change reported in the study.
Diagnosis in Animal Models
Diagnosing this compound poisoning relies on a combination of exposure history, characteristic clinical signs, and laboratory analysis.[6][10] Due to the non-specific nature of some symptoms, chemical confirmation is often necessary.[1]
A key biochemical indicator of this compound poisoning is a significant elevation of citrate levels in the serum, kidney, and other tissues, which is a direct consequence of the aconitase block.[6][14]
Analytical Methods: Definitive diagnosis requires the detection of this compound in biological samples such as blood plasma, urine, organ homogenates, or stomach contents.[6][18] Several analytical techniques are employed:
-
Gas Chromatography (GC): Often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), this is a common method.[18] Samples typically require a derivatization step, such as ethylation, to make the fluoroacetic acid volatile for GC analysis.[18][19]
-
Capillary Electrophoresis (CE): This method can detect this compound in blood serum with high sensitivity and can also be used to measure fluoride (B91410), a metabolite.[20]
Experimental Protocols
The following is a representative experimental protocol for studying this compound poisoning, based on methodologies used in Sprague-Dawley rats.[1][3][16]
Objective: To assess the in vivo toxicological effects of a sub-lethal dose of sodium this compound by monitoring real-time cardiopulmonary parameters and post-mortem biochemical markers.
1. Animal Model:
-
Species: Sprague-Dawley rats (male: 300–400g; female: 150–250g).[3]
-
Housing: Individually housed under a 12h light/dark cycle with ad libitum access to standard chow and water.[3]
2. Materials:
-
Toxin: Sodium this compound (e.g., from Chem Service Inc.), dissolved in sterile water.[3][16]
-
Equipment: Whole-body plethysmograph (WBP) chambers for respiratory monitoring; telemetry devices for cardiac monitoring (heart rate, blood pressure) and core body temperature.[1][3]
3. Dosing and Administration:
-
Dose Calculation: The dose is set at 0.85 of the predetermined LD₅₀ (e.g., 1.76 mg/kg for males and 1.52 mg/kg for females).[3][16]
-
Administration Method (Assisted Drinking):
-
Hold the rat in an upright position.[16]
-
Place a pipette tip containing the this compound solution into the side of the rat's mouth, pointing towards the back of the throat.[16]
-
Slowly inject the solution, allowing the animal to drink it. Hold the animal upright until the solution is fully swallowed. This method is considered less stressful than oral gavage and better models ingestion.[1][3]
-
4. Monitoring and Data Collection:
-
Place animals in WBP chambers for a 10-minute acclimation period.[16]
-
Record 10 minutes of baseline respiratory and cardiac data.[16]
-
Remove the animal, administer the 0.85 LD₅₀ dose of sodium this compound or sterile water (for control group), and immediately return it to the WBP chamber.[16]
-
Continuously monitor and record physiological parameters for 24 hours.[3]
5. Sample Collection and Analysis:
-
At the 24-hour mark, deeply anesthetize the animals (e.g., ketamine/xylazine injection).[16]
-
Collect blood via cardiac puncture or from the descending aorta for a complete blood count and comprehensive metabolic panel.[3][16]
-
Perform bronchoalveolar lavage (BAL) to analyze lung fluid.[16]
-
Euthanize the animal via exsanguination.[16]
-
Collect tissues (heart, lungs, liver, kidney), fix a portion in 10% neutral buffered formalin for histopathology (H&E staining), and flash-freeze the remainder in liquid nitrogen for biochemical assays (e.g., glutathione (B108866) analysis).[1][3][16]
References
- 1. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. quora.com [quora.com]
- 5. ovid.com [ovid.com]
- 6. SODIUM this compound (PIM 494) [inchem.org]
- 7. Sodium this compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium monothis compound (Compound 1080) poisoning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gleninnesvet.com.au [gleninnesvet.com.au]
- 11. vetlexicon.com [vetlexicon.com]
- 12. Sodium Monothis compound (1080) | Veterian Key [veteriankey.com]
- 13. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flockandherd.net.au [flockandherd.net.au]
- 16. tandfonline.com [tandfonline.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of this compound and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Metabolism of Fluoroacetate in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium fluoroacetate, a highly toxic organofluorine compound, exerts its profound cytotoxic effects through a process of "lethal synthesis" within mammalian cells. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning this compound metabolism, its toxicological impact, and the experimental methodologies employed to investigate these processes. This compound is actively transported into cells and enzymatically converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate. Fluorocitrate, a potent inhibitor of aconitase, disrupts the tricarboxylic acid (TCA) cycle, leading to a cascade of metabolic derangements including energy depletion and citrate (B86180) accumulation. This guide details the enzymatic kinetics, quantitative toxicological data, and step-by-step experimental protocols relevant to the study of this compound's cellular fate and effects, offering a critical resource for researchers in toxicology, pharmacology, and drug development.
Introduction
Sodium this compound and its derivatives are potent metabolic poisons found in various plant species and also synthesized for use as a rodenticide.[1][2] Its extreme toxicity to mammals, including humans, stems from its deceptive similarity to acetate (B1210297), a central molecule in cellular metabolism.[3] This allows it to enter and disrupt fundamental energy production pathways, a phenomenon termed "lethal synthesis".[2] Understanding the intricacies of this compound metabolism is crucial for the development of effective antidotes and for assessing the risks associated with environmental exposure. This guide will delve into the core aspects of this compound's journey within mammalian cells, from its uptake to its catastrophic impact on mitochondrial function.
Cellular Uptake and Activation
This compound enters mammalian cells primarily through monocarboxylate transporters (MCTs), which are responsible for the transport of molecules with a single carboxylate group, such as lactate (B86563) and pyruvate.[4][5][6] Once inside the cell, this compound is activated in the mitochondrial matrix by acetyl-CoA synthetase (ACS), the same enzyme that activates acetate. This reaction converts this compound into fluoroacetyl-CoA, a crucial first step in its toxic metabolic pathway.[7]
The "Lethal Synthesis" of Fluorocitrate
The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic conversion to fluorocitrate.[2][8] This process, known as "lethal synthesis," involves the following key enzymatic step:
-
Citrate Synthase: The newly formed fluoroacetyl-CoA serves as a substrate for citrate synthase, the enzyme that catalyzes the first committed step of the TCA cycle. Citrate synthase facilitates the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.[3][8]
Only a small fraction, estimated to be between 1% and 2.5% of the initial this compound dose, is converted to fluorocitrate in rodents.[1][8]
Mechanism of Toxicity: Aconitase Inhibition and Metabolic Disruption
The primary molecular target of fluorocitrate is the mitochondrial enzyme aconitase (aconitate hydratase), which catalyzes the isomerization of citrate to isocitrate in the TCA cycle.[2][3]
-
Aconitase Inhibition: Fluorocitrate, specifically the (-)-erythro-2-fluorocitrate isomer, is a potent inhibitor of aconitase.[8] It is considered a "suicide substrate," meaning the enzyme converts it into an even more potent, tightly-binding inhibitor.[9] This inhibition effectively blocks the TCA cycle at a very early stage.[2][3]
The blockade of the TCA cycle leads to a series of severe metabolic consequences:
-
Citrate Accumulation: With aconitase inhibited, citrate cannot be further metabolized and accumulates significantly in the mitochondria and subsequently in the cytoplasm and blood.[1][3][10] In rats administered a toxic dose of this compound, heart citrate concentrations can increase 15-fold.[10]
-
ATP Depletion: The disruption of the TCA cycle halts the production of reducing equivalents (NADH and FADH2) necessary for oxidative phosphorylation, leading to a drastic reduction in cellular ATP levels.[3][10] Rats treated with this compound have shown a 46% depletion in heart ATP concentrations.[10]
-
Metabolic Acidosis: The shift towards anaerobic metabolism to compensate for the lack of aerobic energy production results in the accumulation of lactic acid, leading to metabolic acidosis.[3][11]
-
Hypocalcemia: The accumulated citrate can chelate calcium ions in the blood, leading to hypocalcemia, which can contribute to the neurological symptoms of this compound poisoning, such as tremors and convulsions.[10][11]
Quantitative Data
Table 1: Toxicity of Sodium this compound (LD50 Values)
| Species | LD50 (mg/kg body weight) | Citation(s) |
| Human (estimated) | 2 - 10 | [8][11] |
| Rat (male) | 2.08 (95% CI: 1.73, 2.49) | [8] |
| Rat (female) | 1.85 (95% CI: 1.56, 2.19) | [8] |
| Rat (oral) | 0.22 | |
| Dog | 0.1 | [12] |
| Cat | 0.3 | [12] |
| Fox | 0.2 | [12] |
| Rabbit | 7.0 | [12] |
| Hawk | 10.0 | [12] |
| Goanna | 55.0 | [12] |
Table 2: Enzyme Kinetics
| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Citation(s) |
| Fluoroacetyl-CoA Thioesterase (FlK) | Fluoroacetyl-CoA | 8 µM | 390 s⁻¹ | 5 x 10⁷ | [3] |
| Fluoroacetyl-CoA Thioesterase (FlK) | Acetyl-CoA | 2.1 mM | 0.06 s⁻¹ | 30 | [3] |
| Citrate Synthase (Rat Liver) | Acetyl-CoA | 16 µM | - | - | [13] |
| Citrate Synthase (Rat Liver) | Oxaloacetate | 2 µM | - | - | [13] |
Table 3: Metabolite Concentrations in Response to this compound
| Species | Tissue/Fluid | Metabolite | Change from Control | Citation(s) |
| Rat | Heart | Citrate | 15-fold increase | [10] |
| Rat | Serum | Citrate | 5-fold increase | [10] |
| Rat | Heart | ATP | 46% depletion | [10] |
| Dog | Heart | Citrate | 2 to 3-fold increase | [10] |
| Dog | Serum | Citrate | 2 to 3-fold increase | [10] |
| Dog | Serum | Glucose | 2-fold increase | [10] |
| Dog | Serum | Total Calcium | 18% reduction | [10] |
Experimental Protocols
Determination of LD50 of Sodium this compound in Rats
This protocol is adapted from the Dixon-Massey median lethal dose determination method.[8]
Materials:
-
Male and female Sprague-Dawley rats.[8]
-
Sodium this compound solution of known concentration.[8]
-
200 µl pipette with tips.[8]
Procedure:
-
Hold the rat in an upright position.
-
Place a 200 µl pipette tip filled with a defined volume (e.g., 75 µl) of the sodium this compound solution into the side of the rat's mouth, pointing towards the back of the throat.[8]
-
Slowly inject the solution into the mouth.
-
Continue to hold the rat upright with the pipette tip in place until the solution is swallowed.[8]
-
Observe the animal for 24 hours.
-
If the animal survives, the dose for the next animal is increased by a log10(dose) interval.[8]
-
If the animal dies within 24 hours, the dose for the next animal is decreased by an equivalent log10(dose) interval.[8]
-
Continue this dosing method one animal at a time until a predetermined number of reversals (changes from survival to death or vice versa) have been achieved.[8]
-
Calculate the LD50 using the Dixon-Massey method.[8]
Assay of Citrate Synthase Activity
This protocol is based on a general colorimetric assay for citrate synthase activity using a commercial kit.[14][15][16]
Materials:
-
Tissue homogenate or cell lysate.
-
Citrate Synthase Assay Kit (containing assay buffer, substrate mix, developer, and positive control).[15]
-
96-well clear flat-bottom plate.[15]
-
Microplate reader capable of measuring absorbance at 412 nm.[16]
Procedure:
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) on ice in ice-cold assay buffer. Centrifuge to remove debris and collect the supernatant.[15]
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components.[15]
-
Assay Setup: Add 1-50 µl of the sample to a well in the 96-well plate. Adjust the volume to 50 µl with assay buffer. Include a positive control and a blank (assay buffer only).[15]
-
Reaction Initiation: Add the reaction mix (containing substrate mix and developer) to each well to start the reaction.[14]
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).[14]
-
Calculation: Determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve. Calculate the enzyme activity based on the molar extinction coefficient of the product, as provided in the kit protocol.[14]
Assay of Aconitase Activity
This protocol is based on a general coupled enzyme assay for aconitase activity using a commercial kit.[17][18][19]
Materials:
-
Isolated mitochondria, tissue homogenate, or cell lysate.
-
Aconitase Activity Assay Kit (containing assay buffer, substrate, developer, and enzyme mix).[18]
-
96-well plate.
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 565 nm).[18][19]
Procedure:
-
Sample Preparation: Prepare samples as described for the citrate synthase assay. For mitochondrial aconitase, an additional centrifugation step is required to pellet the mitochondria.[18]
-
Sample Activation (if required): Some protocols may require an activation step where the sample is incubated with a solution containing cysteine and iron to ensure the iron-sulfur cluster of aconitase is in its active state.[18]
-
Assay Setup: Add the prepared sample to the wells of the 96-well plate. Include standards (e.g., isocitrate) to generate a standard curve.[18]
-
Reaction Initiation: Add the reaction mix (containing substrate, developer, and enzyme mix for the coupled reaction) to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time.[18]
-
Measurement: Measure the absorbance at the specified wavelength.[18]
-
Calculation: Correct for background absorbance and calculate the aconitase activity by comparing the sample readings to the standard curve.[18]
Quantification of Intracellular Citrate
This protocol describes a general approach for measuring intracellular citrate using a commercial assay kit. For more advanced, real-time measurements, genetically encoded biosensors can be employed.
Materials:
-
Cell or tissue samples.
-
Citrate Assay Kit.
-
Reagents for sample deproteinization (e.g., perchloric acid).
-
Microplate reader.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer.
-
Deproteinization: Precipitate proteins using an agent like perchloric acid, followed by centrifugation. Neutralize the supernatant.
-
Assay: Follow the protocol of a commercial citrate assay kit, which typically involves a series of enzymatic reactions that lead to a colorimetric or fluorometric output proportional to the citrate concentration.
-
Measurement and Calculation: Measure the absorbance or fluorescence and calculate the citrate concentration based on a standard curve.
Quantification of this compound and its Metabolites by HPLC
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Perform a protein precipitation step (e.g., with perchloric acid or methanol) and centrifugation.
-
Neutralize and filter the supernatant.
-
-
HPLC Analysis:
-
Utilize a reverse-phase HPLC column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection can be achieved using a UV detector (for CoA-containing compounds) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
-
Quantification:
-
Prepare standard curves for each analyte (this compound, fluoroacetyl-CoA, and fluorocitrate) of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the respective standard curves.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound leading to aconitase inhibition.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 6. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. aphis.usda.gov [aphis.usda.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Quantification of Intracellular Citrate Concentrations with Genetically Encoded Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Scourge of the Veld: A Technical Guide to the Discovery of Fluoroacetate in Dichapetalum cymosum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalum cymosum, commonly known as "gifblaar" or poison leaf, has long been recognized as a significant threat to livestock in Southern Africa.[1] This in-depth technical guide provides a comprehensive overview of the seminal research that led to the identification of its toxic principle, monofluoroacetic acid. The guide details the historical context, the pioneering experimental work of J.S.C. Marais, and the biochemical mechanism of fluoroacetate's potent toxicity. It is intended to serve as a valuable resource for researchers in toxicology, natural product chemistry, and drug development, offering detailed experimental protocols, quantitative toxicity data, and a visualization of the metabolic disruption caused by this naturally occurring organofluorine.
Introduction: The Enigma of "Gifblaar"
For over a century, the unassuming shrub Dichapetalum cymosum has been a cause of significant economic losses in the livestock industry of Southern Africa.[1][2] The plant, often the first to sprout in the dry season, presents a deceptive allure to grazing animals, leading to sudden and often unexplained deaths.[3] Early settlers and farmers, witnessing the devastating effects on their herds, dubbed the plant "gifblaar," Afrikaans for "poison leaf."[1] Initial investigations into the plant's toxicity were fraught with challenges, with the toxic principle eluding identification for decades. This guide revisits the critical research that unraveled this botanical mystery, culminating in the discovery of a then-novel, and highly potent, natural toxin.
The Breakthrough: Identification of Monofluoroacetic Acid
The pivotal work in identifying the toxic agent in D. cymosum was conducted by J.S.C. Marais at the Onderstepoort Veterinary Research Institute in South Africa. In his 1944 publication, "Monofluoroacetic acid, the toxic principle of 'gifblaar' Dichapetalum cymosum," Marais detailed the isolation and identification of the poison.[4][5] This was a landmark discovery, as it was the first time an organofluorine compound had been identified as a naturally occurring toxin in a plant.
Experimental Protocols for Isolation and Identification
The following protocols are summarized from the experimental section of Marais's 1944 paper.[4]
2.1.1. Extraction of the Toxic Principle:
A general method described in a previous publication by Marais (1943) was employed for the initial extraction and purification of the potassium salt of the toxic substance.[4] The process involved an ether extract of the plant material. It was noted that lower boiling point fractions of this extract contained significant amounts of formic and acetic acids, while higher boiling point fractions contained the toxic principle.[4]
2.1.2. Isolation of the Crystalline Toxin:
-
The ether extract fractions boiling above 170°C under a diminished pressure of 2 mm Hg were collected.
-
Upon cooling, this fraction yielded a crystalline material.
-
The crystals were washed with ether to remove oily impurities and air-dried.
-
The material was then refluxed with chloroform. A portion remained insoluble, while the chloroform-soluble part was concentrated and cooled to yield crystals.
-
The chloroform-insoluble material was recrystallized from absolute alcohol.
2.1.3. Identification as Monofluoroacetic Acid:
-
Elemental Analysis: Analysis of the potassium and calcium salts, as well as the p-nitrobenzyl and p-bromophenacyl esters, led to the empirical formula C₂H₃FO₂.[4]
-
Chemical Derivatization: Treatment of "potassium cymonate" (the potassium salt of the toxic principle) with a strong alkali resulted in the formation of hydroxy-acetic acid, suggesting the parent compound was a substituted acetic acid.[4]
-
Melting Point Determination: The melting points of the prepared esters of the isolated toxin were compared with those of synthesized monofluoroacetic acid derivatives, showing no depression and thus confirming their identity.[4]
Experimental Workflow for the Isolation of this compound
Caption: Isolation of this compound from D. cymosum.
Quantitative Analysis of this compound
The concentration of this compound in D. cymosum varies depending on the age of the leaves and the specific plant part. Young, newly emerged leaves are known to be the most toxic.
| Plant Part | This compound Concentration (ppm in dried material) | Reference |
| Young Leaves | ~600 | [1] |
| Old Leaves | Lower than young leaves (exact value not specified) | [1] |
Note: The fluorine value of 0.015% in dried young leaves reported by Marais (1944) corresponds to approximately 600 ppm of monothis compound (MFA).[1]
Toxicity and Mechanism of Action
This compound itself is not directly toxic. Its lethality stems from a process known as "lethal synthesis" within the body.[3][6]
Lethal Synthesis Pathway
-
Conversion to Fluoroacetyl-CoA: Ingested this compound is converted to fluoroacetyl-CoA.[3]
-
Formation of Fluorocitrate: Fluoroacetyl-CoA then reacts with oxaloacetate in the mitochondria, a reaction catalyzed by citrate (B86180) synthase, to form fluorocitrate.[3][6]
-
Inhibition of Aconitase: Fluorocitrate acts as a potent competitive inhibitor of the enzyme aconitase, a key enzyme in the Krebs (citric acid) cycle.[6][7]
-
Disruption of Cellular Respiration: The inhibition of aconitase halts the Krebs cycle, leading to a buildup of citrate and a severe disruption of cellular respiration and energy production, ultimately causing cell death.[6]
Metabolic Pathway of this compound Toxicity
Caption: this compound's disruption of the Krebs Cycle.
Toxicity Data
The toxicity of D. cymosum and its active principle, this compound, has been determined for various animal species.
| Animal | Lethal Dose of D. cymosum Leaves | LD₅₀ of Monothis compound (mg/kg body weight) | Reference(s) |
| Ox | 80 g | - | [1] |
| Sheep | 20 g | - | [1] |
| Goat | 20 g | - | [1] |
| Rabbit | - | 0.5 - 0.75 | [8] |
| Guinea Pig | - | < 1.0 | [8] |
| General (calculated) | 200 g (dry material for a 500 kg cow) | 0.5 | [3][9] |
Conclusion and Future Directions
The discovery of monofluoroacetic acid in Dichapetalum cymosum by J.S.C. Marais was a seminal moment in the fields of toxicology and natural product chemistry. It not only solved the long-standing mystery of "gifblaar" poisoning but also revealed the existence of naturally occurring organofluorine compounds. The mechanism of "lethal synthesis" provides a classic example of how a seemingly innocuous molecule can be transformed into a potent toxin within the metabolic machinery of an organism.
For drug development professionals, the story of this compound offers several key insights. The potent and specific inhibition of aconitase by fluorocitrate highlights the potential for designing highly targeted enzyme inhibitors. Understanding the metabolic activation of this compound could also inform the design of pro-drugs that are activated by specific enzymes within target cells or tissues. Further research into the biosynthesis of this compound in D. cymosum and the potential for enzymatic C-F bond formation could open new avenues for the development of novel fluorinated pharmaceuticals. The continued study of such natural toxins remains a vital frontier in the quest for new therapeutic agents and a deeper understanding of fundamental biochemical processes.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. static.pmg.org.za [static.pmg.org.za]
- 3. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. phys.org [phys.org]
- 7. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. alchetron.com [alchetron.com]
Fluoroacetate as a Tool for Studying Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluoroacetate is a potent metabolic poison that has proven to be an invaluable tool for researchers studying the intricacies of cellular metabolism. Its highly specific mechanism of action, primarily targeting the Krebs cycle, allows for the precise dissection of metabolic pathways and the investigation of cellular responses to metabolic stress. This technical guide provides a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects. Furthermore, this guide offers visualizations of key metabolic pathways and experimental workflows to aid in the design and interpretation of experiments utilizing this powerful inhibitor.
Mechanism of Action: The "Lethal Synthesis"
This compound itself is not the toxic agent. Instead, it undergoes a process known as "lethal synthesis" within the cell, where it is converted into a toxic metabolite.[1][2]
-
Conversion to Fluoroacetyl-CoA: this compound is first activated to fluoroacetyl-CoA by acetyl-CoA synthetase.
-
Condensation to Fluorocitrate: Fluoroacetyl-CoA then enters the Krebs cycle and is condensed with oxaloacetate by citrate (B86180) synthase to form fluorocitrate.[1]
-
Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate.[1][3] This inhibition effectively blocks the Krebs cycle at this early stage.
The blockage of the Krebs cycle leads to two primary metabolic consequences:
-
Accumulation of Citrate: With aconitase inhibited, citrate cannot be further metabolized and therefore accumulates within the cell.[1]
-
Depletion of Downstream Metabolites and ATP: The block in the Krebs cycle prevents the generation of downstream intermediates and, crucially, the production of NADH and FADH2, which are essential for oxidative phosphorylation. This leads to a significant depletion of cellular ATP.[4]
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data regarding the inhibitory effects of this compound and its metabolite, fluorocitrate.
| Parameter | Value | Organism/System | Reference |
| Ki for Fluorocitrate | |||
| with Citrate as substrate | 3.4 x 10⁻⁸ M | Rat Liver Mitochondria | [1] |
| with cis-Aconitate as substrate | 3.0 x 10⁻⁸ M | Rat Liver Mitochondria | [1] |
| IC50 of Fluorocitrate | |||
| Citrate → cis-Aconitate (Mitochondrial Aconitase) | 0.3 mM | Rat Liver | [3] |
| Citrate → cis-Aconitate (Extramitochondrial Aconitase) | 1.2 mM | Rat Liver | [3] |
Table 1: Inhibition of Aconitase by Fluorocitrate
| Tissue | Fold Increase in Citrate | Species | Reference |
| Heart | 8-15 fold | Rat | [1] |
| Serum | 5-10 fold | Rat | [1] |
| Heart | 2-3 fold | Dog | [1] |
| Serum | 2-3 fold | Dog | [1] |
| Heart | 4.2-fold | Rat | [4] |
Table 2: this compound-Induced Citrate Accumulation
| Tissue | % Depletion of ATP | Species | Reference |
| Heart | 46% | Rat | |
| Heart | 1.9-fold decrease | Rat | [4] |
Table 3: this compound-Induced ATP Depletion
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study metabolic pathways.
In Vitro Cell Culture Studies
Objective: To assess the metabolic effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line, primary neurons)
-
Complete cell culture medium
-
Sodium this compound stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well or other appropriate cell culture plates
-
Reagents for downstream assays (e.g., ATP assay kit, metabolite extraction solvents)
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. A common starting concentration for in vitro studies is in the range of 1-10 mM. For fluorocitrate, a concentration of 200 µM has been used.[5]
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
Sample Collection:
-
For ATP analysis: Follow the protocol of a commercial ATP determination kit.
-
For metabolite analysis:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant for analysis.
-
-
In Vivo Animal Studies
Objective: To investigate the systemic metabolic effects of this compound in an animal model.
Materials:
-
Animal model (e.g., rats, mice)
-
Sodium this compound solution for injection (sterile, appropriate concentration)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage). Doses will vary depending on the animal model and the desired effect (sub-lethal vs. lethal).
-
Monitoring: Monitor the animals for clinical signs of toxicity.
-
Tissue Collection: At the designated time point, anesthetize the animal and collect tissues of interest (e.g., heart, brain, liver, kidney).
-
Tissue Processing:
-
Immediately snap-freeze the tissues in liquid nitrogen.
-
Store at -80°C until further analysis.
-
For metabolite analysis, homogenize the frozen tissue in a suitable buffer or solvent on ice.
-
Aconitase Activity Assay
Objective: To measure the activity of aconitase in tissue or cell lysates.
Protocol (based on a commercial kit):
-
Sample Preparation: Prepare tissue homogenates or cell lysates as described in the respective protocols.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate (citrate or isocitrate) according to the kit instructions.
-
Measurement: The conversion of citrate to isocitrate (or vice versa) is coupled to a reaction that produces a colorimetric or fluorometric signal. Read the plate at the appropriate wavelength over time.
-
Calculation: Calculate the aconitase activity based on the rate of change in absorbance or fluorescence.
ATP Determination Assay
Objective: To quantify the ATP levels in cells or tissues.
Protocol (based on a luciferase-based kit):
-
Sample Lysis: Lyse the cells or tissue homogenate to release the ATP.
-
Luciferase Reaction: In a luminometer-compatible plate, add the cell lysate to a reaction mixture containing luciferase and its substrate, luciferin (B1168401).
-
Measurement: The luciferase enzyme uses ATP to convert luciferin into oxyluciferin, producing light. Measure the luminescence using a luminometer.
-
Quantification: Determine the ATP concentration by comparing the luminescence of the sample to a standard curve of known ATP concentrations.
Metabolite Analysis using GC-MS or LC-MS
Objective: To identify and quantify changes in the levels of various metabolites in response to this compound treatment.
General Workflow:
-
Sample Extraction: Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water/chloroform).
-
Derivatization (for GC-MS): For GC-MS analysis, non-volatile metabolites need to be derivatized to make them volatile.
-
Chromatographic Separation: Separate the metabolites using either gas chromatography (GC) or liquid chromatography (LC).
-
Mass Spectrometry Detection: Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Quantify the changes in metabolite levels between control and this compound-treated samples.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in metabolic research.
Applications in Research and Drug Development
The ability of this compound to specifically inhibit the Krebs cycle makes it a valuable tool for a wide range of research applications:
-
Studying Glial-Neuronal Interactions: this compound is preferentially taken up by glial cells, allowing researchers to study the metabolic coupling between glia and neurons.[6]
-
Investigating Metabolic Reprogramming in Cancer: By blocking the Krebs cycle, this compound can be used to study how cancer cells adapt their metabolism to survive and proliferate, including their reliance on glycolysis (the Warburg effect).
-
Elucidating the Role of the Krebs Cycle in Disease: this compound can be used to model mitochondrial dysfunction and investigate the role of the Krebs cycle in various pathological conditions.
-
Screening for Drugs that Modulate Metabolism: this compound can be used in high-throughput screening assays to identify compounds that can rescue or alter the metabolic phenotype induced by Krebs cycle inhibition.
Conclusion
This compound, through its "lethal synthesis" to the aconitase inhibitor fluorocitrate, provides a powerful and specific tool for the investigation of cellular metabolism. By understanding its mechanism of action and employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to dissect metabolic pathways, understand disease mechanisms, and accelerate the discovery of new therapeutic agents. The ability to create a defined metabolic block allows for the study of cellular adaptation and the identification of key metabolic vulnerabilities, making this compound an indispensable compound in the arsenal (B13267) of metabolic researchers.
References
- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Toxicity Research of Compound 1080 (Sodium Fluoroacetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 1080, chemically known as sodium fluoroacetate, is a highly toxic organofluorine compound that was developed as a rodenticide during the 1940s. Its potent toxicity and unique mechanism of action quickly established it as a significant agent in pest control. This technical guide provides a comprehensive overview of the foundational research into the toxicity of Compound 1080, with a focus on the early studies that elucidated its lethal effects and metabolic fate. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the historical toxicology of this compound.
Core Toxicological Profile
Mechanism of Action: Lethal Synthesis
The toxicity of Compound 1080 is not inherent to the molecule itself but is a result of a process termed "lethal synthesis" within the body. This compound is structurally similar to acetate (B1210297) and is therefore readily incorporated into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.
Once in the mitochondria, this compound is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[1][2] Fluorocitrate is a potent and specific inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate (B86180) to isocitrate in the TCA cycle.[1][2] This inhibition leads to a complete blockade of the Krebs cycle, resulting in a cessation of cellular respiration and a rapid depletion of ATP, the primary energy currency of the cell. The accumulation of citrate in the tissues is a hallmark of Compound 1080 poisoning.
References
An In-depth Technical Guide on Natural Resistance to Fluoroacetate in Certain Species
Abstract
Sodium fluoroacetate, a potent metabolic poison, is found naturally in certain plant species and is also synthesized for use as a vertebrate pesticide (Compound 1080).[1][2] Its mechanism of toxicity involves "lethal synthesis," where it is converted into fluorocitrate, a powerful inhibitor of the enzyme aconitase, leading to the disruption of the tricarboxylic acid (TCA) cycle and cellular energy collapse.[3][4][5][6] Despite its high toxicity, numerous species, particularly those that have co-evolved with this compound-bearing plants in Australia, Africa, and South America, exhibit remarkable natural resistance.[1][2][7][8] This guide provides a comprehensive overview of the core mechanisms underlying this resistance, presents comparative toxicological data, details relevant experimental protocols, and visualizes key pathways and workflows. Understanding these natural defense systems offers valuable insights into metabolic toxicology and potential avenues for developing novel therapeutic strategies.
The Core Mechanism of this compound Toxicity
This compound itself is not the ultimate toxic agent. Its toxicity arises from its metabolic conversion into fluorocitrate.[4][9]
-
Activation: Upon entering a cell, this compound is converted to fluoroacetyl-CoA by acetyl-CoA synthetase.[4][10]
-
Lethal Synthesis: Citrate (B86180) synthase, the enzyme that normally condenses acetyl-CoA with oxaloacetate to form citrate, mistakenly uses fluoroacetyl-CoA as a substrate. This reaction produces (-)-erythro-2-fluorocitrate.[3][4]
-
Enzyme Inhibition: Fluorocitrate is a potent competitive inhibitor of aconitase, the enzyme responsible for isomerizing citrate to isocitrate in the TCA cycle.[3][4][7][10]
-
Metabolic Disruption: The inhibition of aconitase leads to a blockade of the TCA cycle, causing cellular respiration to cease.[7] This results in a dramatic accumulation of citrate in tissues and blood, depletion of ATP, and subsequent failure of energy-dependent cellular processes, ultimately leading to cell death.[7][10] The citrate buildup can also chelate calcium ions, leading to hypocalcemia, and inhibit phosphofructokinase, a key enzyme in glycolysis.[3][10][11][12]
Caption: Lethal synthesis pathway of this compound.
Mechanisms of Natural Resistance
Species that have evolved resistance to this compound employ several physiological and biochemical strategies. The primary mechanisms identified are a reduced metabolic rate and enhanced detoxification capabilities.
Reduced Metabolic Rate
A lower basal metabolic rate is a significant factor in innate this compound tolerance.[7] This is particularly evident in reptiles and amphibians, which are the most tolerant animal groups.[7][13] A slower metabolism reduces the rate at which this compound is converted into the toxic fluorocitrate, allowing more time for the compound to be excreted or detoxified before it can cause significant damage.[4][7][13] For example, the skink (Tiliqua rugosa) has a metabolic rate approximately 10 times lower than a rat of similar size but exhibits a tolerance to this compound that is 100 times greater.[4][7][13]
Enhanced Detoxification
The primary route of this compound detoxification is through defluorination, a process catalyzed by glutathione (B108866) S-transferases (GSTs).[6][7] This pathway involves the conjugation of this compound with glutathione, followed by the enzymatic cleavage of the carbon-fluorine bond, yielding non-toxic S-carboxymethylcysteine, which is then excreted.[7][14][15]
While studies have shown that both resistant and susceptible populations of species like the brush-tailed possum (Trichosurus vulpecula) can defluorinate this compound at similar rates, the overall capacity and efficiency of this system are believed to be crucial.[14][15] The liver is the primary site of this detoxification activity.[4][10]
Co-evolution and Target-Site Insensitivity
There is a strong correlation between the degree of this compound resistance and a species' evolutionary history of exposure to this compound-producing plants, primarily from the genera Gastrolobium and Oxylobium in Western Australia.[1][8] Native herbivores, and even carnivores that prey on them, from these regions show significantly higher tolerance than their counterparts from areas without these plants.[1][2][3] For instance, Western Australian brush-tailed possums are nearly 150 times more resistant than those from South Australia.[14][15] This suggests a powerful selective pressure driving the evolution of resistance mechanisms.[8]
While target-site insensitivity (i.e., a less sensitive aconitase enzyme) is a plausible resistance mechanism, current evidence does not strongly support it. Studies on possums have found that aconitase from both resistant and susceptible populations is similarly inhibited by fluorocitrate, suggesting that detoxification and metabolic rate are the more critical factors.[14][15]
Caption: Overview of this compound resistance strategies.
Quantitative Data: Species Susceptibility
The susceptibility to this compound varies dramatically across the animal kingdom. This is typically quantified by the LD50 value, the dose required to be lethal to 50% of a test population, expressed in milligrams of toxin per kilogram of body weight (mg/kg). Carnivores are generally the most susceptible, while reptiles, amphibians, and native Australian herbivores that have co-evolved with toxic plants are exceptionally resistant.[7][13]
Table 1: Comparative Acute Oral LD50 Values for Sodium this compound (1080)
| Species Category | Species | Common Name | LD50 (mg/kg) | Relative Susceptibility | Reference(s) |
| Highly Susceptible | Canis familiaris | Domestic Dog | 0.1 | Very High | |
| Vulpes vulpes | Red Fox | 0.2 | Very High | ||
| Felis catus | Domestic Cat | 0.3 | Very High | ||
| Rattus rattus | Black Rat | 0.76 - 1.5 | High | [16] | |
| Oryctolagus cuniculus | Rabbit | ~0.4 | High | ||
| Intermediate | Homo sapiens | Human | 2.0 - 10.0 | Moderate | [17] |
| Sus scrofa | Feral Pig | ~1.0 | Moderate | ||
| Ovis aries | Sheep | ~0.3 - 0.5 | Moderate | ||
| Bos taurus | Cattle | ~0.4 | Moderate | ||
| Anas platyrhynchos | Mallard | 9.1 | Moderate | ||
| Resistant (Australian Fauna) | Macropus fuliginosus | Western Grey Kangaroo | >100 | Very Low | [12] |
| Setonix brachyurus | Quokka | ~40-100 | Very Low | [1] | |
| Trichosurus vulpecula | Brush-tailed Possum (WA) | ~100 | Very Low | [14] | |
| Dromaius novaehollandiae | Emu | Highly Tolerant | Very Low | [3] | |
| Highly Resistant | Tiliqua rugosa | Shingleback Lizard | >500 | Extremely Low | [7][13] |
| Various Amphibians | Frogs | 54.4 - >500 | Extremely Low |
Note: LD50 values can vary based on the population tested, route of administration, and experimental conditions.
Experimental Protocols
Investigating this compound resistance requires precise methodologies for toxicity assessment, tissue analysis, and enzyme kinetics.
Protocol: Determination of Acute Oral Toxicity (LD50)
This protocol outlines a general method for establishing the LD50 of sodium this compound in a target species. All animal procedures must be conducted under approved ethical guidelines.
-
Animal Acclimatization: House animals in a controlled environment (temperature, light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Dose Preparation: Prepare a stock solution of sodium this compound in deionized water. Create a series of graded doses through serial dilution to cover the expected lethal range for the species.
-
Dosing:
-
Fast animals overnight (e.g., 12-16 hours) but provide water.
-
Weigh each animal to determine the precise volume of the dose to be administered.
-
Administer the assigned dose to each animal via oral gavage. A control group should receive an equivalent volume of the vehicle (water).
-
-
Observation:
-
Monitor animals continuously for the first 4-6 hours post-dosing and then at regular intervals for up to 7 days.
-
Record the time of onset of clinical signs (e.g., tremors, convulsions, respiratory distress) and the time of death.[17]
-
-
Data Analysis: Use a statistical method, such as Probit analysis, to calculate the LD50 value and its 95% confidence intervals from the mortality data at each dose level.
Protocol: Quantification of this compound in Tissues
This protocol is based on methods using gas chromatography-mass spectrometry (GC-MS), which provides high sensitivity and specificity.[18][19][20]
-
Sample Collection & Preparation:
-
Extraction:
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the this compound.
-
Perform a liquid-liquid extraction by partitioning the supernatant against an organic solvent like ethyl acetate (B1210297) to isolate the this compound.[18]
-
-
Derivatization:
-
Cleanup: Pass the derivatized sample through a cleanup column (e.g., Florisil or silica (B1680970) gel) to remove interfering substances.[20]
-
GC-MS Analysis:
-
Inject the cleaned, derivatized sample into the GC-MS system.
-
Use a capillary column suitable for separating the PFB-fluoroacetate derivative.
-
Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivative (e.g., m/z 257.9 and 181.0) for identification and quantification.[18]
-
-
Quantification: Calculate the concentration of this compound in the original tissue by comparing the peak area of the sample to a standard curve prepared from known concentrations of derivatized this compound standards. Use an internal standard (e.g., 1,2-dibromobenzene) to correct for variations in extraction and injection.[18]
Caption: GC-MS workflow for this compound detection.
Protocol: Aconitase Activity Assay
This spectrophotometric assay measures the activity of aconitase by monitoring the formation of cis-aconitate from citrate.
-
Tissue Preparation: Homogenize fresh or frozen liver tissue in a chilled buffer (e.g., Tris-HCl with Triton X-100) and centrifuge to obtain a clear supernatant (cytosolic/mitochondrial extract). Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Assay Mixture: In a quartz cuvette, prepare an assay mixture containing Tris-HCl buffer (pH 7.4) and the substrate, sodium citrate (e.g., 20-30 mM).
-
Reaction Initiation: Add a known amount of the tissue extract to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 240 nm at a constant temperature (e.g., 25°C). The formation of the double bond in cis-aconitate results in this absorbance increase.
-
Activity Calculation: Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of cis-aconitate (3.6 mM⁻¹cm⁻¹). Express activity as units per milligram of protein (1 unit = 1 µmol of cis-aconitate formed per minute).
-
Inhibition Studies: To assess the effect of fluorocitrate, pre-incubate the enzyme extract with varying concentrations of fluorocitrate for a set period before adding the citrate substrate and measuring the residual activity.
Conclusion and Future Directions
Natural resistance to this compound is a compelling example of evolutionary adaptation to potent environmental toxins. The primary mechanisms conferring resistance appear to be a combination of reduced metabolic rates and efficient glutathione-dependent detoxification pathways, rather than alterations in the target enzyme, aconitase. The remarkable tolerance levels observed in certain Australian fauna are a direct result of a long-standing co-evolutionary arms race with this compound-producing vegetation.
For researchers in drug development, these natural models of resistance offer critical insights. Understanding how organisms circumvent the blockade of a fundamental metabolic pathway like the TCA cycle could inform the development of antidotes for this compound poisoning and provide strategies for managing the toxicity of fluorinated pharmaceuticals. Future research should focus on:
-
Genomic and Proteomic Analyses: Identifying the specific genes and protein isoforms (e.g., specific GSTs) responsible for enhanced detoxification in resistant species.
-
Metabolomics: Characterizing the complete metabolic response to sublethal this compound exposure to uncover alternative or bypass pathways that cells might activate.
-
Pharmacokinetics: Detailed comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in resistant versus susceptible species to better model the dynamics of toxicity and clearance.
References
- 1. terrestrialecosystems.com [terrestrialecosystems.com]
- 2. scispace.com [scispace.com]
- 3. Sodium this compound - Wikipedia [en.wikipedia.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. library.dbca.wa.gov.au [library.dbca.wa.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SODIUM this compound (PIM 494) [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Sodium this compound | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and defluorination of this compound in the brush-tailed possum (Trichosurus vulpecula) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. connectsci.au [connectsci.au]
- 16. apvma.gov.au [apvma.gov.au]
- 17. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capillary gas chromatographic-mass spectrometric determination of this compound residues in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Fluoroacetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate (FA) is a highly toxic compound found in some plant species and also synthesized for use as a rodenticide (as sodium this compound, also known as Compound 1080). Its non-specific toxicity, which can lead to severe poisoning and death in animals and humans, necessitates sensitive and reliable analytical methods for its detection in biological samples. In the context of drug development, some fluorinated pharmaceuticals can be metabolized to fluoroacetic acid, making its detection crucial for toxicology studies. This document provides detailed application notes and protocols for the determination of this compound in various biological matrices.
The primary analytical challenges in detecting this compound stem from its high polarity and low volatility.[1] Direct analysis by gas chromatography (GC) is difficult, often requiring derivatization to convert the polar analyte into a more volatile and less polar compound.[1][2] Liquid chromatography (LC) coupled with mass spectrometry (MS) offers a more direct approach, though sample preparation remains critical to mitigate matrix effects.[3][4]
This document outlines common and effective methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing comparative data and detailed protocols to guide researchers in selecting and implementing the most appropriate method for their needs.
Mechanism of this compound Toxicity
This compound itself is not toxic but undergoes a process known as "lethal synthesis" within the body.[5] It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[5] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (Krebs cycle).[5][6] This inhibition leads to a buildup of citrate (B86180) and a disruption of cellular energy production, ultimately causing cell death.[5]
Figure 1: Mechanism of this compound Toxicity.
Analytical Methods: A Comparative Overview
Several analytical techniques have been developed for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of this compound in biological samples.
| Analytical Method | Matrix | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-MS | Blood Plasma | Ethanol (B145695)/H₂SO₄ | 0.01 µg/mL | - | - | [7] |
| GC-MS | Organ Homogenates | Ethanol/H₂SO₄ | 0.01 µg/g | - | - | [7] |
| GC-MS | Avian Tissues | Pentafluorobenzyl bromide | - | - | ~85% | [8][9] |
| GC-MS/MS | Milk | Pentafluorobenzyl (PFB) | - | 0.0042 µg/L | 90-105% | [2] |
| GC-MS | Blood | Pentafluorobenzyl bromide | 2.9 µg/L | - | 71.4-80.5% | [10] |
| LC-MS/MS | Infant Formula | None | - | <10 ppb | ~55% (pre-extraction spike) | [4] |
| LC-MS/MS | Milk | None | - | <10 ppb | ~70% (pre-extraction spike) | [4] |
| LC-MS/MS | Urine | None | - | - | - | [3] |
| IC-MS | Human Blood | None | 0.14 µg/L | 0.47 µg/L | 93.4-95.8% | [11] |
| IC-MS | Human Urine | None | 0.14 µg/L | 0.47 µg/L | 96.2-98.4% | [11] |
| CE-C⁴D | Blood Serum | None | 0.15 mg/kg | - | - | [12] |
GC-MS: Gas Chromatography-Mass Spectrometry; GC-MS/MS: Tandem Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; IC-MS: Ion Chromatography-Mass Spectrometry; CE-C⁴D: Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection.
Experimental Protocols
The following section provides detailed protocols for the most common and effective methods for this compound detection.
General Sample Preparation Workflow
Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte.
Figure 2: General Sample Preparation Workflow.
Protocol 1: GC-MS Analysis of this compound in Blood and Tissue with Ethylation Derivatization
This method is based on the derivatization of this compound to its ethyl ester, followed by solid-phase microextraction (SPME) and GC-MS analysis.[2][7]
1. Materials and Reagents:
-
Biological sample (blood plasma, organ homogenate)
-
Ethanol
-
Sulfuric acid
-
Internal standard (e.g., toluene)
-
SPME fiber (e.g., Carboxen/PDMS)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Sample Preparation and Derivatization:
-
To 1 mL of blood plasma or 1 g of organ homogenate, add an appropriate amount of internal standard.
-
Add 1 mL of ethanol and 0.2 mL of concentrated sulfuric acid.
-
Incubate the mixture in a sealed vial at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to facilitate the ethylation of this compound.
3. Solid-Phase Microextraction (SPME):
-
Expose the SPME fiber to the headspace of the vial containing the derivatized sample.
-
Maintain a consistent extraction time and temperature to ensure reproducible results.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis:
-
Injector: Splitless mode, high temperature for efficient desorption.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of ethyl this compound.
Protocol 2: GC-MS Analysis of this compound in Tissues with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This method involves the extraction of this compound and subsequent derivatization with PFBBr for analysis by electron capture GC or GC-MS.[8][13]
1. Materials and Reagents:
-
Biological tissue sample
-
Acetone/water (8:1 v/v) extraction solvent
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Florisil for cleanup
-
GC-MS system with an electron capture detector (ECD) or mass spectrometer
2. Sample Extraction:
-
Homogenize the tissue sample with the acetone/water extraction solvent.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
3. Derivatization:
-
Evaporate the solvent from the combined extracts.
-
Reconstitute the residue in a suitable solvent and add PFBBr.
-
Heat the mixture to facilitate the derivatization reaction, forming the pentafluorobenzyl ester of this compound.
4. Cleanup:
-
Pass the derivatized extract through a minicolumn containing Florisil to remove excess derivatizing agent and other interferences.
-
Elute the PFB-fluoroacetate ester with an appropriate solvent.
5. GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: A suitable capillary column for the separation of the derivatized analyte.
-
Oven Temperature Program: A temperature gradient to effectively separate the analyte from matrix components.
-
Detector: An electron capture detector (highly sensitive to electrophilic compounds like the PFB ester) or a mass spectrometer in SIM or full scan mode.
Protocol 3: LC-MS/MS Analysis of this compound in Biological Fluids (Direct Injection)
This method is advantageous as it often does not require derivatization, simplifying the sample preparation process.[3][4]
1. Materials and Reagents:
-
Biological fluid sample (urine, plasma, milk)
-
Acetonitrile (for protein precipitation/extraction)
-
Hexane (for defatting, if necessary)
-
Formic acid or acetic acid (mobile phase modifier)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
For Plasma/Serum: Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For Milk/Infant Formula: Extract with acetonitrile, followed by a defatting step with hexane.[4]
-
For Urine: Dilute the sample with the initial mobile phase.
-
Filter the supernatant/extract through a 0.22 µm filter before injection.
3. LC-MS/MS Analysis:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic or acetic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor the transition of the deprotonated molecular ion of this compound to its characteristic product ions.
Conclusion
The analytical detection of this compound in biological samples is a critical task in toxicology, environmental monitoring, and drug development. While GC-MS methods with derivatization have been traditionally used and offer high sensitivity, LC-MS/MS methods are gaining prominence due to their simplified sample preparation and direct analysis capabilities. The choice of the most suitable method will depend on the specific application, sample matrix, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish reliable and sensitive analytical workflows for this compound determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. SODIUM this compound (PIM 494) [inchem.org]
- 7. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- 11. [Determination of fluoroacetic acid in human blood and urine by accelerated solvent extraction-ion chromatography-mass spectrometry]. (2023) | 1 Citations [scispace.com]
- 12. Determination of this compound and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fluoroacetate Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate (FA) is a highly toxic organofluorine compound used as a pesticide and is also a metabolite of some fluorinated pharmaceuticals.[1] Its quantification is crucial in toxicology, environmental monitoring, and drug development. Due to its high polarity and low volatility, direct analysis of fluoroacetic acid by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Therefore, derivatization to a more volatile and less polar compound is a necessary step. This document provides detailed application notes and protocols for the quantification of this compound using GC-MS, focusing on sample preparation, derivatization, and instrumental analysis.
I. Comparison of Derivatization Strategies
Several derivatization reagents can be employed for the GC-MS analysis of this compound. The choice of reagent depends on the sample matrix, required sensitivity, and available instrumentation.
| Derivatization Reagent | Derivative Formed | Key Advantages | Considerations | Reference |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl this compound | Produces a derivative with excellent chromatographic properties, suitable for electron capture detection (ECD) and MS.[1][2] | Requires careful pH control and heating.[1] | [1][3] |
| Ethanol (B145695) / H₂SO₄ | Ethyl this compound | Uses simple and readily available reagents for a straightforward reaction.[1] | Derivatization efficiency may be lower compared to other methods.[1] | [1] |
| 3-Nitroaniline (B104315) / DCC | 2-Fluoro-N-(3-nitrophenyl)acetamide | Produces a highly sensitive derivative suitable for both GC-MS/MS and LC-MS/MS.[1][4] | Involves a multi-step reaction.[1] | [1][4] |
II. Experimental Protocols
Protocol 1: Pentafluorobenzyl Bromide (PFBBr) Derivatization with Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples such as water and urine.[1]
A. Sample Preparation (LLE):
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH to <2 with hydrochloric acid (HCl).[1]
-
Extract the this compound by adding 1 mL of toluene (B28343) and vortexing for 3 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction two more times with 1 mL of toluene each time.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.[1]
B. Derivatization:
-
Reconstitute the dried residue in 100 µL of acetone (B3395972) containing pentafluorobenzyl bromide and a phase-transfer catalyst.[1]
-
After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Ethylation with Solid-Phase Microextraction (SPME)
This protocol is a solvent-free approach suitable for various sample matrices.
A. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add ethanol and a catalytic amount of sulfuric acid.[1]
-
Heat the sample to facilitate the esterification of fluoroacetic acid to ethyl this compound.[1]
-
Expose a solid-phase microextraction (SPME) fiber to the headspace above the sample to extract the volatile ethyl this compound.[1]
-
The fiber is then directly introduced into the GC inlet for analysis.
Protocol 3: Derivatization with 3-Nitroaniline and DCC
This method offers high sensitivity and is applicable to complex matrices like milk and milk powder.[4]
A. Sample Preparation:
-
For liquid samples like milk, perform protein precipitation using tungstic acid.[4]
-
For solid samples like milk powder, reconstitute in water before protein precipitation.[4]
-
Perform a solid-phase extraction (SPE) clean-up using a mixed-mode anionic exchange (MAX) cartridge.[4]
B. Derivatization:
-
The cleaned-up extract is then derivatized with 3-nitroaniline (3-NA) mediated by N,N′-dicyclohexylcarbodiimide (DCC) to form 2-fluoro-N-(3-nitrophenyl)acetamide (MFA–3NA).[4]
-
The resulting derivative can be analyzed by GC-MS/MS.[4]
III. GC-MS Instrumental Parameters
The following are general GC-MS parameters that can be optimized for specific applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5 or equivalent non-polar column |
| Temperature Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
IV. Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) from various studies for different methods and matrices.
| Analyte | Matrix | Derivatization Method | Detection Method | LOD | LOQ | Reference |
| Fluoroacetic Acid | Beverages (Orange Juice, Milk) | Pentafluorobenzylation | GC-MS (Full Scan) | - | 0.42-0.50 µg/mL | [3] |
| Fluoroacetic Acid | Urine, Serum | Pentafluorobenzylation | GC-MS (SIM) | - | 10 ng/mL | [3] |
| Fluoroacetic Acid | Blood | Pentafluorobenzyl bromide | GC-MS | 2.9 µg/L | 10 µg/L | [5] |
| Fluoroacetic Acid | Water | Ethylation & SPME | GC-MS (SIM) | 0.001 µg/mL | - | [6] |
| Fluoroacetic Acid | Blood Plasma | Ethylation & SPME | GC-MS (SIM) | 0.01 µg/mL | - | [6] |
| Monothis compound | Milk | 3-Nitroaniline & DCC | GC-MS/MS | - | 0.0042 µg/L | [4] |
| Monothis compound | Milk Powder | 3-Nitroaniline & DCC | GC-MS/MS | - | 0.0085 µg/kg | [4] |
V. Visualizations
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Derivatization of fluoroacetic acid with PFBBr.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-trace determination of sodium this compound (1080) as monothis compound in milk and milk powder by GC-MS/MS and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of this compound in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Metabolic Stress in Cell Culture Using Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium fluoroacetate (FA) to induce metabolic stress in cell culture models. This information is intended for researchers in cell biology, toxicology, and drug development seeking to understand and manipulate cellular metabolism for experimental purposes.
Introduction
Sodium this compound is a potent metabolic poison that effectively induces cellular stress by disrupting the tricarboxylic acid (TCA) cycle.[1] Its mechanism of action involves the "lethal synthesis" of fluorocitrate, which specifically inhibits the enzyme aconitase.[2][3][4] This inhibition leads to a cascade of metabolic consequences, including the accumulation of citrate (B86180), depletion of cellular ATP, and a shift in metabolic pathways, making it a valuable tool for studying metabolic stress in vitro.[5][6]
Mechanism of Action
Once inside the cell, this compound is converted to fluoroacetyl-CoA. This molecule then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form fluorocitrate.[4] Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the TCA cycle.[2][3] The inhibition of aconitase leads to a metabolic bottleneck, causing a significant accumulation of citrate within the cell.[5][7] This citrate accumulation has several downstream effects, including the allosteric inhibition of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. The disruption of the TCA cycle severely impairs oxidative phosphorylation, leading to a dramatic decrease in cellular ATP levels and an increase in lactate (B86563) production as the cell attempts to compensate through anaerobic glycolysis.[5][6]
Key Applications in Research
-
Modeling Metabolic Disease: Inducing a state of metabolic crisis to mimic aspects of diseases such as ischemia, mitochondrial disorders, and certain cancers.
-
Drug Discovery and Development: Screening for therapeutic compounds that can alleviate or protect against metabolic stress.
-
Understanding Cellular Metabolism: Investigating the plasticity of cellular metabolic pathways and the cellular response to energy deprivation.
-
Toxicology Studies: Assessing the cytotoxic effects of compounds that target cellular metabolism.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on various cell parameters.
| Parameter | Cell/Tissue Type | This compound/Fluorocitrate Concentration | Time Point | Observation | Reference |
| Citrate Concentration | Rat Heart | 3 mg/kg FA (in vivo) | Not Specified | 15-fold increase in heart citrate | [5] |
| Rat Heart | 3 mg/kg FA (in vivo) | Not Specified | 5-fold elevation in serum citrate | [5] | |
| Dog Heart | Not Specified | Not Specified | 2 to 3-fold increase in heart and serum citrate | [5] | |
| ATP Concentration | Rat Heart | 3 mg/kg FA (in vivo) | Not Specified | 46% depletion in heart ATP | [5] |
| Cell Viability (LD50) | Male Sprague-Dawley Rats | 2.08 mg/kg (oral) | Not Specified | LD50 | [8] |
| Female Sprague-Dawley Rats | 1.85 mg/kg (oral) | Not Specified | LD50 | [8] | |
| Metabolic Shift | Immortalized Cardiac Myocytes | 200 µM fluorocitrate | 6 hours | Significant increase in dependence on glutamine metabolism | [6] |
Experimental Protocols
Protocol 1: Induction of Metabolic Stress with this compound
This protocol describes a general procedure for treating cultured cells with sodium this compound to induce metabolic stress.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sodium this compound (Sigma-Aldrich or equivalent)
-
Sterile, nuclease-free water or PBS for stock solution preparation
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of sodium this compound in sterile, nuclease-free water or PBS. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at -20°C.
-
Treatment: Prepare a series of working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting range for dose-response experiments is 0.1 mM to 10 mM.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays as described in the subsequent protocols.
Protocol 2: Assessment of Cell Viability using Fluorescein Diacetate (FDA) Assay
This protocol measures cell viability based on enzymatic activity and membrane integrity.
Materials:
-
This compound-treated cells (from Protocol 1)
-
Fluorescein Diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of 2 µg/mL FDA in PBS.
-
Washing: Gently wash the cells twice with PBS to remove any residual medium.
-
Staining: Add the FDA staining solution to each well and incubate for 5-15 minutes at room temperature in the dark.
-
Washing: Gently wash the cells twice with PBS.
-
Analysis: Immediately visualize the cells under a fluorescence microscope with excitation at ~488 nm and emission at ~530 nm. Live cells will exhibit green fluorescence. Alternatively, quantify the fluorescence using a microplate reader.
Protocol 3: Measurement of Intracellular ATP Levels
This protocol quantifies cellular ATP levels, a key indicator of metabolic status.
Materials:
-
This compound-treated cells (from Protocol 1)
-
Commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Equilibration: Allow the 96-well plate containing the treated cells and the ATP assay reagent to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present.
Protocol 4: Quantification of Lactate Production
This protocol measures the concentration of lactate in the cell culture medium, an indicator of glycolytic flux.
Materials:
-
Cell culture medium from this compound-treated cells (from Protocol 1)
-
Commercially available lactate assay kit (e.g., Lactate-Glo™ Assay, Promega)
-
Luminometer or spectrophotometer (depending on the kit)
Procedure:
-
Sample Collection: Carefully collect the cell culture medium from each well without disturbing the cell monolayer.
-
Assay: Follow the manufacturer's instructions for the specific lactate assay kit being used. This typically involves mixing a small volume of the culture medium with the assay reagent.
-
Measurement: Measure the absorbance or luminescence according to the kit's protocol. The signal is proportional to the lactate concentration.
Protocol 5: Aconitase Activity Assay
This protocol measures the enzymatic activity of aconitase in cell lysates.
Materials:
-
This compound-treated cells (from Protocol 1)
-
Commercially available Aconitase Assay Kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Spectrophotometer
Procedure:
-
Cell Lysis: Prepare cell lysates from the treated cells according to the assay kit's instructions. This typically involves scraping the cells in a lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aconitase Activity Measurement: Follow the manufacturer's protocol for the aconitase activity assay. This is a coupled enzyme assay where the conversion of citrate to isocitrate by aconitase is linked to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.
-
Data Analysis: Calculate the aconitase activity and normalize it to the protein concentration of the lysate.
Protocol 6: Western Blot Analysis of Metabolic Stress Markers
This protocol is for the detection of changes in the expression of proteins involved in the metabolic stress response.
Materials:
-
This compound-treated cells (from Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against metabolic stress markers (e.g., phosphorylated AMPK, HIF-1α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the changes in protein expression, normalizing to a loading control such as β-actin or GAPDH.
Visualizations
Caption: Mechanism of this compound-induced metabolic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glial Cell Metabolism with Fluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroacetate (FA) is a valuable tool for investigating the metabolic roles of glial cells, particularly astrocytes. It functions as a selective metabolic inhibitor, providing insights into glial-neuronal interactions, energy metabolism, and the contributions of glia to various neurological processes. In vivo, this compound is preferentially taken up by glial cells and subsequently converted to its active metabolite, fluorocitrate (FC).[1][2] Fluorocitrate then acts as a potent inhibitor of aconitase, a critical enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[2][3][4] This inhibition leads to a disruption of the glial TCA cycle, resulting in the accumulation of citrate (B86180) and a reduction in the synthesis of key metabolites like glutamine.[2] The study of these metabolic perturbations allows researchers to dissect the specific contributions of glial cells to brain function.
It is crucial to note that the selectivity of this compound for glial cells is dose-dependent. While low concentrations primarily affect astrocytes, higher concentrations can also impact neuronal metabolism and function.[5][6] Therefore, careful dose-response studies are essential for interpreting experimental results.
Mechanism of Action
The inhibitory effect of this compound on glial metabolism is a multi-step process, often referred to as "lethal synthesis."[3][7]
-
Uptake: this compound is transported into glial cells.[2][8]
-
Conversion: Inside the glia, this compound is converted to fluoroacetyl-CoA.
-
Lethal Synthesis: Fluoroacetyl-CoA condenses with oxaloacetate, catalyzed by citrate synthase, to form fluorocitrate.[9]
-
Aconitase Inhibition: Fluorocitrate, specifically the (-)-erythro-2-fluorocitrate isomer, potently inhibits aconitase.[9] This inhibition blocks the conversion of citrate to isocitrate in the Krebs cycle.[10]
This targeted inhibition of the glial Krebs cycle allows for the investigation of its role in various physiological and pathological processes.
Data Presentation
In Vitro Effects of this compound and Fluorocitrate on Astrocyte Metabolism
| Parameter | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| Glutamine Production | Fluorocitrate (FC) | 0.5 mM | Not Specified | 65 ± 5% reduction | [1] |
| Glutamine Production | This compound (FA) | 25 mM | Not Specified | 61 ± 3% reduction | [1] |
| ATP Levels | Fluorocitrate (FC) | 0.5 mM | Not Specified | Little to no reduction | [1] |
| ATP Levels | This compound (FA) | 25 mM | Not Specified | Little to no reduction | [1] |
| Glutamate (B1630785) Uptake | FC and FA | 0.5 mM (FC), 25 mM (FA) | Not Specified | < 30% reduction | [1] |
| Glial Fibrillary Acidic Protein (GFAP) | This compound (FA) | 5 mM | 2 hours | 56% increase | [11] |
| Responding Glia (Calcium Signaling) | This compound (FA) | 5 mM | 2 hours | 30% decrease | [11] |
| Peak Calcium Response (in responding glia) | This compound (FA) | 5 mM | 2 hours | 26% increase | [11] |
In Vivo Effects of Fluorocitrate on Glial and Neuronal Parameters
| Parameter | Compound | Concentration | Administration | Observed Effect | Reference |
| Astrocyte ATP Levels | Fluorocitrate (FC) | 25 µM | Incubation of motor cortex | Significant decrease | [5][6] |
| Astrocyte ATP Levels | Fluorocitrate (FC) | 250 µM | Incubation of motor cortex | Significant decrease | [5][6] |
| Astrocyte Ca2+ Activity | Fluorocitrate (FC) | 25 µM & 250 µM | Incubation of motor cortex | Decrease | [5] |
| Neuronal Dendritic ATP Levels | Fluorocitrate (FC) | 25 µM | Incubation of motor cortex | No significant change | [5] |
| Neuronal Dendritic ATP Levels | Fluorocitrate (FC) | 250 µM | Incubation of motor cortex | Significant decrease | [5] |
| Neuronal Dendritic Ca2+ Activity | Fluorocitrate (FC) | 25 µM | Incubation of motor cortex | Increase | [5] |
| Neuronal Dendritic Ca2+ Activity | Fluorocitrate (FC) | ≥250 µM | Incubation of motor cortex | Decrease | [5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Astrocyte Cultures
This protocol is adapted from studies investigating the metabolic effects of this compound and fluorocitrate on primary astrocyte cultures.
1. Materials:
-
Primary astrocyte cultures (e.g., from Sprague-Dawley rats).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Sodium this compound (FA) stock solution.
-
Fluorocitrate (FC) stock solution.
-
Phosphate-buffered saline (PBS).
-
Reagents for desired endpoint analysis (e.g., ATP assay kit, glutamine assay kit, glutamate uptake assay reagents).
2. Cell Culture:
-
Plate primary astrocytes in appropriate culture vessels (e.g., 24-well plates) and grow to confluence in DMEM supplemented with fetal bovine serum and antibiotics.
-
Prior to treatment, replace the culture medium with fresh, serum-free DMEM and allow cells to equilibrate.
3. Treatment:
-
Prepare working solutions of FA and FC in DMEM at the desired final concentrations (e.g., 25 mM FA, 0.5 mM FC).
-
Remove the equilibration medium from the astrocyte cultures and replace it with the treatment medium (or control medium without the inhibitor).
-
Incubate the cells for the desired period (e.g., 2 hours).
4. Endpoint Analysis:
-
For Glutamine Production: Collect the culture supernatant. Measure glutamine concentration using a commercially available kit or by HPLC.
-
For ATP Levels: Wash the cells with PBS and lyse them according to the instructions of a commercial ATP assay kit. Measure luminescence.
-
For Glutamate Uptake: Following incubation with FA or FC, incubate the cells with a solution containing radiolabeled or fluorescently tagged glutamate. Measure the intracellular radioactivity or fluorescence.
Protocol 2: In Vivo Microinjection of Fluorocitrate
This protocol provides a general framework for the targeted inhibition of glial metabolism in a specific brain region in vivo.
1. Animals and Surgery:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
2. Microinjection:
-
Prepare a sterile solution of fluorocitrate in artificial cerebrospinal fluid (aCSF) at the desired concentration (e.g., 1 mM).
-
Load a microsyringe with the FC solution.
-
Lower the microsyringe to the stereotaxic coordinates of the target brain region.
-
Infuse a small volume of the FC solution (e.g., 1 µL) over a period of several minutes.
-
Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
3. Post-operative Care and Analysis:
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow for a recovery period and for the inhibitor to take effect (the inhibitory effect of fluorocitrate is reversible within 24 hours).[2]
-
At the desired time point, perform the experimental procedure (e.g., behavioral testing, electrophysiological recording, or tissue collection for neurochemical analysis).
Visualizations
Caption: Mechanism of this compound action in glial cells.
Caption: Workflow for in vitro studies using this compound.
Caption: Signaling pathway from glial metabolism to neuronal function.
References
- 1. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. This compound and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. The acute inhibition of enteric glial metabolism with this compound alters calcium signaling, hemichannel function, and the expression of key proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Fluoroacetate Effects in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology provides invaluable data on the real-time neurochemical changes induced by pharmacological agents. Fluoroacetate, a potent metabolic toxin, is frequently used in neuroscience research to selectively inhibit glial cell metabolism. By blocking the Krebs cycle in astrocytes, this compound allows for the study of glial-neuronal interactions and the role of glial cells in neurotransmitter homeostasis and brain energy metabolism.
These application notes provide a detailed overview and protocols for utilizing in vivo microdialysis to measure the effects of this compound in the brain. The primary targets of measurement include key neurotransmitters and metabolic substrates that are altered following this compound administration.
Mechanism of this compound Action
This compound's toxicity stems from a process known as "lethal synthesis." Once in the body, it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[1][2] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] In the brain, this compound is preferentially taken up by glial cells, leading to a selective inhibition of the glial TCA cycle.[1][3] This disruption has several downstream consequences:
-
Citrate (B86180) Accumulation: The blockage of aconitase leads to a buildup of citrate within glial cells, which can then be released into the extracellular space.[1]
-
Reduced Glutamine Synthesis: The inhibition of the glial TCA cycle limits the availability of α-ketoglutarate, a precursor for glutamate (B1630785), which is subsequently converted to glutamine by the glia-specific enzyme glutamine synthetase. This leads to a reduction in glutamine synthesis and release.[1][3]
-
Impaired Glutamate Uptake: Glial cells are primarily responsible for clearing extracellular glutamate. By inhibiting their metabolism, this compound can impair this uptake, leading to an accumulation of glutamate in the synaptic cleft.
-
Altered Energy Metabolism: The disruption of the TCA cycle in glia affects the overall energy homeostasis of the brain, potentially leading to changes in the extracellular levels of lactate (B86563) and pyruvate (B1213749).
Core Applications
-
Investigating Glial-Neuronal Interactions: By selectively targeting glial metabolism, researchers can elucidate the role of astrocytes in supporting neuronal function, including neurotransmitter recycling and energy supply.
-
Modeling Neurotoxic Conditions: this compound-induced metabolic disruption can serve as a model for studying conditions involving glial dysfunction and excitotoxicity.
-
Evaluating Neuroprotective Strategies: The this compound model can be used to screen and evaluate the efficacy of therapeutic compounds aimed at protecting neurons from metabolic stress and excitotoxicity.
-
Drug Development: Understanding how drug candidates modulate glial metabolism and its impact on neuronal function is crucial for developing novel therapeutics for neurological disorders.
Data Presentation
The following tables summarize the expected quantitative changes in key neurochemicals in the brain's extracellular fluid following the administration of this compound or its active metabolite, fluorocitrate, as measured by in vivo microdialysis.
Table 1: Effects of this compound/Fluorocitrate on Extracellular Amino Acids
| Analyte | Agent | Dose/Concentration | Brain Region | Observed Effect | Reference |
| Glutamate | This compound | 1 mM (in perfusate) | Rat Hippocampal Slices | Nearly 3-fold increase in stimulation-evoked overflow (in the presence of 0.5 mM glutamine) | [3] |
| Fluorocitrate | 1 nmol (intrastriatal injection) | Rat Striatum | Temporary decrease | [4] | |
| Glutamine | This compound | 1 mM (in perfusate) | Rat Hippocampal Slices | Reduced release and content | [3] |
| Fluorocitrate | 1 nmol (intrastriatal injection) | Rat Striatum | Severely reduced 4 hours post-injection, with recovery by 24 hours | [4] | |
| Aspartate | Fluorocitrate | 1 nmol (intrastriatal injection) | Rat Striatum | Temporary decrease | [4] |
Table 2: Effects of this compound/Fluorocitrate on Energy Metabolites
| Analyte | Agent | Dose/Concentration | Brain Region | Expected Effect | Rationale |
| Citrate | This compound/Fluorocitrate | Lethal systemic doses or local perfusion | General Brain | Significant increase | Inhibition of aconitase leads to citrate accumulation.[1] |
| Lactate | This compound | Systemic administration | General Brain | Increase | Disruption of oxidative metabolism can lead to a compensatory increase in glycolysis and subsequent lactate production.[2] |
| Pyruvate | This compound | Systemic administration | General Brain | Potential for change | Levels may fluctuate depending on the balance between glycolysis and TCA cycle inhibition. |
| Lactate/Pyruvate Ratio | This compound | Systemic administration | General Brain | Increase | An elevated lactate/pyruvate ratio is an indicator of a shift towards anaerobic metabolism or mitochondrial dysfunction. |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodents for Measuring Amino Acid Changes
This protocol outlines the procedure for implanting a microdialysis probe and collecting samples to measure this compound-induced changes in extracellular glutamate and glutamine.
1. Animal Model and Surgery:
-
Species: Male Sprague-Dawley rats (250-350 g) or C57BL/6 mice (25-30 g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the target brain region (e.g., hippocampus, striatum, or prefrontal cortex).
-
Implant a guide cannula and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow for a post-operative recovery period of at least 48 hours.
-
2. Microdialysis Probe and Perfusion:
-
Probe: Use a microdialysis probe with a molecular weight cutoff of 6-20 kDa and a membrane length appropriate for the target brain region (e.g., 2-4 mm).
-
Perfusate (aCSF): Prepare artificial cerebrospinal fluid containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, and 1.2 mM MgCl₂, buffered to pH 7.4.
-
This compound Infusion: For local administration, this compound can be included in the aCSF at a concentration of 10-20 mM.
-
Flow Rate: Perfuse the probe at a constant flow rate of 1-2 µL/min using a microsyringe pump.
3. Sample Collection:
-
Gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
For baseline measurements, collect at least 3-4 samples before administering this compound (either systemically via i.p. injection or locally through the probe).
-
Continue collecting samples for the desired duration of the experiment (e.g., 2-4 hours post-treatment).
-
Immediately freeze samples on dry ice or in a -80°C freezer until analysis.
4. Sample Analysis (HPLC with Fluorescence Detection):
-
Derivatization: Derivatize amino acids in the dialysate samples with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to form fluorescent derivatives.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.
-
-
Quantification: Calculate the concentrations of glutamate and glutamine by comparing the peak areas in the samples to those of known standards.
Protocol 2: In Vivo Microdialysis for Measuring Energy Metabolites
This protocol is designed to measure changes in extracellular citrate, lactate, and pyruvate.
1. Animal Surgery and Microdialysis Setup:
-
Follow the same surgical and microdialysis setup procedures as described in Protocol 1.
2. Sample Collection:
-
Collect baseline samples as described above.
-
Administer this compound systemically (e.g., intraperitoneal injection). Caution: Systemic administration of this compound can be lethal. Appropriate dose-finding studies are necessary.
-
Continue collecting dialysate samples at regular intervals.
3. Sample Analysis:
-
Citrate: Analyze citrate levels using an enzymatic assay coupled to spectrophotometry or fluorometry, or by using liquid chromatography-mass spectrometry (LC-MS).
-
Lactate and Pyruvate: Use a dedicated metabolite analyzer (e.g., CMA 600) for rapid and accurate measurement of lactate and pyruvate in small volume samples. Alternatively, enzymatic assays or LC-MS can be used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound toxicity in glial cells.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Impact of this compound on the glutamate-glutamine cycle.
References
- 1. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Increase in the stimulation-induced overflow of glutamate by this compound, a selective inhibitor of the glial tricarboxylic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo model for studying function of brain tissue temporarily devoid of glial cell metabolism: the use of fluorocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluoroacetate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluoroacetate is a potent metabolic inhibitor that has become an invaluable tool in neuroscience research for the selective targeting of glial cells, particularly astrocytes. Due to its preferential uptake by astrocytes over neurons, this compound allows for the investigation of glial-neuronal interactions and the specific roles of astrocytes in various physiological and pathological processes within the central nervous system (CNS).
This compound itself is not the active toxic agent. Through a process known as "lethal synthesis," it is converted intracellularly to fluorocitrate.[1] Fluorocitrate then acts as a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[2][3][4] This inhibition disrupts cellular respiration and energy metabolism, primarily in astrocytes, leading to a cascade of downstream effects that can be experimentally leveraged to understand astrocyte function.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo applications, and critical safety information.
Mechanism of Action
This compound's utility in neuroscience stems from its selective disruption of astrocyte metabolism. The following sequence of events outlines its mechanism of action:
-
Preferential Uptake by Astrocytes: this compound is readily taken up by astrocytes through monocarboxylate transporters.[5]
-
Conversion to Fluoroacetyl-CoA: Inside the astrocyte, this compound is converted to fluoroacetyl-CoA.
-
Lethal Synthesis: Fluoroacetyl-CoA condenses with oxaloacetate, catalyzed by citrate (B86180) synthase, to form fluorocitrate.[6]
-
Aconitase Inhibition: Fluorocitrate, specifically the (-)-erythro-2-fluorocitrate isomer, potently inhibits aconitase, a critical enzyme in the TCA cycle.[6]
-
Metabolic Disruption: Inhibition of aconitase leads to a blockage of the TCA cycle, resulting in the accumulation of citrate and a depletion of downstream metabolites.[3][4] This severely impairs ATP production in astrocytes.
-
Functional Consequences: The disruption of astrocyte metabolism leads to a range of functional consequences, including reduced glutamine synthesis, altered ion homeostasis, and impaired neurotransmitter uptake.[5][7]
Data Presentation
The following tables summarize the quantitative effects of this compound (FA) and its active metabolite, fluorocitrate (FC), as reported in various neuroscience research studies.
| Parameter | Agent | Concentration | Species/Model | Key Finding | Reference |
| In Vitro Studies | |||||
| Glutamine Production | FA | 25 mM | Primary Astrocyte Cultures | Reduced by 61 +/- 3% | [7] |
| Glutamine Production | FC | 0.5 mM | Primary Astrocyte Cultures | Reduced by 65 +/- 5% | [7] |
| Glutamate (B1630785) Uptake | FA | 25 mM | Primary Astrocyte Cultures | Reduced by less than 30% | [7] |
| Glutamate Uptake | FC | 0.5 mM | Primary Astrocyte Cultures | Reduced by less than 30% | [7] |
| ATP Levels | FA | 25 mM | Primary Astrocyte Cultures | Little to no reduction | [7] |
| ATP Levels | FC | 0.5 mM | Primary Astrocyte Cultures | Little to no reduction | [7] |
| Intracellular ATP | FC | 25 µM | Mouse Motor Cortex (in vivo) | Decreased somatic intracellular ATP in astrocytes by -9.86 ± 0.45% | [8] |
| Intracellular ATP | FC | 250 µM | Mouse Motor Cortex (in vivo) | Decreased somatic intracellular ATP in astrocytes by -11.29 ± 0.78% | [8] |
| Astrocytic Ca2+ Activity | FC | 25 µM | Mouse Motor Cortex (in vivo) | Normalized integrated activity reduced to 0.55 ± 0.03 (from 0.90 ± 0.04) | [8] |
| Astrocytic Ca2+ Activity | FC | 250 µM | Mouse Motor Cortex (in vivo) | Normalized integrated activity reduced to 0.24 ± 0.03 (from 0.90 ± 0.04) | [8] |
| Neuronal Ca2+ Activity | FC | 25 µM | Mouse Motor Cortex (in vivo) | Increased | [9] |
| Neuronal Ca2+ Activity | FC | ≥250 µM | Mouse Motor Cortex (in vivo) | Decreased | [9] |
| In Vivo Studies | |||||
| Astrocyte Inhibition | FC | 1 nmol | Mouse Brain (in vivo) | Reversible inhibition; recovery within 24 hours | [10] |
| Cell Viability | FC | 2 nmol | Mouse Brain (in vivo) | Irreversible degeneration of both neurons and glial cells | [10] |
| Heart Rate (Female Rats) | FA | 1.52 mg/kg | Sprague-Dawley Rats | Reduced by 50% over 24 hours | [6] |
| Systolic Blood Pressure | FA | 1.52 mg/kg | Sprague-Dawley Rats | Reduced by 75% over 24 hours | [6] |
Experimental Protocols
Protocol 1: In Vitro Astrocyte Inhibition in Primary Cultures or Brain Slices
This protocol describes the application of this compound to inhibit astrocyte metabolism in in vitro preparations.
1. Materials:
-
Sodium this compound (Sigma-Aldrich, Cat. No. F9634 or equivalent)
-
Sterile, deionized water or appropriate buffer (e.g., Artificial Cerebrospinal Fluid - aCSF)
-
Primary astrocyte cultures or acute brain slices
-
Standard cell culture or slice maintenance equipment
2. Solution Preparation:
-
Stock Solution (e.g., 100 mM): Carefully weigh out sodium this compound powder in a certified chemical fume hood. Dissolve in sterile, deionized water or buffer to the desired stock concentration.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium or aCSF to the final desired concentration (typically ranging from 1-10 mM for this compound).[12] Prepare fresh on the day of the experiment.
3. Experimental Procedure:
-
For Primary Astrocyte Cultures:
-
Culture astrocytes to the desired confluency.
-
Remove the existing culture medium.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add the culture medium containing the desired concentration of this compound.
-
Incubate for the desired period (e.g., 45 minutes).[12]
-
For washout experiments, remove the this compound-containing medium, wash the cells multiple times with fresh medium, and then incubate in fresh medium for the desired recovery period (e.g., 40 minutes).[12]
-
-
For Acute Brain Slices:
-
Prepare acute brain slices according to standard laboratory protocols.
-
Allow slices to recover in a holding chamber with oxygenated aCSF.
-
Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
-
After obtaining baseline measurements, switch the perfusion to aCSF containing the desired concentration of this compound.
-
Perfuse for the desired duration to achieve astrocyte inhibition.
-
To reverse the effects, switch the perfusion back to regular aCSF.
-
4. Post-Treatment Analysis:
-
Assess changes in astrocyte metabolism (e.g., glutamine synthesis, ATP levels).
-
Measure neuronal activity (e.g., electrophysiological recordings) to study the impact of astrocyte inhibition.
-
Perform immunocytochemistry or immunohistochemistry to examine changes in protein expression (e.g., GFAP).
Protocol 2: In Vivo Astrocyte Inhibition via Stereotaxic Microinjection
This protocol outlines the procedure for targeted delivery of fluorocitrate (the active metabolite) into a specific brain region in a live animal model.
1. Materials:
-
D,L-fluorocitric acid, Ba salt (Sigma-Aldrich or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium sulfate (B86663) (Na₂SO₄), 0.1 M
-
Disodium phosphate (B84403) (Na₂HPO₄), 0.1 M
-
Sodium chloride (NaCl), 0.9%
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Nanoject)
-
Glass micropipettes
-
Anesthesia and surgical equipment
2. Fluorocitrate Solution Preparation:
-
Note: This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Dissolve 8 mg of D,L-fluorocitric acid, Ba salt in 1 ml of 0.1 M HCl.[10]
-
Add 2-3 drops of 0.1 M Na₂SO₄ to precipitate the barium ions (Ba²⁺).[10]
-
Add 2 ml of 0.1 M Na₂HPO₄.[10]
-
Centrifuge the suspension at 1,000 x g for 5 minutes.[10]
-
Collect the supernatant and dilute with 0.9% NaCl to the final desired concentration (e.g., 1 nmol/µL).
-
Adjust the pH to 7.4.[10]
-
Filter-sterilize the final solution.
-
3. Surgical and Injection Procedure:
- Anesthetize the animal using an approved protocol.
- Secure the animal in the stereotaxic frame.
- Expose the skull and identify the target coordinates for the desired brain region.
- Drill a small burr hole in the skull at the target location.
- Load the fluorocitrate solution into a glass micropipette.
- Lower the micropipette to the target depth in the brain.
- Infuse the desired volume of fluorocitrate solution at a slow rate (e.g., 0.25 µL/min) to minimize tissue damage.[13]
- Leave the pipette in place for several minutes post-injection to prevent backflow.
- Slowly withdraw the pipette.
- Suture the incision and provide post-operative care.
4. Post-Injection Analysis:
-
Behavioral testing to assess the functional consequences of astrocyte inhibition in the targeted brain region.
-
In vivo electrophysiology or imaging to monitor neuronal activity.
-
Post-mortem tissue analysis (e.g., immunohistochemistry, Western blotting) to confirm the effects of the treatment.
Safety and Handling of Sodium this compound
Sodium this compound is a highly toxic compound and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling sodium this compound.[2][11]
-
Handling: All handling of the powdered form should be done in a certified chemical fume hood.[14] Avoid inhalation of the powder and any skin contact.[2]
-
Storage: Store sodium this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[2] It should be kept in a securely locked cabinet.[14]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully collect the powdered material into a sealed container for disposal.[2] Ventilate the area and wash the spill site thoroughly.
-
Disposal: Dispose of sodium this compound and any contaminated materials as hazardous waste according to institutional and local regulations.[15]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound toxicity in astrocytes.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo astrocyte inhibition.
Logical Relationships in this compound Research
Caption: Rationale for using this compound in neuroscience.
References
- 1. Toxicology of this compound: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorocitrate inhibition of astrocytes reduces nicotine self-administration and alters extracellular levels of glutamate and dopamine within the nucleus accumbens in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of reactive astrocytes with fluorocitrate retards neurovascular remodeling and recovery after focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. Inhibition of astrocyte metabolism is not the primary mechanism for anaesthetic hypnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Reactive Astrocytes with Fluorocitrate Ameliorates Learning and Memory Impairment Through Upregulating CRTC1 and Synaptophysin in Ischemic Stroke Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eregulations.ct.gov [eregulations.ct.gov]
- 15. Sodium this compound | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Utilizing Fluoroacetate to Probe Astrocyte-Neuron Metabolic Interplay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocyte-neuron metabolic coupling is a fundamental process crucial for normal brain function, including synaptic transmission and plasticity. Astrocytes provide metabolic support to neurons, most notably through the astrocyte-neuron lactate (B86563) shuttle (ANLS) hypothesis, which posits that astrocytes undergo glycolysis to produce lactate, which is then shuttled to neurons as an energy substrate. Fluoroacetate (FA) and its active metabolite, fluorocitrate (FC), are powerful tools to investigate this intricate metabolic relationship. These compounds are preferentially taken up by astrocytes, where they inhibit the Krebs cycle, thereby disrupting astrocytic metabolism and allowing for the study of the subsequent effects on neuronal function.[1][2] This document provides detailed application notes and protocols for using this compound to explore astrocyte-neuron metabolic coupling.
Mechanism of Action
This compound is a metabolic poison that, once inside cells, is converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate to form fluorocitrate.[2] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (tricarboxylic acid cycle).[2] In the brain, this compound and fluorocitrate are preferentially taken up by glial cells, including astrocytes.[1][2] This selectivity is attributed to glia-specific acetate (B1210297) transporters.[3] Inhibition of the astrocytic Krebs cycle leads to a disruption of carbon flux and a reduction in the synthesis of metabolites such as glutamine, which is a precursor for the neurotransmitters glutamate (B1630785) and GABA in neurons.[1][2] While it significantly impacts the Krebs cycle, at certain concentrations, it has been shown to cause little to no reduction in overall astrocyte ATP levels, suggesting its primary effect is on carbon flux rather than energy production impairment.[1]
Data Presentation: Quantitative Effects of this compound/Fluorocitrate
The following tables summarize the quantitative effects of this compound (FA) and fluorocitrate (FC) on astrocyte and neuron metabolism as reported in the literature.
Table 1: Effect of this compound (FA) and Fluorocitrate (FC) on Astrocyte Metabolism
| Parameter | Compound & Concentration | Model System | Effect | Reference |
| Glutamine Production | 25 mM FA | Primary Astrocyte Cultures | ↓ 61 ± 3% | [1] |
| Glutamine Production | 0.5 mM FC | Primary Astrocyte Cultures | ↓ 65 ± 5% | [1] |
| Glutamate Uptake | 25 mM FA | Primary Astrocyte Cultures | < 30% reduction (P > 0.05) | [1] |
| Glutamate Uptake | 0.5 mM FC | Primary Astrocyte Cultures | < 30% reduction (P > 0.05) | [1] |
| ATP Levels | 25 mM FA | Primary Astrocyte Cultures | Little to no reduction | [1] |
| ATP Levels | 0.5 mM FC | Primary Astrocyte Cultures | Little to no reduction | [1] |
| Intracellular ATP | 25 µM FC | Mouse Motor Cortex (in vivo) | ↓ 1.39 ± 0.32% (resting) | [2] |
| Intracellular ATP | 250 µM FC | Mouse Motor Cortex (in vivo) | ↓ 2.22 ± 0.47% (resting) | [2] |
Table 2: Dose-Dependent Effects of Fluorocitrate (FC) on Neuronal Parameters
| Parameter | FC Concentration | Model System | Effect | Reference |
| Dendritic Ca2+ Activity | 25 µM | Mouse Motor Cortex (in vivo) | Increased | [4] |
| Dendritic Ca2+ Activity | ≥250 µM | Mouse Motor Cortex (in vivo) | Decreased | [4] |
| Intracellular ATP (Dendrites) | 25 µM | Layer 5 Pyramidal Neurons (in vivo) | No significant effect | [2] |
| Intracellular ATP (Dendrites) | 250 µM | Layer 5 Pyramidal Neurons (in vivo) | Reduced | [2] |
| Dendritic Spine Size | 25 µM | Layer 5 Pyramidal Neurons (in vivo) | No significant effect | [2] |
| Dendritic Spine Size | 250 µM | Layer 5 Pyramidal Neurons (in vivo) | Increased over 2 hours | [2] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound to investigate astrocyte-neuron metabolic coupling.
Protocol 1: Primary Astrocyte Culture and this compound Treatment
This protocol describes the isolation and culture of primary astrocytes and subsequent treatment with this compound to assess metabolic changes.
Materials:
-
P0-P2 mouse or rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated flasks/plates
-
This compound (sodium salt)
-
Sterile phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ATP assay kit, glutamine assay kit)
Procedure:
-
Astrocyte Isolation and Culture:
-
Euthanize P0-P2 pups according to approved animal protocols.
-
Dissect cortices in ice-cold sterile PBS.
-
Mechanically dissociate tissue and treat with trypsin-EDTA to obtain a single-cell suspension.
-
Plate cells on poly-D-lysine coated flasks in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Culture for 7-10 days until confluent. To obtain a pure astrocyte culture, shake flasks to remove microglia and oligodendrocytes.
-
-
This compound Treatment:
-
Prepare a stock solution of sodium this compound in sterile water.
-
Once astrocytes are confluent, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-5 mM).
-
Incubate for the desired duration (e.g., 30 minutes to 24 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
After incubation, wash cells with PBS.
-
Lyse the cells for subsequent analysis of intracellular metabolites (e.g., ATP, glutamine) using commercially available kits.
-
Collect the culture medium to measure extracellular metabolites.
-
Protocol 2: Acute Brain Slice Preparation and Electrophysiological Recording with this compound
This protocol details the preparation of acute brain slices and their use in electrophysiological recordings to study the effects of astrocytic metabolic inhibition on neuronal activity.
Materials:
-
Adult mouse or rat
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Sucrose-based cutting solution, carbogenated
-
This compound (sodium salt)
-
Electrophysiology rig (amplifier, micromanipulators, recording chamber)
-
Glass recording electrodes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Mount the brain on the vibratome stage and cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex).
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
This compound Incubation:
-
After recovery, transfer slices to a holding chamber containing aCSF with the desired concentration of this compound (e.g., 200 µM - 1 mM) for at least 30 minutes before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF containing this compound.
-
Perform whole-cell patch-clamp or field potential recordings from neurons to assess changes in synaptic transmission, excitability, and network activity.
-
Protocol 3: In Vivo Microdialysis with this compound Administration
This protocol describes the use of in vivo microdialysis to measure extracellular lactate and glucose levels in the brain following local administration of this compound.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
This compound (sodium salt)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Analytical system for lactate and glucose measurement (e.g., HPLC with electrochemical detection or enzymatic assays)
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).
-
-
Microdialysis Perfusion:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
This compound Administration and Sample Collection:
-
Switch the perfusion medium to aCSF containing this compound (e.g., 1-5 mM).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for lactate and glucose concentrations using an appropriate analytical method.
-
Protocol 4: Seahorse XF Analyzer Assay for Astrocyte Respiration
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of astrocytes treated with this compound.
Materials:
-
Primary astrocyte culture
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, pyruvate, glutamine
-
This compound (sodium salt)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding:
-
Seed primary astrocytes in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, containing the desired concentration of this compound.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and perform a mitochondrial stress test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Mandatory Visualizations
References
- 1. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluoroacetate as a Selective Inhibitor of the Glial Tricarboxylic Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate is a potent metabolic toxin that serves as a valuable tool for the selective inhibition of the tricarboxylic acid (TCA) cycle in glial cells, particularly astrocytes. Its utility in neuroscience research stems from its preferential uptake by glia and its subsequent conversion into fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the TCA cycle. This selective disruption of glial energy metabolism allows for the investigation of the intricate metabolic and signaling interplay between glial cells and neurons. These notes provide an overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its application in experimental settings.
Mechanism of Action
This compound's inhibitory effect is a classic example of "lethal synthesis."[1] Upon entering a cell, this compound is converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate to form fluorocitrate, the active inhibitory molecule.[2] Fluorocitrate acts as a substrate analog for aconitase, binding tightly to the enzyme and inhibiting the isomerization of citrate (B86180) to isocitrate, thereby blocking the TCA cycle.[1][2] This blockade leads to an accumulation of citrate and a depletion of downstream TCA cycle intermediates, significantly impacting cellular energy metabolism and biosynthetic pathways. The selectivity of this compound for glial cells is attributed to their higher capacity for acetate (B1210297) uptake and metabolism compared to neurons.[2][3] However, it is crucial to note that this selectivity is dose-dependent, with higher concentrations of this compound and its metabolite fluorocitrate also affecting neuronal metabolism.[4]
Diagram of this compound's Mechanism of Action
Caption: Metabolic pathway of this compound to fluorocitrate and its inhibition of aconitase in the glial TCA cycle.
Quantitative Data
The following tables summarize the quantitative effects of this compound and its active metabolite, fluorocitrate, on glial metabolism.
Table 1: Inhibitory Constants of Fluorocitrate on Aconitase
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Ki | 3.4 x 10-8 M | Citrate | Solubilized rat liver mitochondria | [2] |
| Ki | 3.0 x 10-8 M | cis-Aconitate | Solubilized rat liver mitochondria | [2] |
Table 2: Effects of this compound and Fluorocitrate on Astrocyte Metabolism
| Compound | Concentration | Parameter Measured | Effect | Reference |
| This compound (FA) | 25 mM | Glutamine Production | ↓ 61 ± 3% | [5] |
| Fluorocitrate (FC) | 0.5 mM | Glutamine Production | ↓ 65 ± 5% | [5] |
| This compound (FA) | 25 mM | Glutamate Uptake | < 30% reduction (P > 0.05) | [5] |
| Fluorocitrate (FC) | 0.5 mM | Glutamate Uptake | < 30% reduction (P > 0.05) | [5] |
| Fluorocitrate (FC) | 25 µM | Astrocyte Intracellular ATP (during running) | ↓ significantly | [6] |
| Fluorocitrate (FC) | 250 µM | Astrocyte Intracellular ATP (during running) | ↓ significantly | [6] |
| Fluorocitrate (FC) | 25 µM | Astrocyte Ca2+ Activity (peak) | ↓ significantly | [4] |
| Fluorocitrate (FC) | 250 µM | Astrocyte Ca2+ Activity (peak) | ↓ significantly | [4] |
Table 3: Dose-Dependent Effects of Fluorocitrate on Neuronal Parameters
| Compound | Concentration | Parameter Measured | Effect | Reference |
| Fluorocitrate (FC) | 25 µM | Neuronal Dendritic Ca2+ Activity (peak) | ↑ significantly | [4] |
| Fluorocitrate (FC) | 250 µM | Neuronal Dendritic Ca2+ Activity (peak) | ↓ significantly | [4] |
| Fluorocitrate (FC) | 1 mM | Neuronal Dendritic Ca2+ Activity (peak) | ↓ significantly | [4] |
| Fluorocitrate (FC) | 250 µM | Neuronal Dendritic Intracellular ATP | ↓ | [4] |
Experimental Protocols
1. Primary Astrocyte Culture and this compound Treatment
This protocol describes the culture of primary astrocytes and subsequent treatment with this compound to study its effects on glial metabolism.
Diagram of Astrocyte Culture and Treatment Workflow
Caption: Workflow for primary astrocyte culture, this compound treatment, and subsequent analysis.
Materials:
-
P1-P3 mouse or rat pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated flasks/plates
-
Sodium this compound solution (sterile filtered)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Isolation and Culture:
-
Isolate cerebral cortices from P1-P3 pups and mechanically and enzymatically dissociate the tissue.
-
Plate the cell suspension in Poly-D-lysine coated T75 flasks in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Culture the cells for 7-10 days, changing the media every 2-3 days, until a confluent monolayer of astrocytes is formed with microglia on top.
-
Purify astrocytes by shaking the flasks on an orbital shaker to detach microglia and oligodendrocytes.
-
Trypsinize the adherent astrocytes and re-plate them onto new coated plates or coverslips for experiments.
-
-
This compound Treatment:
-
Once astrocytes reach the desired confluency (typically 80-90%), replace the culture medium with fresh medium containing the desired concentration of sodium this compound (e.g., 1-10 mM).
-
Incubate the cells for the desired duration (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Post-Treatment Analysis:
-
After incubation, collect the cell lysates and/or culture medium for downstream analysis, such as measuring metabolite levels (e.g., citrate, glutamine) by HPLC or mass spectrometry, or assessing enzyme activity.
-
2. Acute Brain Slice Preparation and Perfusion with this compound
This protocol details the preparation of acute brain slices and their maintenance in the presence of this compound for electrophysiological or metabolic studies.
Materials:
-
Adult mouse or rat
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Sucrose-based cutting solution, carbogenated
-
Sodium this compound
-
Recovery chamber
-
Recording chamber
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) in the ice-cold cutting solution using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour.
-
-
This compound Application:
-
After recovery, transfer a slice to the recording chamber and perfuse with carbogenated aCSF.
-
To apply this compound, switch the perfusion to aCSF containing the desired concentration of sodium this compound (e.g., 1-5 mM).
-
Allow the slice to equilibrate with the this compound-containing aCSF for a sufficient period (e.g., 30-60 minutes) before starting recordings or metabolic measurements.
-
-
Analysis:
-
Perform electrophysiological recordings (e.g., field potential recordings, patch-clamp) to assess the effects of glial TCA cycle inhibition on neuronal activity.
-
Alternatively, after incubation, slices can be flash-frozen for subsequent metabolic analysis.
-
3. Aconitase Activity Assay in Glial Cells
This protocol provides a method to measure the activity of aconitase in primary astrocyte cultures treated with this compound.
Materials:
-
Primary astrocyte cultures
-
Sodium this compound
-
Aconitase activity assay kit (commercial kits available)
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Culture and treat primary astrocytes with this compound as described in Protocol 1.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer provided with the assay kit or a standard cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic and mitochondrial fractions.
-
-
Aconitase Activity Measurement:
-
Follow the instructions of the commercial aconitase activity assay kit. Typically, the assay involves a coupled enzymatic reaction where the product of the aconitase reaction, isocitrate, is used by isocitrate dehydrogenase to generate NADPH, which can be measured spectrophotometrically at 340 nm.
-
Measure the protein concentration of the cell lysates to normalize the aconitase activity.
-
Compare the aconitase activity in this compound-treated cells to that in untreated control cells.
-
4. 13C-Labeled Substrate Flux Analysis in Astrocytes
This protocol outlines a general approach to trace the metabolic fate of 13C-labeled substrates in astrocytes following inhibition of the TCA cycle with this compound.
Diagram of 13C Metabolic Flux Analysis Workflow
Caption: Workflow for 13C metabolic flux analysis in astrocytes treated with this compound.
Materials:
-
Primary astrocyte cultures
-
Sodium this compound
-
13C-labeled substrate (e.g., [1,6-13C2]glucose, [U-13C]glutamine)
-
Metabolite extraction solvents (e.g., methanol, chloroform, water)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) instrumentation
Procedure:
-
Cell Treatment and Labeling:
-
Culture primary astrocytes to confluency.
-
Pre-treat the cells with this compound for a specified duration to inhibit the TCA cycle.
-
Replace the medium with one containing a 13C-labeled substrate and continue the incubation for a time course.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Perform a liquid-liquid extraction to separate polar metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the polar metabolite extracts by GC-MS or LC-MS to determine the mass isotopologue distribution of key metabolites (e.g., citrate, glutamate, glutamine, lactate).
-
-
Data Analysis:
-
The fractional labeling of metabolites over time provides information about the relative rates of metabolic pathways. Inhibition of the TCA cycle by this compound will be evident by a significant decrease in the incorporation of the 13C label into TCA cycle intermediates downstream of citrate and into glutamine.
-
Conclusion
This compound is a powerful and selective tool for probing the function of the glial TCA cycle. By understanding its mechanism of action and employing carefully designed experimental protocols, researchers can effectively investigate the critical role of glial metabolism in supporting neuronal function and its implications in various neurological conditions. The provided quantitative data and detailed protocols serve as a valuable resource for scientists utilizing this compound in their research endeavors.
References
- 1. This compound and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound as a possible marker for glial metabolism in vivo / Dona" by Donald Dudley Clarke PhD, Soll Berl et al. [research.library.fordham.edu]
- 4. mdpi.com [mdpi.com]
- 5. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Sodium Fluoroacetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium fluoroacetate, also known as Compound 1080, is a highly toxic organofluorine compound used extensively as a pesticide.[1] In the research setting, it serves as a potent and specific inhibitor of the Krebs (tricarboxylic acid) cycle, making it a valuable tool for studying cellular metabolism and energy production.[2] Its mechanism of action involves the "lethal synthesis" of fluorocitrate, which subsequently inhibits the enzyme aconitase, leading to a blockade of the Krebs cycle, citrate (B86180) accumulation, and ultimately, cellular energy depletion.[2][3] These application notes provide detailed protocols for the preparation of sodium this compound solutions for experimental use, with a strong emphasis on safety and proper handling.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of sodium this compound is presented below. This data is essential for safe handling, solution preparation, and experimental design.
Table 1: Physicochemical Properties of Sodium this compound [4]
| Property | Value |
| Chemical Formula | C₂H₂FNaO₂ |
| Molecular Weight | 100.02 g/mol |
| Appearance | Fine, white, odorless, hygroscopic powder |
| Solubility in Water | Highly soluble (111 g/dL at 25°C)[5] |
| pKa | 2.72 at 25°C |
| Stability | Stable in aqueous solution at various pH levels and up to 100°C.[1] Decomposes at 200°C.[1] |
Table 2: Toxicological Data for Sodium this compound
| Parameter | Value | Species | Reference |
| LD₅₀ (Oral) | 2-10 mg/kg | Human (estimated) | [5] |
| LD₅₀ (Oral) | 0.2 mg/kg | Rat | [6] |
| LD₅₀ (Oral) | 0.06 mg/kg | Dog | [6] |
| NOEL (90-day oral) | 0.075 mg/kg/day | Rat | [7] |
| LOEL (90-day oral) | 0.25 mg/kg/day | Rat | [7] |
| EC₅₀ (72h, proliferation) | 0.6 mM | PLHC-1 (fish cell line) | [8] |
| NOAEL (72h) | 0.1 mM | C. vulgaris, D. magna | [9] |
Experimental Protocols
Protocol for Preparation of a 100 mM Sodium this compound Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution. EXTREME CAUTION must be exercised during the handling of solid sodium this compound and its concentrated solutions. All procedures must be performed in a certified chemical fume hood.
Materials:
-
Sodium this compound (CAS 62-74-8), solid
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat. A respirator may be required based on risk assessment.[10]
Procedure:
-
Designated Work Area: All work with sodium this compound must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of the powder.[11]
-
Weighing: Carefully weigh 1.00 g of sodium this compound powder on an analytical balance.
-
Dissolution: Transfer the powder to a beaker containing approximately 80 mL of sterile water. Place a magnetic stir bar in the beaker and stir on a magnetic stirrer until the solid is completely dissolved. Sodium this compound is highly soluble in water.[5]
-
Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask. Add sterile water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the 100 mM stock solution to a clearly labeled, sealed, and shatterproof container.[6] The label should include the chemical name, concentration, date of preparation, and a "Deadly Poison" warning.[6]
-
Storage: Store the stock solution in a locked, secure, and designated storage area away from incompatible materials.[10]
-
Decontamination: Thoroughly decontaminate all glassware and equipment used by rinsing with copious amounts of water. This rinse water must be collected and disposed of as hazardous waste.
Protocol for In Vitro Cell Viability Assay
This protocol outlines a general procedure for determining the cytotoxic effects of sodium this compound on cultured cells using a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
100 mM Sodium this compound stock solution (prepared as in Protocol 1)
-
Sterile, 96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 100 mM sodium this compound stock solution in complete cell culture medium. Based on published data, a starting concentration range for EC₅₀ determination in fish cell lines is between 0.1 mM and 10 mM.[8][9] A suggested dilution series could be: 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.6 mM, 0.3 mM, 0.15 mM, and a vehicle control (medium only).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of sodium this compound. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours). Cytotoxicity is time-dependent.[8]
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC₅₀ value (the concentration that inhibits 50% of cell viability) using appropriate software.
Visualizations
Signaling Pathway of this compound Toxicity
Caption: Mechanism of sodium this compound toxicity via Krebs cycle inhibition.
Experimental Workflow for Solution Preparation
Caption: Workflow for the safe preparation of sodium this compound stock solution.
Logical Relationship for In Vitro Experimentation
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SODIUM this compound (PIM 494) [inchem.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. archive.eclass.uth.gr [archive.eclass.uth.gr]
- 8. Ecotoxicological evaluation of sodium this compound on aquatic organisms and investigation of the effects on two fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of exposure limits for sodium this compound based on chronic health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Cultured Cells for Serial Block Face Scanning Electron Microscopy (SBEM) [protocols.io]
Tracking Fluoroacetate Metabolism with ¹⁹F NMR Spectroscopy: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate is a highly toxic compound that undergoes significant metabolic transformation, primarily through the tricarboxylic acid (TCA) cycle. Understanding the metabolic fate of this compound is crucial for toxicology studies and the development of potential antidotes. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive analytical technique for tracking the metabolism of fluorinated compounds like this compound.[1][2] This application note provides detailed protocols for sample preparation and ¹⁹F NMR analysis to monitor this compound metabolism and presents a summary of expected quantitative data.
The primary advantage of ¹⁹F NMR in this context is the absence of background signals in biological samples, allowing for the clear detection and quantification of this compound and its fluorinated metabolites.[1][2] The large chemical shift dispersion of ¹⁹F provides excellent resolution for distinguishing between different metabolic products.[1][3]
Metabolic Pathway of this compound
This compound itself is not the primary toxic agent. Upon entering the cell, it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[4][5] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular energy production.[4][5][6] ¹⁹F NMR can be used to track the parent compound and key metabolites like fluorocitrate.[7]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic defluorination and metabolism of this compound, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Sodium Fluoroacetate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with sodium fluoroacetate in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sodium this compound in common laboratory solvents?
A1: Sodium this compound is a white, water-soluble granular powder.[1][2] Its solubility in various solvents at 25°C is summarized in the table below.
Q2: What factors can affect the solubility of sodium this compound?
A2: Several factors can influence the solubility of sodium this compound in your experiments:
-
Temperature: Solubility of sodium this compound in water generally increases with temperature.[2]
-
pH: The pH of the solution can affect the ionization state of sodium this compound, which may influence its solubility.[2]
-
Presence of other ions: High concentrations of other salts in the medium can lead to complex formation or "salting out," potentially reducing the solubility of sodium this compound.[2]
Q3: My sodium this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation in your sodium this compound solution can be caused by several factors. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identify and resolve the issue. Common causes include exceeding the solubility limit, temperature fluctuations, or interactions with other components in your culture medium.[3]
Q4: How should I prepare a sterile stock solution of sodium this compound for cell culture experiments?
A4: A detailed protocol for preparing a sterile stock solution of sodium this compound is provided in the "Experimental Protocols" section. The general workflow involves dissolving the compound in a suitable solvent like sterile water or phosphate-buffered saline (PBS) and then sterilizing it through filtration.
Q5: Is sodium this compound stable in aqueous solutions?
A5: Yes, aqueous solutions of sodium this compound are expected to be stable at various pH levels.[4] For long-term storage, it is advisable to store stock solutions at 2-8°C.
Data Presentation
Table 1: Solubility of Sodium this compound in Various Solvents at 25°C
| Solvent | Solubility (g/dL) |
| Water | 111[4] |
| Methanol | 5[4] |
| Ethanol | 1.4[4] |
| Acetone | 0.04[4] |
Experimental Protocols
Protocol for Preparing a Sterile Stock Solution of Sodium this compound
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of sodium this compound that can be further diluted for in vitro experiments.
Materials:
-
Sodium this compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile storage tubes
Procedure:
-
Calculate the required mass: Determine the mass of sodium this compound needed to achieve the desired stock solution concentration.
-
Weigh the compound: In a certified chemical fume hood, carefully weigh the calculated amount of sodium this compound powder.
-
Dissolution: Add the weighed sodium this compound to a sterile conical tube. Add the desired volume of sterile water or PBS.
-
Vortexing: Tightly cap the tube and vortex the solution until the sodium this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution if necessary.
-
Sterile Filtration:
-
Draw the sodium this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile storage tube. This process removes any potential microbial contaminants.[5]
-
-
Labeling and Storage: Clearly label the storage tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at 2-8°C, protected from light.
Mandatory Visualizations
Signaling Pathway
References
Determining the optimal concentration of fluoroacetate for cell culture experiments
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing fluoroacetate in cell culture experiments. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and what is its cellular mechanism of action?
Sodium this compound (also known as Compound 1080) is a potent metabolic poison.[1][2][3] Its toxicity stems from a process called "lethal synthesis."[4] Inside the cell, this compound is converted to fluoroacetyl-CoA, which then reacts with citrate (B86180) synthase to produce fluorocitrate.[3][5] Fluorocitrate is a powerful inhibitor of aconitase, a key enzyme in the Krebs (TCA) cycle.[1][2][3][5] This inhibition blocks the cycle, leading to a buildup of citrate and a depletion of cellular energy (ATP), ultimately causing cell death.[2][3][6]
Q2: Why is this compound used in cell culture experiments?
This compound is primarily used to study cellular metabolism and the specific roles of glial cells, particularly astrocytes, in the central nervous system.[7][8] Because it is preferentially taken up by glial cells over neurons, it allows researchers to selectively inhibit the metabolic activity of glia and investigate their interactions with neurons and their role in neurotransmission.[7][8][9]
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration is highly dependent on the cell type, experimental duration, and specific research question. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model. However, concentrations reported in the literature can range from micromolar (µM) to millimolar (mM) levels. For example, some studies on neuronal and astrocytic function have used concentrations from 25 µM up to 1 mM or even 5 mM.[9][10][11] High concentrations (≥250 μM) may directly affect neuronal metabolism, losing glial specificity.[10]
Q4: How long does it take for this compound to exert its effects?
There is a characteristic latent period before the toxic effects of this compound become apparent, which can range from 30 minutes to several hours.[1][4][12][13] This delay is due to the time required for the cell to uptake this compound and metabolize it into the active inhibitor, fluorocitrate.[4][13]
Q5: How should I prepare and store a this compound stock solution?
Sodium this compound is a water-soluble white powder.[1][2] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 100 mM or 1 M). Filter-sterilize the solution through a 0.22 µm filter and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. Always consult the manufacturer's instructions and your institution's safety protocols when handling this highly toxic compound.
Experimental Protocols & Data Presentation
Protocol: Determining the Optimal Concentration (IC50) of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells, which is a critical step in optimizing your experiments.
1. Materials and Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sodium this compound
-
Sterile PBS
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (490 nm or 570 nm)
2. Cell Seeding:
-
Culture cells until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and resuspend them in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
3. This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the various this compound concentrations to the appropriate wells. Be sure to include untreated (medium only) and vehicle (e.g., PBS) controls. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on your experimental goals and the known kinetics of this compound.[15]
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[14]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism, CompuSyn) to perform a non-linear regression analysis and determine the IC50 value.[16]
Table 1: Example Dose-Response Experiment Setup
| Component | Column 1-3 | Column 4-6 | Column 7-9 | Column 10-12 |
| Cells | Yes | Yes | Yes | Yes |
| This compound (µM) | 0 (Control) | 10 | 100 | 1000 |
| Replicates | 3 | 3 | 3 | 3 |
Table 2: Example IC50 Values of this compound in Different Cell Types (Hypothetical Data)
| Cell Type | IC50 (mM) | Incubation Time (h) |
| Primary Astrocytes | 0.5 | 48 |
| C6 Glioma | 1.2 | 48 |
| SH-SY5Y Neurons | >5.0 | 48 |
Visual Guides: Diagrams and Workflows
Mechanism of Action
Caption: this compound's conversion to fluorocitrate, which inhibits aconitase and blocks the Krebs cycle.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound using an MTT assay.
Troubleshooting Guide
Q: My cells are not showing any response to the this compound treatment. What could be wrong?
| Possible Cause | Suggested Solution |
| Incorrect Concentration | The concentration may be too low for your specific cell type. Perform a wider dose-response curve, extending to the mM range. |
| Insufficient Incubation Time | This compound requires time for metabolic activation.[4][13] Extend the incubation period (e.g., from 24h to 48h or 72h). |
| Compound Degradation | Ensure your stock solution was stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Resistance | Some cell lines may have inherent resistance or different metabolic dependencies.[17] Verify the expression of key enzymes or consider a different cell model. |
Q: I'm observing high levels of cell death even at the lowest concentrations. Why might this be happening?
| Possible Cause | Suggested Solution |
| High Cell Sensitivity | Your cell line may be exceptionally sensitive to metabolic disruption. Start your dose-response curve at a much lower concentration range (e.g., low µM or even nM). |
| Contamination | Verify that your this compound stock or cell culture medium is not contaminated. |
| Off-Target Effects | While this compound is known for its specific mechanism, high concentrations can have broader toxic effects. Ensure you are using the lowest effective concentration possible. |
| Incorrect Stock Concentration | Double-check the calculations for your stock solution and serial dilutions. An error in calculation could lead to unintentionally high doses. |
Q: My results are inconsistent between experiments. How can I improve reproducibility?
| Possible Cause | Suggested Solution |
| Variable Cell Health/Passage Number | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent Seeding Density | Inaccurate cell counting can lead to variability. Be meticulous with cell counting and seeding to ensure uniform cell numbers across all wells and experiments. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when performing serial dilutions and adding reagents to the 96-well plate. |
| Edge Effects in Plate | The outer wells of a 96-well plate are prone to evaporation. Avoid using the outermost wells for experimental samples or fill them with sterile PBS to create a humidity barrier.[14] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Sodium_this compound [chemeurope.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute inhibition of enteric glial metabolism with this compound alters calcium signaling, hemichannel function, and the expression of key proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of astrocyte metabolism causes delayed excitation as revealed by voltage-sensitive dyes in mouse brainstem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate rescues neuronal sodium homeostasis during impaired energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sodium this compound - Wikipedia [en.wikipedia.org]
Troubleshooting fluoroacetate-induced seizures in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models of fluoroacetate-induced seizures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the underlying mechanism of this compound-induced seizures?
A1: this compound's toxicity stems from a process known as "lethal synthesis."[1] Once administered, this compound is converted to fluorocitrate.[2][3][4] Fluorocitrate then potently inhibits aconitase, a key enzyme in the Krebs cycle (tricarboxylic acid cycle).[2][4] This inhibition leads to a cascade of metabolic disturbances:
-
Citrate (B86180) Accumulation: The blockage of the Krebs cycle causes a significant accumulation of citrate in various tissues, including the brain.[4][5]
-
Energy Depletion: The disruption of the Krebs cycle impairs cellular respiration and the production of adenosine (B11128) triphosphate (ATP), leading to energy depletion.[4]
-
Hypocalcemia: The accumulated citrate chelates, or binds to, calcium ions (Ca2+), leading to a state of hypocalcemia (low calcium levels).[2][6] This is considered a primary driver of the neuronal hyperexcitability that manifests as seizures.[6][7]
-
Metabolic Acidosis: The impaired cellular metabolism results in the production of lactic acid, contributing to metabolic acidosis.[2]
Q2: My animals are exhibiting high variability in seizure latency. What are the potential causes and solutions?
A2: Variability in the time to seizure onset is a common challenge. Several factors can contribute to this:
-
Route of Administration: The method of this compound administration significantly impacts latency. Intrathecal injections in mice can induce seizures in as little as 15 seconds, while intracerebroventricular injections have a much longer latency of around 36.5 minutes.[6] Oral or intraperitoneal administration typically results in a latent period of 30 minutes to several hours.[2][8]
-
Troubleshooting: Ensure consistent administration technique across all animals. For systemic administration, fasting the animals overnight (with access to water) can help reduce variability in absorption from the gastrointestinal tract.
-
-
Dose: The dose of this compound is directly related to the latency and severity of seizures. Higher doses generally lead to shorter latencies.
-
Troubleshooting: Carefully calculate and administer the correct dose based on the animal's body weight. Use a freshly prepared solution of sodium this compound for each experiment to ensure accurate concentration.
-
-
Species and Strain Differences: Different animal species and even different strains of the same species can have varying sensitivities to this compound.[8]
-
Troubleshooting: Use a consistent species and strain of animal for your experiments. Refer to the literature for established effective doses for your specific model.
-
-
Metabolic State: The overall health and metabolic state of the animal can influence this compound metabolism.
-
Troubleshooting: Ensure all animals are healthy and of a similar age and weight. Acclimatize animals to the laboratory environment before the experiment to reduce stress.
-
Q3: I am observing a higher-than-expected mortality rate in my animal model. How can I troubleshoot this?
A3: High mortality can be due to several factors, often related to the severity of the induced seizures and subsequent physiological collapse.
-
Dose: The dose of sodium this compound is the most critical factor. The lethal dose (LD50) varies significantly between species.
-
Troubleshooting: Review the literature for the established LD50 of sodium this compound in your specific animal model and adjust your dose accordingly. A pilot study with a small number of animals may be necessary to determine the optimal dose that induces seizures without causing excessive mortality.
-
-
Supportive Care: this compound poisoning leads to severe physiological distress, including respiratory and cardiac failure, which are often the ultimate causes of death.[8]
-
Troubleshooting: While challenging in a research setting, providing supportive care such as maintaining body temperature and ensuring a clear airway can sometimes improve survival rates. However, the primary focus should be on refining the dose to achieve the desired seizure phenotype without being lethal.
-
-
Seizure Severity: Uncontrolled, prolonged seizures (status epilepticus) can lead to death.
-
Troubleshooting: If the goal is not to study status epilepticus, consider using a lower dose of this compound. In some paradigms, an anticonvulsant can be administered after a specific time to terminate the seizure and prevent mortality, though this will depend on the experimental aims.
-
Q4: How can I accurately monitor and quantify seizure activity in my this compound model?
A4: A combination of behavioral observation and electroencephalography (EEG) is the gold standard for monitoring and quantifying seizure activity.
-
Behavioral Scoring: Seizures can be scored using a standardized scale, such as the Racine scale, which stages seizures based on their behavioral manifestations (e.g., mouth and facial movements, head nodding, forelimb clonus, rearing, and falling).
-
Procedure: Video record the animals after this compound administration and have at least two trained observers score the seizures independently to ensure reliability.
-
-
Electroencephalography (EEG): For more precise and quantitative analysis, EEG recordings are essential. This involves surgically implanting electrodes to record brain electrical activity.
-
Procedure: Protocols for implanting EEG electrodes in rodents are well-established.[9] Long-term monitoring can be achieved with tethered or wireless systems.[9][10] The EEG data will show characteristic epileptiform discharges during a seizure, which can be quantified in terms of frequency, duration, and amplitude.[9]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound-induced seizure models. Note that these values can vary depending on the specific experimental conditions.
Table 1: Lethal Dose (LD50) of Sodium this compound in Different Species
| Species | LD50 (mg/kg, oral) |
| Rat | 0.1 - 1.7 |
| Rabbit | 0.34 |
| Mouse | 0.1 |
| Guinea Pig | 0.3 |
| Human | 2 - 10 |
Data sourced from:[8]
Table 2: Seizure Latency Following this compound Administration in Mice
| Route of Administration | Average Latency |
| Intrathecal (fluorocitrate) | 15 seconds |
| Intracerebroventricular (fluorocitrate) | 36.5 minutes |
| Oral/Systemic (this compound) | 30 minutes to several hours |
Experimental Protocols
Protocol 1: Induction of Seizures with Sodium this compound in Mice (Intraperitoneal Injection)
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Acclimatize the animals to the experimental room for at least 1 hour before the procedure.
-
-
Preparation of Sodium this compound Solution:
-
Prepare a fresh solution of sodium this compound (Sigma-Aldrich) in sterile 0.9% saline on the day of the experiment.
-
A typical starting dose to induce seizures is 5 mg/kg. The final concentration should be calculated to allow for an injection volume of approximately 10 µL/g of body weight.
-
-
Administration:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer the sodium this compound solution via intraperitoneal (i.p.) injection.
-
-
Seizure Monitoring:
-
Immediately after injection, place the mouse in a transparent observation chamber.
-
Video record the animal's behavior for at least 2 hours.
-
Score the seizures based on a standardized scale (e.g., a modified Racine scale).
-
Note the latency to the first seizure and the duration and severity of each seizure.
-
Protocol 2: EEG Electrode Implantation for Seizure Monitoring in Rats
This protocol provides a general outline. Researchers should consult detailed surgical guides for stereotaxic procedures.
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Maintain the animal's body temperature with a heating pad.
-
Shave and clean the scalp with an antiseptic solution.
-
-
Electrode Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes in the skull over the desired brain regions (e.g., hippocampus and cortex) based on stereotaxic coordinates.
-
Implant stainless steel screw electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain.
-
Place a reference electrode over a region of low electrical activity, such as the cerebellum.
-
-
Securing the Implant:
-
Secure the electrodes and the connector to the skull using dental acrylic.
-
-
Post-Operative Care:
-
Administer analgesics as prescribed by a veterinarian.
-
Allow the animal to recover for at least one week before starting the this compound experiments.
-
-
EEG Recording:
-
Connect the animal to the EEG recording system via a tether or wireless transmitter.
-
Record baseline EEG activity before administering this compound.
-
Continuously record EEG activity after this compound administration to capture seizure events.
-
Visualizations
Signaling Pathway of this compound-Induced Seizures
Experimental Workflow for this compound Seizure Model
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. sciencelearn.org.nz [sciencelearn.org.nz]
- 4. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seizures induced by fluoroacetic acid and fluorocitric acid may involve chelation of divalent cations in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium this compound - Wikipedia [en.wikipedia.org]
- 9. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling epilepsy in the mouse: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Use of Fluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroacetate in vivo. The information aims to help minimize off-target effects and ensure the safe and effective use of this potent metabolic inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's in vivo toxicity?
A1: this compound's toxicity stems from a process called "lethal synthesis."[1][2][3] Once administered, this compound is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[4][5][6] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[2][4][6][7] This inhibition leads to a blockage of the TCA cycle, resulting in two major downstream effects: a dramatic accumulation of citrate (B86180) in tissues and a severe depletion of cellular energy in the form of ATP.[7][8][9]
Q2: Why do different animal species show varying sensitivity to this compound?
A2: The susceptibility to this compound poisoning varies significantly across species.[4][6] Generally, carnivores like dogs are highly susceptible, while herbivores and birds tend to be more resistant. This variability is attributed to differences in metabolic rates, with animals having lower metabolic rates generally showing greater tolerance.[6] The efficiency of the "lethal synthesis" of fluorocitrate and the rate of this compound metabolism and excretion also contribute to these species-specific differences.[4]
Q3: What are the typical clinical signs of this compound toxicity in laboratory animals?
A3: Clinical signs of this compound toxicity vary depending on the animal species. In rodents, commonly observed signs include a latent period followed by convulsions, muscle weakness, and respiratory distress.[10] Carnivores, such as cats, may exhibit central nervous system effects like seizures, as well as gastrointestinal issues like vomiting and diarrhea.[11][12] Herbivores, on the other hand, are more likely to show cardiac signs. A consistent finding across many species is a significant elevation in serum citrate levels, which can serve as a biochemical marker of this compound intoxication.[7][9]
Q4: Are there any known antidotes or strategies to mitigate this compound's off-target effects?
A4: While there is no universally effective antidote, several strategies can help mitigate the toxic effects of this compound. The most common approach involves the administration of acetate (B1210297) donors, such as ethanol (B145695) or glyceryl monoacetate.[2][3][6] These compounds provide an alternative source of acetate, which can compete with this compound for conversion to fluoroacetyl-CoA, thereby reducing the production of the toxic metabolite, fluorocitrate.[5][13] Another strategy involves providing downstream intermediates of the TCA cycle, such as sodium succinate (B1194679), often in combination with calcium gluconate to address the hypocalcemia caused by citrate accumulation.[1][11][13][14]
Troubleshooting Guides
Problem: Higher than expected mortality or severe toxicity at a planned dosage.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage calculation or administration. | Double-check all calculations, including conversions of weight and concentration. Ensure accurate calibration of administration equipment. |
| High sensitivity of the chosen animal model. | Consult the literature for species-specific LD50 values (see Table 1). Consider using a more resistant strain or species if appropriate for the experimental goals. |
| Animal stress or underlying health issues. | Ensure animals are properly acclimated and housed in a low-stress environment. Perform a health check before administration to rule out any underlying conditions that could increase sensitivity. |
| Interaction with other administered compounds. | Review all other substances the animals are receiving to check for any potential synergistic toxic effects with this compound. |
Problem: Difficulty in assessing the extent of off-target effects.
| Possible Cause | Troubleshooting Step |
| Lack of appropriate monitoring parameters. | Implement a multi-faceted monitoring plan. This should include regular observation for clinical signs of toxicity (e.g., seizures, lethargy, changes in respiration). |
| Biochemical markers not being measured. | Collect blood samples to measure key biochemical markers. Serum citrate is a direct indicator of aconitase inhibition.[7][9] Other useful markers include blood glucose, lactate, and electrolytes (calcium, potassium).[12] |
| Physiological functions not being monitored. | For more detailed studies, consider using telemetry to monitor electrocardiogram (ECG) for cardiac abnormalities and whole-body plethysmography for respiratory function.[8] |
| Post-mortem analysis is not planned. | If mortality occurs, perform a necropsy and collect tissues for histopathological analysis. Key organs to examine for damage include the heart, kidneys, liver, and brain.[12][15][16][17] |
Quantitative Data Summary
Table 1: Acute Oral LD50 of Sodium this compound in Various Animal Species
| Species | LD50 (mg/kg) | Reference |
| Coyote | 0.1 | [4] |
| Cotton Rat | 0.1 | [4] |
| Cat | 0.45 | [12] |
| Dog | Highly susceptible | |
| Striped Skunk | 1 | [4] |
| Raccoon | 1.1 | [4] |
| Deermouse sp. | 4 | [4] |
| Virginia Opossum | 41.61 | [4] |
| Human | 2-10 | [4][6] |
Note: LD50 values can vary based on factors such as the strain, age, and sex of the animal, as well as the route of administration.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
-
Animal Model: Select an appropriate rodent species and strain based on the experimental objectives and known sensitivity to this compound. Sprague-Dawley rats are a commonly used model.
-
Dosage Preparation: Prepare a fresh solution of sodium this compound in sterile saline or water for injection on the day of the experiment. The concentration should be calculated to deliver the desired dose in a small, manageable volume (e.g., 1-5 ml/kg).
-
Administration: Administer the this compound solution via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring:
-
Clinical Signs: Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 48 hours. Note the onset and severity of any signs of toxicity, such as tremors, convulsions, lethargy, and changes in breathing.
-
Biochemical Analysis: Collect blood samples at baseline and at various time points post-administration to measure serum citrate, glucose, lactate, and electrolytes.[9][12]
-
Physiological Monitoring: For in-depth studies, utilize telemetry for continuous ECG and body temperature monitoring, and whole-body plethysmography for respiratory function analysis.[8]
-
-
Euthanasia and Tissue Collection: At the end of the experiment or if humane endpoints are reached, euthanize the animals and collect tissues (heart, kidney, liver, brain, testes) for histopathological analysis.[15][16][17]
Protocol 2: Mitigation of this compound Toxicity with Ethanol
-
Ethanol Preparation: Prepare a 5-10% ethanol solution in sterile saline or dextrose.
-
Administration:
-
Timing: For optimal effect, ethanol should be administered as soon as possible after this compound exposure.[3]
-
Dosage: Based on clinical reports in humans, an initial loading dose of 1.0 - 1.5 g/kg of ethanol can be administered intravenously, followed by a maintenance infusion of 0.1 g/kg/hour for 6-8 hours.[5][13][14] Dosages for animal models may need to be optimized.
-
-
Monitoring: Monitor the animals closely for both signs of this compound toxicity and potential side effects of ethanol administration (e.g., sedation). Continue to monitor biochemical and physiological parameters as described in Protocol 1.
Protocol 3: Mitigation of this compound Toxicity with Sodium Succinate and Calcium Gluconate
-
Reagent Preparation: Prepare separate sterile solutions of sodium succinate and calcium gluconate.
-
Administration:
-
Timing: This treatment is most effective when administered shortly after this compound exposure.
-
Dosage: In a study on cats, a regimen of 240 mg/kg sodium succinate and 130 mg/kg calcium gluconate administered fifteen minutes after this compound showed a significant increase in survival.[13][14] These doses may need to be adjusted for other species.
-
-
Monitoring: Monitor for improvement in clinical signs and normalization of biochemical parameters, particularly serum calcium levels.[11] Continue with supportive care as needed.
Visualizations
Caption: this compound's "lethal synthesis" pathway leading to TCA cycle inhibition and cellular toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. Sodium this compound poisoning: A case report [scielo.org.co]
- 6. Sodium this compound - Wikipedia [en.wikipedia.org]
- 7. SODIUM this compound (PIM 494) [inchem.org]
- 8. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Calcium gluconate and sodium succinate for therapy of sodium this compound experimental intoxication in cats: clinical and electrocardiographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hematological and biochemical profiles and histopathological evaluation of experimental intoxication by sodium this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rev.aetox.es [rev.aetox.es]
- 14. scielo.org.co [scielo.org.co]
- 15. Light and Electron Microscopic Studies of the Rat Kidney After Administration of Inhibitors of the Citric Acid Cycle In Vivo: I. Effects of Sodium this compound on the Proximal Convoluted Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. rep.bioscientifica.com [rep.bioscientifica.com]
Addressing variability in experimental results with fluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroacetate. The information is designed to help address variability in experimental results and provide standardized methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound's toxicity stems from a process known as "lethal synthesis".[1][2] Once introduced into an organism, it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form 2-fluorocitrate.[3] This fluorocitrate then tightly binds to and inhibits aconitase, an essential enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[1][3][4][5] This blockage halts the cycle, leading to a sharp decrease in cellular energy (ATP) production and a significant accumulation of citrate (B86180) in tissues and blood.[1][4][6][7] The disruption of cellular respiration and energy metabolism is the primary cause of its toxic effects.[8]
Q2: Why is there a significant delay between this compound administration and the onset of toxic effects?
A characteristic latent period, ranging from 30 minutes to several hours, is consistently observed before the clinical signs of this compound poisoning appear.[1][5][9][10] This delay is not due to slow absorption but is required for the multi-step "lethal synthesis" process to occur.[1] The time is necessary for the initial conversion of this compound into its toxic metabolite, fluorocitrate, and for this metabolite to accumulate to a concentration sufficient to inhibit aconitase and disrupt cellular processes to a clinically significant degree.[1]
Q3: My in vitro results with this compound are less pronounced than expected. Why might this be?
The conversion of this compound to the active inhibitor, fluorocitrate, can be slow in some in vitro systems.[11] If your cell culture model has a low rate of this metabolic conversion, you may observe a weaker-than-expected effect. For in vitro studies, it is often more effective to use fluorocitrate directly to bypass this metabolic step and directly study the effects of aconitase inhibition.[7][11]
Troubleshooting Guide
Issue 1: High Variability in Animal Study Results
Possible Cause 1: Species-Specific Sensitivity
Toxicity and the primary symptoms of this compound poisoning vary dramatically between different species.[1][4] For instance, herbivores often exhibit cardiovascular complications, while carnivores are more prone to CNS effects like seizures.[4] This variability is linked to differences in metabolic rates and detoxification pathways.[1][8]
Solution:
-
Ensure you are using the correct and consistent animal model for your experimental question.
-
Consult literature for the known sensitivity of your chosen species.
Table 1: Species-Specific Lethal Doses (LD₅₀) of this compound
| Species | Mean Lethal Dose (mg/kg) | Reference |
| Dog | 0.05 | [1] |
| Rat (Male) | 2-10 (oral) | [5] |
| Sheep | 0.4 (oral) | [8] |
| Rabbit | < 1.0 | [1] |
| Opossum | 150 | [1] |
Possible Cause 2: Metabolic Differences
The rate at which an animal metabolizes this compound to fluorocitrate and its ability to detoxify the compound are critical factors influencing the outcome.[8] Some animals, particularly herbivores from regions where this compound-producing plants are common, have developed a tolerance.[3] This can be due to gut microbiota capable of degrading this compound.[3][8]
Solution:
-
Characterize the metabolic profile of your animal model if possible.
-
Be aware of the potential for acquired tolerance, especially in wild-caught or non-standard laboratory animals.
-
Consider using animals from a single, controlled source to minimize variability from gut microbiome differences.
Issue 2: Inconsistent Cellular Respiration Inhibition
Possible Cause: Shift in Cellular Metabolism
Cells under metabolic stress from this compound can adapt by shifting their energy production to alternative pathways that bypass the blocked TCA cycle.[11] Studies have shown that cells can increase their dependence on glutamine and fatty acid oxidation to survive when glucose oxidation is inhibited.[11]
Solution:
-
When measuring metabolic effects, consider a broader range of pathways beyond glycolysis and the TCA cycle.
-
Analyze for changes in glutamine and fatty acid metabolism to get a complete picture of the cellular response.
-
Be aware that the metabolic state of your cells (e.g., media composition) can significantly influence their response to this compound.
Diagram 1: this compound's Mechanism of Action This diagram illustrates the "lethal synthesis" pathway where this compound is converted to fluorocitrate, which then inhibits the Tricarboxylic Acid (TCA) Cycle.
Caption: Metabolic pathway of this compound toxicity.
Issue 3: Difficulty Quantifying this compound in Samples
Possible Cause: Analytical Method Sensitivity and Matrix Effects
Quantifying the small, polar this compound molecule in complex biological matrices is challenging.[12] Many analytical methods require a derivatization step to improve sensitivity and chromatographic performance.[13][14][15] Furthermore, components of the biological sample (matrix effects) can interfere with the analysis.[16]
Solution:
-
Select an appropriate and validated analytical method. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common choices.[13][14]
-
Employ a derivatization agent, such as pentafluorobenzyl bromide (PFBBr) or ethanol (B145695) with sulfuric acid, to enhance detection.[15][16]
-
Use solid-phase microextraction (SPME) or other sample cleanup techniques to minimize matrix effects.[14][16]
-
Confirm the identity of the detected compound using mass spectrometry.[15]
Table 2: Detection Limits of Various Analytical Methods for Fluoroacetic Acid (FAA)
| Method | Matrix | Detection Limit | Reference |
| GC-FID with SPME | Water | 0.001 µg/mL | [14][16] |
| GC-FID with SPME | Blood Plasma | 0.01 µg/mL | [14][16] |
| GC-FID with SPME | Organ Homogenates | 0.01 µg/g | [14][16] |
| IC-MS (SIM) | Drinking Water | Low ppb levels | [13] |
Diagram 2: Troubleshooting Workflow for Inconsistent Results This flowchart provides a logical sequence of steps to troubleshoot unexpected variability in experiments involving this compound.
Caption: A logical troubleshooting guide.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples via GC-MS after Ethylation
This protocol is adapted from methodologies described for the determination of fluoroacetic acid (FAA) in biological matrices.[14][16]
1. Sample Preparation (Homogenization):
- Weigh approximately 1g of tissue (e.g., liver, kidney) or 1mL of plasma.[16]
- Homogenize the tissue sample in an appropriate volume of deionized water.
2. Ethylation (Derivatization):
- To an aliquot of the homogenate or plasma, add ethanol and a catalytic amount of sulfuric acid.[14][16]
- Heat the mixture to facilitate the esterification of FAA to ethyl this compound. The exact temperature and time should be optimized for your specific setup.
3. Extraction (Solid-Phase Microextraction - SPME):
- Expose an SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the heated sample.[16] This allows the volatile ethyl this compound to be adsorbed onto the fiber.
4. GC-MS Analysis:
- Desorb the ethyl this compound from the SPME fiber in the heated injection port of the gas chromatograph.
- Separate the analyte on a suitable GC column.
- Detect and quantify using a mass spectrometer, preferably in selected-ion-monitoring (SIM) mode for enhanced sensitivity and selectivity.[13][16]
5. Calibration and Quantification:
- Prepare a calibration curve using matrix-matched standards (i.e., spiking known amounts of FAA into blank tissue homogenate or plasma and processing it alongside the samples).
- The use of an internal standard is recommended to correct for extraction efficiency and instrumental variability.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Toxicology of this compound: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium this compound - Wikipedia [en.wikipedia.org]
- 4. SODIUM this compound (PIM 494) [inchem.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical lesions of respiratory enzymes and configurational changes of mitochondria in vivo. II. Early ultrastructural modifications correlated to the biochemical lesion induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroacetate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of fluoroacetate in solution. Below you will find troubleshooting guides, FAQs, and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary cause of this compound degradation in laboratory solutions?
A1: The primary cause of this compound degradation in solution is microbial activity.[1][2][3][4] Sodium this compound is a chemically stable compound due to the strong carbon-fluorine bond and is stable in aqueous solutions at various pH levels and temperatures up to 100°C.[5] Therefore, preventing microbial contamination is the most critical factor in maintaining the stability of your this compound solutions.
Q2: My experimental results are inconsistent when using a this compound solution. Could degradation be the cause?
A2: Inconsistent results can indeed be a sign of a change in the concentration of your active compound. If you suspect this compound degradation, consider the following:
-
Microbial Contamination: Have you observed any turbidity, sediment, or discoloration in your stock solution? These are visual indicators of microbial growth.
-
Storage Conditions: Was the solution stored properly? Prolonged storage at room temperature can encourage microbial growth.
-
Age of Solution: How old is your stock solution? While stable when sterile, the risk of contamination increases over time.
To troubleshoot, we recommend preparing a fresh, sterile stock solution and comparing its performance in your assay to the suspect solution.
Q3: What is the recommended solvent for preparing this compound solutions?
A3: Sodium this compound is highly soluble in water, making sterile, high-purity water (e.g., HPLC-grade, Milli-Q) the recommended solvent for most applications.[5][6] For specific experimental needs, it is also soluble in methanol, but less so in ethanol (B145695) and acetone.[5] When using solvents other than water, ensure they are sterile and compatible with your experimental system.
Q4: How should I store my this compound stock solutions to ensure long-term stability?
A4: For long-term stability, store your this compound solutions under conditions that inhibit microbial growth. A study has shown that this compound in reagent water and preserved water samples is stable for over 30 days when stored at 4°C.[7]
Recommended Storage Protocol:
-
Prepare the solution using sterile techniques (see Experimental Protocols section).
-
Filter-sterilize the final solution through a 0.22 µm filter into a sterile, airtight container.
-
Store the container at 2-8°C in the dark.
-
For critical applications, prepare fresh solutions regularly or validate the concentration of older stock solutions before use.
Q5: Does the pH of the solution affect the stability of this compound?
A5: Aqueous solutions of sodium this compound are expected to be stable at any pH.[5] However, to maintain consistent experimental conditions and minimize the risk of unforeseen reactions, it is good practice to use a buffered solution if your experimental protocol is sensitive to pH changes. The pKa of fluoroacetic acid is 2.72.
Data Presentation: this compound Stability
The following table summarizes the degradation data for sodium this compound, primarily from environmental studies, which highlight the key factors influencing its stability. The major degradation pathway identified in these studies is microbial action.
| Condition | Matrix | Half-life (DT50) | Key Factor Influencing Degradation | Reference |
| 20°C | Soil | 6 - 8 days | Microbial Degradation | [1] |
| 10°C | Soil | 10 - 21 days | Microbial Degradation | [1] |
| 5°C | Soil | 22 - 43 days | Microbial Degradation | [1] |
| 21°C | Water (Aquaria) | Concentration declined by 70% in 24 hours | Biodegradation | [8] |
| 11°C | Water (Aquaria) | Slower degradation, still detectable after 192 hours | Biodegradation | [8] |
| 4°C (with/without preservatives) | Reagent Water | Stable for over 30 days | Prevention of Microbial Growth | [7] |
Experimental Protocols
Protocol for Preparation of a Sterile Sodium this compound Stock Solution (1 mg/mL)
Materials:
-
Sodium this compound (powder)
-
Sterile, HPLC-grade water
-
Sterile 50 mL conical tube or volumetric flask
-
Analytical balance
-
Sterile spatula
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage vials
Procedure:
-
Pre-sterilization: Autoclave all glassware and stir bars. Sanitize the work area (laminar flow hood is recommended) and all equipment with 70% ethanol.
-
Weighing: In a sterile environment, accurately weigh 50 mg of sodium this compound powder and transfer it to a sterile 50 mL conical tube or volumetric flask.
-
Dissolution: Add approximately 40 mL of sterile, HPLC-grade water to the flask. Cap and vortex or sonicate until the powder is completely dissolved.
-
Volume Adjustment: Carefully add sterile, HPLC-grade water to bring the final volume to 50 mL. Mix thoroughly to ensure a homogenous solution.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into sterile storage vials.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, preparation date, and your initials. Store the vials at 2-8°C in the dark.
Visualizations
Below are diagrams illustrating key workflows and concepts for maintaining this compound solution stability.
Caption: Workflow for preparing a stable this compound solution.
Caption: Factors influencing this compound solution stability.
References
- 1. Degradation rate of sodium this compound in three New Zealand soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doc.govt.nz [doc.govt.nz]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. SODIUM this compound (PIM 494) [inchem.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. nemc.us [nemc.us]
- 8. researchgate.net [researchgate.net]
Optimizing detection limits for fluoroacetate in complex matrices
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the detection of fluoroacetate (FA) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for analyzing this compound in complex matrices?
The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for polar analytes in complex samples like milk, infant formula, and biological tissues.[1][4] GC-MS is also a robust technique but typically requires a derivatization step to make the polar fluoroacetic acid more volatile.[5][6][7]
Q2: Why is derivatization often necessary for GC-MS analysis of this compound?
Fluoroacetic acid is a polar and non-volatile compound, making it unsuitable for direct analysis by Gas Chromatography (GC).[7] Derivatization is a chemical process that converts the analyte into a more volatile and less polar derivative.[7][8] This modification improves chromatographic separation, enhances peak shape, and increases sensitivity.[8] Common derivatization reagents for this compound include pentafluorobenzyl bromide (PFBBr) and acidic alcohols (e.g., ethanol, propanol) to form esters.[5][6][9][10]
Q3: What are the key challenges when analyzing this compound in complex matrices?
Researchers often face challenges such as:
-
Matrix Effects: Components of the sample matrix (e.g., proteins, fats, salts in biological fluids or food) can interfere with the ionization of this compound, leading to signal suppression or enhancement.[3][11]
-
Low Recovery: The high polarity and water solubility of this compound can make its extraction from aqueous samples challenging, resulting in low recovery rates.[1][9]
-
Poor Sensitivity: Achieving low detection limits is crucial due to the high toxicity of this compound.[12] Factors like inefficient ionization, matrix effects, or suboptimal sample preparation can lead to poor sensitivity.[11]
-
Chromatographic Issues: Problems like peak tailing, peak fronting, or shifting retention times can affect the accuracy and reproducibility of the results.[13]
Q4: Can this compound be analyzed without derivatization?
Yes, methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography-Mass Spectrometry (IC-MS) can directly analyze the this compound anion.[3][12] Direct aqueous injection LC-MS/MS methods have been developed for water samples, which simplifies sample preparation significantly by only requiring preservation and filtration.[3][14][15] For more complex matrices, while direct analysis is possible, it often requires extensive sample cleanup to mitigate matrix effects.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Signal Intensity or Poor Sensitivity
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the extraction method. For milk or infant formula, an acetonitrile (B52724) extraction followed by a hexane (B92381) defatting step can be effective.[1] For biological tissues, protein precipitation with agents like tungstic acid followed by Solid Phase Extraction (SPE) can improve cleanup.[2] |
| Ion Suppression/Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components.[11] Utilize a matrix-matched calibration curve or an isotopically labeled internal standard (e.g., 13C2D2–MFA) to compensate for matrix effects.[2][3] Improve sample cleanup using techniques like SPE.[2] |
| Suboptimal Ionization | Ensure the mass spectrometer is properly tuned and calibrated.[11] For LC-MS/MS, operate in negative electrospray ionization (ESI) mode, which is optimal for detecting the this compound anion.[1][3] |
| Sample Degradation | Ensure proper sample preservation. For water samples, this may include dechlorination and the addition of an anti-microbial agent.[14] Store samples appropriately, typically at 4°C.[14] |
| Incorrect Detector (GC) | When using GC, an electron-capture detector (GC-ECD) is highly sensitive to the halogenated derivatives of this compound (e.g., PFB esters).[5] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample.[16] Use a column with a higher capacity (larger diameter or thicker stationary phase).[16] |
| Active Sites in GC System | Deactivate the GC inlet liner and the first few centimeters of the column. Use an inert column.[16] Silanizing glassware can also prevent loss of analyte due to adsorption.[8] |
| Incompatible Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for LC) or the stationary phase (for GC). |
| Column Contamination | Bake out the column at a high temperature (within its limits) to remove contaminants.[16] If the contamination is severe, cut the first few inches off the front of the column or replace it entirely.[16] |
| Improper Column Installation | Reinstall the column according to the manufacturer's instructions, ensuring clean, square cuts and proper ferrule placement.[16] |
Problem: Shifting Retention Times
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rate | Check for leaks in the system (fittings, septa, gas lines). Use an electronic leak detector for GC systems.[16] For HPLC, check pump seals and check valves for wear.[13] |
| Changes in Mobile Phase Composition (LC) | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inaccurate pump delivery can also be a cause; check individual pump flows.[13] |
| Column Temperature Fluctuations | Ensure the column oven is maintaining a stable temperature. Inconsistent temperatures can lead to variability in retention.[16] |
| Column Aging/Degradation | Over time, the stationary phase of the column can degrade. If retention times consistently decrease and peak shape worsens, the column may need to be replaced. |
Method Performance & Detection Limits
The choice of analytical method significantly impacts the achievable detection limits. The following table summarizes performance data from various studies.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Kidney Tissue | 5.0 ng/g (ppb) | N/A | [4] |
| LC-MS/MS | Milk & Infant Formula | <10 ng/mL (ppb) | ~55-70% | [1] |
| LC-MS/MS | Potable Water | 2.0 µg/L (ppb) | N/A | [3][15] |
| GC-MS/MS | Milk | 0.0042 µg/L (ppt) | 90-105% | [2] |
| GC-MS/MS | Milk Powder | 0.0085 µg/kg (ppt) | 90-105% | [2] |
| GC-MS (SIM) | Blood Plasma | 0.01 µg/mL (10 ppb) | N/A | [6][9] |
| GC-MS (SIM) | Organ Homogenates | 0.01 µg/g (10 ppb) | N/A | [6][9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Milk
This protocol is adapted from a method using a simple extraction followed by HILIC chromatography.[1]
-
Sample Preparation:
-
To 1 mL of milk sample, add an internal standard (e.g., sodium this compound-13C2, D2).
-
Add 5 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and centrifuge at >4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 2.5 mL of n-hexane for defatting.
-
Vortex for 30 seconds and centrifuge.
-
Discard the upper hexane layer.
-
Transfer the acetonitrile extract for LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition of the molecular ion to a characteristic fragment ion (e.g., for this compound, m/z 77 > 57).
-
Protocol 2: GC-MS Analysis of this compound via Derivatization
This protocol is a general guide based on common derivatization and extraction techniques.[2][6]
-
Sample Preparation & Extraction:
-
Homogenize tissue samples or use liquid samples (e.g., plasma) directly.
-
Add an internal standard.
-
Perform protein precipitation (e.g., with tungstic acid or acetonitrile).[2]
-
Centrifuge and collect the supernatant.
-
Perform Solid Phase Extraction (SPE) for cleanup. A mixed-mode anionic exchange (MAX) cartridge can be effective.[2]
-
Elute the analyte and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., toluene).
-
Add the derivatization reagent. For example, use 3-nitroaniline (B104315) with N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.[2]
-
Heat the reaction mixture (e.g., 60°C) for a specified time to complete the reaction.
-
Cool the sample and it is ready for GC-MS injection.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of ~300°C.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for halogenated compounds.[2]
-
Scan Type: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring specific ions of the derivatized analyte.
-
Visualized Workflows & Logic
Caption: General sample preparation workflow for this compound analysis.
Caption: Decision tree for troubleshooting common analytical issues.
References
- 1. sciex.com [sciex.com]
- 2. Ultra-trace determination of sodium this compound (1080) as monothis compound in milk and milk powder by GC-MS/MS and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive evaluation of a new LC-MS-MS method to quantify monothis compound toxin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. nemc.us [nemc.us]
- 15. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Managing the delayed onset of fluoroacetate toxicity in experiments
This center provides researchers, scientists, and drug development professionals with essential information for managing the delayed onset of fluoroacetate toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of sodium this compound (SFA) toxicity?
A1: Sodium this compound itself is not toxic but undergoes a process called "lethal synthesis" within the body.[1] It mimics acetate (B1210297), a fundamental molecule in cellular metabolism.[2] this compound combines with coenzyme A to form fluoroacetyl-CoA, which then enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[2][3] In the cycle, the enzyme citrate (B86180) synthase converts fluoroacetyl-CoA into fluorocitrate.[3][4] This newly synthesized fluorocitrate is highly toxic because it binds tightly to and inhibits the enzyme aconitase, effectively halting the Krebs cycle.[2][5] This blockage leads to a severe cellular energy deficit by stopping ATP production, causing the accumulation of metabolic byproducts and ultimately cell death.[3][5]
Q2: Why is there a characteristic delay or latent period before the onset of toxic signs?
A2: The delay, which can range from 30 minutes to several hours, is a hallmark of this compound poisoning.[6][7] This latency exists because the parent compound, this compound, must first be metabolically converted into the actual toxic agent, fluorocitrate.[4][7] The time required for this "lethal synthesis" to produce a sufficient quantity of fluorocitrate to inhibit aconitase and disrupt cellular processes manifests as a symptom-free period.[7]
Q3: What are the typical clinical signs of this compound poisoning in laboratory animals?
A3: Clinical signs vary significantly between species.[8]
-
Carnivores (e.g., dogs): Primarily exhibit central nervous system (CNS) effects, such as convulsions, vocalization, and uncontrollable running.[8][9]
-
Herbivores (e.g., cattle, sheep): More commonly show cardiac signs, such as ventricular arrhythmias and progressive hypotension.[8][9]
-
Rodents (e.g., rats, mice): Often display a mix of neurological and cardiac symptoms.[8] Common signs in rats include facial tremors, frantic behavior, convulsions, and a significant drop in core body temperature.[4]
Sub-lethal doses can cause damage to tissues with high energy demands, such as the brain, heart, and gonads.[9]
Q4: How can toxicity be monitored biochemically before severe clinical signs appear?
A4: The most reliable biochemical marker for this compound intoxication is the accumulation of citrate in tissues and serum, as it is the substrate for the inhibited aconitase enzyme.[7][8] Citrate levels can begin to rise as early as 30 minutes after administration, reaching a maximum within 4-6 hours.[7] Other potential markers include metabolic acidosis, increased blood lactate (B86563), hypocalcemia (due to citrate chelating calcium), and hyperglycemia.[5][6][10]
Q5: What are the recommended supportive care measures and potential antidotes in an experimental setting?
A5: There is no single, universally effective antidote for this compound poisoning.[9] Management relies on prompt supportive care.[2]
-
Acetate Donors: The most common therapeutic approach involves providing an alternative source of acetate to compete with this compound, thereby reducing the synthesis of toxic fluorocitrate.[11][12]
-
Glycerol Monoacetate (Monoacetin): Has shown some positive results in animal models by supplying acetate ions.[9][13] However, its use can sometimes aggravate metabolic acidosis.[13]
-
Ethanol: Can also serve as a source of acetate and has been shown to be effective in some animal studies, especially if administered very soon after exposure.[11][14]
-
-
Supportive Care: This is crucial and includes managing seizures with anticonvulsants, correcting metabolic acidosis with sodium bicarbonate, treating hypocalcemia with calcium gluconate, and maintaining circulation and respiration.[2][11]
Q6: How significantly does the lethal dose (LD50) of this compound vary between species?
A6: The toxicity of this compound varies dramatically among species, with dogs being one of the most susceptible mammals.[8][15] This variability is a critical consideration for experimental design.
Data Presentation: Quantitative Summaries
Table 1: Comparative Acute Oral LD50 of Sodium this compound in Various Species
| Species | LD50 (mg/kg) | Reference |
|---|---|---|
| Dog | 0.1 | |
| Cat | 0.3 - 0.5 | [9] |
| Rat (Sprague-Dawley, Male) | 2.08 | [4][16] |
| Rat (Sprague-Dawley, Female) | 1.85 | [4][16] |
| Rabbit | 0.4 - 0.8 | [5] |
| Human (estimated) | 2 - 10 |[6][9] |
Table 2: Key Biochemical Markers for Monitoring this compound Toxicity
| Marker | Expected Change | Peak Time Post-Exposure | Significance | Reference |
|---|---|---|---|---|
| Serum/Plasma Citrate | Significant Increase | 4 - 6 hours | Direct indicator of aconitase inhibition.[7] | [7][8] |
| Blood Lactate | Increase | Varies | Indicates shift to anaerobic metabolism due to ATP depletion.[5][11] | [5][11] |
| Blood pH | Decrease | Varies | Reflects metabolic acidosis from lactate and ketone body accumulation.[2][13] | [2][13] |
| Serum Ionized Calcium | Decrease | Varies | Citrate accumulation leads to chelation of calcium.[2][6][13] | [2][6][13] |
| Blood Glucose | Increase | Varies | ATP depletion inhibits energy-dependent processes like gluconeogenesis.[10] | [3][10] |
| Creatine Kinase (CK-MB) | Increase | Varies | Indicates cardiac muscle damage.[10] |[10] |
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. SODIUM this compound (PIM 494) [inchem.org]
- 9. Sodium this compound - Wikipedia [en.wikipedia.org]
- 10. Plasma fluoroacetic acid concentrations: Symptoms, hematological, and biochemical characteristics in patients with fluoroacetic acid poisoning in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rev.aetox.es [rev.aetox.es]
- 12. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of monoacetin and calcium chloride on acid-base balance and survival in experimental sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology of this compound: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: High-Dose Fluoroacetate Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of experiments involving the neurotoxic effects of high-dose fluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound's neurotoxicity stems from a process known as "lethal synthesis."[1][2] Once in the body, this compound is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[3] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (tricarboxylic acid cycle).[1][3][4] This inhibition leads to a blockage of the Krebs cycle, resulting in two major neurotoxic consequences: a dramatic accumulation of citrate (B86180) and a severe depletion of cellular energy in the form of ATP.[3][5]
Q2: Why are glial cells particularly susceptible to this compound?
A2: Studies have shown that this compound is preferentially taken up by glial cells, particularly astrocytes, compared to neurons.[6][7] This selective uptake leads to a more pronounced disruption of the Krebs cycle in glia.[6] The subsequent metabolic impairment of these supportive cells has profound downstream effects on neuronal function and survival.
Q3: What are the downstream consequences of aconitase inhibition in the brain?
A3: The inhibition of aconitase and subsequent citrate accumulation trigger a cascade of detrimental events in the central nervous system. These include:
-
Energy Depletion: The halt of the Krebs cycle severely reduces ATP production, compromising energy-dependent cellular processes essential for neuronal function and survival.[3][5]
-
Glutamate (B1630785) Excitotoxicity: Impaired glial function can lead to reduced glutamate uptake from the synaptic cleft. The resulting excess glutamate can overstimulate neuronal receptors (like NMDA receptors), leading to an influx of calcium and subsequent excitotoxic cell death.
-
Oxidative Stress: Mitochondrial dysfunction resulting from Krebs cycle inhibition can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.
-
Calcium Dysregulation: The combination of energy failure and excitotoxicity can disrupt intracellular calcium homeostasis, a critical factor in neuronal signaling and cell death pathways.[6][8]
-
Apoptosis: The culmination of these insults can trigger programmed cell death, or apoptosis, in neurons.
Q4: What are the typical observable effects of high-dose this compound in in vivo and in vitro models?
A4: In animal models, high doses of this compound can induce seizures, neurodegeneration, and ultimately, death. Histopathological examination often reveals neuronal damage and gliosis. In vitro, treating neuronal or mixed glial-neuronal cultures with this compound leads to decreased cell viability, increased apoptosis, mitochondrial dysfunction, and neurite retraction.
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound neurotoxicity.
Cell Viability Assays (e.g., MTT Assay)
-
Question: My MTT assay results show high variability between replicates after this compound treatment. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.
-
Incomplete Formazan (B1609692) Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle pipetting or shaking. Insoluble crystals will lead to inaccurate absorbance readings.
-
Interference from Treatment: High concentrations of this compound or its vehicle could interfere with the assay. Include appropriate vehicle controls to account for this.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
-
-
Question: I am not observing a clear dose-dependent decrease in cell viability with increasing this compound concentrations. Why might this be?
-
Answer:
-
Inappropriate Concentration Range: You may be working in a concentration range that is too narrow or is already causing maximum toxicity. A wider range of concentrations, including lower doses, should be tested.
-
Short Incubation Time: The toxic effects of this compound may take time to manifest. Consider increasing the incubation time after treatment.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound. Ensure the cell model is appropriate for your study.
-
-
Apoptosis Assays (e.g., TUNEL Assay)
-
Question: My TUNEL staining shows high background fluorescence, making it difficult to identify truly apoptotic cells. How can I reduce this?
-
Answer:
-
Over-fixation or Over-permeabilization: Optimize the fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 concentration and time) steps. Excessive treatment can cause non-specific staining.
-
High TdT Enzyme Concentration: Titrate the concentration of the TdT enzyme to find the optimal balance between signal and background.
-
Inadequate Washing: Ensure thorough washing steps between incubations to remove unbound reagents.
-
-
-
Question: I am not detecting a significant number of TUNEL-positive cells despite other indicators of cell death. What could be the issue?
-
Answer:
-
Apoptosis Stage: TUNEL detects DNA fragmentation, which is a later-stage apoptotic event. You may be observing earlier stages of apoptosis. Consider using an earlier marker, such as Annexin V staining.
-
Insufficient Permeabilization: The TdT enzyme and labeled nucleotides may not be reaching the nucleus. Ensure adequate permeabilization of the cell and nuclear membranes.
-
Cell Loss: Apoptotic cells can detach from the culture surface. Be gentle during washing steps to minimize cell loss.
-
-
Mitochondrial Membrane Potential Assays (e.g., JC-1 Assay)
-
Question: I am having trouble with the JC-1 dye precipitating out of solution. How can I prevent this?
-
Answer: JC-1 has low solubility in aqueous solutions. Ensure the JC-1 stock solution is fully dissolved in DMSO before diluting it in the culture medium. Prepare the working solution fresh for each experiment and mix thoroughly.
-
-
Question: The green fluorescence (monomers) is high in my control cells, suggesting low mitochondrial membrane potential even without treatment. What could be the reason?
-
Answer:
-
Unhealthy Cells: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can have depolarized mitochondria.
-
Phototoxicity: JC-1 is light-sensitive. Protect the cells from light during incubation and imaging to prevent photo-induced mitochondrial depolarization.
-
Inappropriate Dye Concentration: A high concentration of JC-1 can be toxic to cells. Optimize the dye concentration for your specific cell type.
-
-
Calcium Imaging (e.g., with Fluo-4 AM)
-
Question: I am observing a gradual increase in baseline fluorescence in my calcium imaging experiments, even in control cells. What could be causing this?
-
Answer:
-
Phototoxicity: Continuous exposure to excitation light can damage cells and lead to a non-specific increase in intracellular calcium. Minimize exposure time and intensity. Use a neutral density filter if possible.
-
Dye Compartmentalization: Over time, some calcium indicators can accumulate in organelles, leading to changes in baseline fluorescence. Ensure you are imaging within a reasonable timeframe after dye loading.
-
Incomplete De-esterification: The AM ester form of the dye needs to be cleaved for it to become calcium-sensitive. Incomplete de-esterification can lead to a low and unstable baseline. Allow sufficient time for this process after loading.
-
-
-
Question: The fluorescence signal in my this compound-treated cells is very dim. Why is this happening?
-
Answer:
-
Cell Death: High concentrations of this compound may be causing rapid cell death, leading to a loss of dye and signal.
-
Impaired Dye Loading: The metabolic compromise induced by this compound might impair the cell's ability to take up and de-esterify the Fluo-4 AM dye.
-
ATP Depletion: The activity of ion pumps that maintain calcium gradients is ATP-dependent. Severe ATP depletion caused by this compound could lead to a collapse of these gradients and an altered calcium signaling capacity.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound.
Table 1: Biochemical Effects of this compound in Rat Models
| Parameter | Tissue | Effect | Fold Change | Reference |
| Citrate | Heart | Increased | + 4.2-fold | [9] |
| ATP | Heart | Decreased | - 1.9-fold | [9] |
| β-hydroxybutyrate | Brain | Increased | + 1.4-fold | [9] |
Table 2: Effects of this compound on Mitochondrial Respiration in Rats
| Parameter | Tissue | Effect | Percent Change | Reference |
| Complex V-linked metabolism | Cardiac Mitochondria | Impaired | - 41% | [9] |
| Complex I-linked oxidative phosphorylation | Brain | Reduced | - 20% | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Neuronal or mixed glial-neuronal cell culture
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in fresh medium. Incubate for the desired duration (e.g., 24, 48 hours).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express cell viability as a percentage of the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol detects DNA fragmentation in apoptotic cells.
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound stock solution
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and FITC-dUTP, as per manufacturer's instructions)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells on ice for 2 minutes.
-
TUNEL Staining: Wash with PBS. Add the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Nuclear Counterstaining: Wash with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, co-localizing with the blue nuclear counterstain.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells per condition.
JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate or on coverslips
-
This compound stock solution
-
JC-1 dye stock solution (in DMSO)
-
Complete culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed culture medium (typically 1-5 µM). Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm PBS or culture medium to remove excess dye.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity for red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~535 nm).
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Intracellular Calcium Imaging
This protocol outlines the measurement of intracellular calcium transients using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound stock solution
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes. Treat with this compound for the desired duration.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the treatment medium, wash with HBSS, and incubate the cells in the loading buffer for 30-45 minutes at 37°C, protected from light.
-
De-esterification: Wash the cells gently with HBSS three times to remove excess dye. Incubate in fresh HBSS for at least 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images. If studying stimulus-evoked responses, add an agonist (e.g., glutamate) and record the subsequent changes in fluorescence intensity over time.
-
Data Analysis: Select regions of interest (ROIs) over individual cells. Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key processes related to this compound neurotoxicity.
Caption: this compound neurotoxicity signaling pathway.
Caption: General experimental workflow for studying this compound neurotoxicity.
Caption: Logical troubleshooting workflow for this compound neurotoxicity experiments.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 9. Succinate prodrugs as treatment for acute metabolic crisis during this compound intoxication in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of Aconitase with Fluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving and verifying the complete inhibition of aconitase using fluoroacetate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at the complete inhibition of aconitase with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing incomplete inhibition of aconitase after this compound treatment? | Insufficient incubation time: The metabolic conversion of this compound to its active inhibitor, fluorocitrate, and subsequently to the tightly binding 4-hydroxy-trans-aconitate (HTn), is a time-dependent process.[1] Suboptimal this compound concentration: The effective concentration can vary significantly between different cell types or experimental systems. Low metabolic activity of the experimental system: The "lethal synthesis" of the active inhibitor requires cellular metabolism.[2][3][4] Issues with the aconitase activity assay: The assay itself might be flawed, leading to an inaccurate assessment of inhibition. | Optimize incubation time: Perform a time-course experiment to determine the optimal duration for maximal inhibition in your specific system. Perform a dose-response experiment: Titrate this compound to find the lowest concentration that achieves complete inhibition. Ensure optimal metabolic conditions: Use metabolically active cells and appropriate culture/incubation conditions. For isolated mitochondria, ensure the necessary co-factors for citrate (B86180) synthase are present. Validate your aconitase assay: Run positive and negative controls to ensure the assay is performing correctly. |
| How can I confirm that the inhibition I'm seeing is specific to aconitase? | Off-target effects of this compound or its metabolites: At high concentrations, other cellular processes might be affected. | Measure citrate accumulation: Aconitase inhibition leads to a buildup of its substrate, citrate.[5] Measuring intracellular or mitochondrial citrate levels can serve as a specific indicator of aconitase inhibition. Rescue experiment: Attempt to rescue the phenotype by providing a downstream metabolite of the TCA cycle (e.g., a-ketoglutarate or succinate). |
| My aconitase activity appears to recover after some time. Why is this happening? | Reversibility of inhibition: While the final inhibitor, HTn, binds very tightly, the initial interactions might be reversible to some extent.[6] Cellular detoxification or export mechanisms: Cells may have mechanisms to metabolize or export this compound or its toxic metabolites over time. Synthesis of new aconitase enzyme: If the cells are viable, they may synthesize new aconitase protein, leading to a recovery of activity. | Monitor inhibition over a longer time course: This will help to understand the stability of the inhibition in your system. Use a higher concentration of this compound or repeated treatments: This may help to maintain a sufficient intracellular concentration of the inhibitor. Consider the experimental endpoint: For long-term studies, be aware that de novo protein synthesis can impact the results. |
| I am working with isolated mitochondria and not seeing inhibition with this compound. What is wrong? | Lack of necessary enzymes for "lethal synthesis": The conversion of this compound to fluoroacetyl-CoA and then to fluorocitrate requires enzymes that may not be present or active in isolated mitochondria preparations (specifically acetyl-CoA synthetase and citrate synthase).[2] | Use fluorocitrate directly: For experiments with isolated mitochondria, it is often more effective to use the active inhibitor, fluorocitrate, directly.[7] Supplement with necessary components: If using this compound, ensure the mitochondrial preparation is supplemented with the necessary components for the conversion, such as CoA, ATP, and oxaloacetate. |
Frequently Asked Questions (FAQs)
Q1: What is the direct inhibitor of aconitase when using this compound?
A1: this compound itself is not the direct inhibitor. It undergoes a process called "lethal synthesis" within the cell.[2][3][4] this compound is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate.[2] This specific isomer of fluorocitrate is a mechanism-based inhibitor of aconitase. Aconitase processes it to fluoro-cis-aconitate and subsequently to 4-hydroxy-trans-aconitate (HTn), which binds very tightly to the enzyme's active site, causing potent inhibition.[6][8][9]
Q2: What is the difference between using this compound and fluorocitrate?
A2: this compound is a precursor that needs to be metabolically activated to its toxic form, fluorocitrate.[10] Therefore, its effectiveness depends on the metabolic state of the cells. Fluorocitrate is the direct active inhibitor and can be used in systems with limited metabolic activity, such as isolated mitochondria or purified enzyme preparations.[7]
Q3: How can I be certain that I have achieved 100% inhibition of aconitase?
A3: Achieving and confirming 100% inhibition can be challenging. A multi-pronged approach is recommended:
-
Aconitase Activity Assay: Perform a robust aconitase activity assay on lysates from treated and untreated samples. The activity in the treated sample should be at or below the limit of detection of the assay.
-
Dose-Response Curve: Generate a dose-response curve for this compound in your system to identify the concentration at which the inhibitory effect plateaus.
-
Metabolite Analysis: Measure the accumulation of citrate, the substrate of aconitase. A significant and stable accumulation of citrate is a strong indicator of complete aconitase inhibition.[5]
Q4: Are there different isoforms of aconitase, and does this compound inhibit all of them?
A4: Yes, there are two main isoforms of aconitase: a mitochondrial form (m-aconitase or Aco2) and a cytosolic form (c-aconitase or Aco1/IRP1). The "lethal synthesis" of fluorocitrate primarily occurs in the mitochondria, leading to potent inhibition of m-aconitase.[11] While fluorocitrate can also inhibit c-aconitase, the primary toxic effect of this compound is considered to be the disruption of the mitochondrial TCA cycle.
Quantitative Data on Aconitase Inhibition
The following table summarizes available data on the inhibition of aconitase by this compound and its metabolite, fluorocitrate, under various conditions. It is important to note that the effective concentration and time for complete inhibition can vary significantly depending on the experimental system.
| Compound | System | Concentration | Incubation Time | % Inhibition | Reference(s) |
| Fluorocitrate | Immortalized cardiac myocytes | 200 µM | 2 - 6 hours | Significant metabolic shift observed | [1] |
| Fluorocitrate | Rat liver mitochondria | 6.7 µM | Not Specified | 94% (of citrate oxidation) | [12] |
| Fluorocitrate | Solubilized rat liver mitochondrial aconitase | 0.3 mM | Not Specified | 50% (IC50) | [12] |
| This compound | Rat liver mitochondria (with pyruvate) | Higher concentrations than fluorocitrate | Not Specified | Inhibition of respiration observed | [13] |
Experimental Protocols
Protocol 1: Inducing Complete Aconitase Inhibition in Cell Culture with this compound
This protocol provides a general framework for treating cultured cells with this compound to achieve complete aconitase inhibition.
Materials:
-
Cultured cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sodium this compound (handle with extreme caution as it is highly toxic)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis (e.g., RIPA buffer with protease inhibitors)
-
Aconitase activity assay kit
-
Reagents for citrate measurement (optional)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of sodium this compound in sterile water or PBS. Filter-sterilize the stock solution.
-
Dose-Response and Time-Course (Optimization):
-
To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for a fixed period (e.g., 24 hours).
-
To determine the optimal incubation time, treat cells with a fixed, high concentration of this compound (e.g., 1 mM) and harvest cells at different time points (e.g., 2, 6, 12, 24, 48 hours).
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired concentration of this compound.
-
Incubate the cells for the predetermined optimal time under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Verification of Inhibition:
-
Measure the protein concentration of the cell lysate.
-
Perform an aconitase activity assay on the lysate from treated and untreated control cells.
-
(Optional) Measure the intracellular citrate concentration in parallel samples.
-
Protocol 2: Verification of Aconitase Inhibition using a Commercial Assay Kit
This protocol describes the general steps for using a colorimetric aconitase activity assay kit to verify inhibition. Refer to the specific kit manual for detailed instructions.
Materials:
-
Cell or tissue lysate (from Protocol 1)
-
Aconitase assay kit (e.g., from Abcam or Cayman Chemical)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the assay kit manual. This typically includes an assay buffer, substrate, and developer.
-
Sample Preparation: Dilute the cell lysates to a suitable concentration within the linear range of the assay.
-
Assay Reaction:
-
Add the prepared samples and standards to the wells of a microplate.
-
Add the reaction mix containing the substrate to initiate the reaction.
-
Incubate the plate for the time specified in the kit manual (e.g., 30-60 minutes at 25°C or 37°C).
-
-
Detection:
-
Add the developer solution to each well.
-
Incubate for a short period (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the aconitase activity based on the standard curve.
-
Compare the activity in the this compound-treated samples to the untreated controls to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway: The "Lethal Synthesis" of Aconitase Inhibitor from this compound
Caption: Metabolic activation of this compound to a potent aconitase inhibitor.
Experimental Workflow: Ensuring Complete Aconitase Inhibition
Caption: Workflow for achieving and verifying complete aconitase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. phys.org [phys.org]
- 3. Lethal synthesis - Wikipedia [en.wikipedia.org]
- 4. oxfordreference.com [oxfordreference.com]
- 5. researchgate.net [researchgate.net]
- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Aconitase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Studies of interaction of intracellular signalling and metabolic pathways under inhibition of mitochondrial aconitase with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating analytical instruments for accurate fluoroacetate measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluoroacetate analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the calibration and operation of analytical instruments for this compound measurement.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing poor peak shape or no peak at all for this compound in my GC-MS analysis? | Fluoroacetic acid is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography.[1] | Derivatization is necessary to convert fluoroacetic acid into a more volatile and less polar derivative. Common derivatization agents include pentafluorobenzyl bromide (PFBBr) or alcohols (e.g., ethanol, n-propanol) in the presence of an acid catalyst.[2][3][4] |
| My calibration curve for LC-MS/MS analysis is non-linear, especially at higher concentrations. | High concentrations of the analyte can lead to saturation effects in the mass spectrometer detector.[5][6] | Use a quadratic curve fit for the calibration data or dilute samples to fall within the linear range of the detector.[5][6] It is also advisable to evaluate all acquisition parameters to determine optimal values for your specific system.[5] |
| I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of biological or environmental samples. | Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. | Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][4] Using a labeled internal standard, like ¹³C₂-fluoroacetate, can help to compensate for matrix effects.[7][8] Utilizing a high-capacity chromatography column can also help separate this compound from matrix ions.[5] |
| My recovery of this compound from spiked samples is consistently low. | Inefficient extraction from the sample matrix. Degradation of the analyte during sample preparation. | Optimize the extraction solvent and pH. For milk and infant formula, acetonitrile (B52724) extraction followed by a defatting step with hexane (B92381) has been shown to be effective.[8] For blood samples, a protein precipitation step with acetonitrile is a common starting point.[2] Ensure proper sample preservation, which may include refrigeration and the addition of an anti-microbial agent for water samples.[7] |
| I'm seeing carryover in my analytical system, with peaks appearing in blank injections after a high-concentration sample. | Highly concentrated samples can adhere to the injection port, column, or other parts of the analytical system.[7] | Inject solvent blanks after high-concentration samples to check for and mitigate carryover.[5][6] If carryover persists, cleaning of the injection port and initial section of the analytical column may be required. |
Frequently Asked Questions (FAQs)
What is the purpose of derivatization in this compound analysis?
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, which is highly polar and has low volatility, derivatization is crucial for analysis by gas chromatography (GC).[1] It converts the fluoroacetic acid into a less polar and more volatile derivative, allowing it to be vaporized and separated on a GC column.[9] Common derivatization reactions include esterification.[9]
What are the typical detection limits for this compound using different analytical methods?
The limit of detection (LOD) and limit of quantitation (LOQ) for this compound can vary depending on the analytical technique and the sample matrix.
| Analytical Method | Matrix | LOD | LOQ | Citation |
| LC-MS/MS | Potable Water | 0.4 µg/L | 2 µg/L | [7] |
| LC-MS/MS | Milk | - | < 10 ppb (ng/mL) | [8] |
| IC-MS | Deionized Water | 0.3 ppb | - | [5] |
| IC-MS | Fortified Drinking Water | 1.8 ppb | - | [5] |
| GC-MS | Blood (after derivatization) | 2.9 µg/L | - | [2] |
| GC-ECD | Beverages (after derivatization) | 0.10-0.20 µg/mL | - | [3] |
| GC-MS | Beverages (after derivatization) | 0.42-0.50 µg/mL | - | [3] |
Can this compound be analyzed without derivatization?
Yes, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion chromatography-mass spectrometry (IC-MS) can directly analyze the this compound anion in aqueous samples without the need for derivatization.[5][7][10] This approach simplifies sample preparation and can offer high sensitivity and selectivity.[7][10]
What are suitable internal standards for this compound analysis?
For methods utilizing mass spectrometry, a stable isotope-labeled internal standard is ideal. Sodium this compound-¹³C₂ is a commonly used internal standard for isotope dilution quantification, as it behaves similarly to the analyte during sample preparation and analysis but is distinguishable by its mass.[7][8]
Experimental Protocols
Protocol 1: this compound Analysis in Water by Direct Aqueous Injection LC-MS/MS
This protocol is adapted from a method for the analysis of the this compound anion in potable water.[7]
-
Sample Preservation: Upon collection, preserve water samples by adding L (+)-ascorbic acid for dechlorination and sodium omadine as an anti-microbial agent. Store samples at 4 ± 3 °C.[7]
-
Standard Preparation: Prepare a primary stock solution of this compound in reagent-grade water. Create a series of calibration standards by diluting the stock solution to cover a concentration range of 1 µg/L to 100 µg/L.[7]
-
Internal Standard: Use a labeled internal standard, such as ¹³C₂-fluoroacetate, for quantitation by isotope dilution.[7]
-
Sample Preparation: Prior to analysis, filter the water samples.[7]
-
LC-MS/MS Analysis:
Protocol 2: this compound Analysis in Blood by GC-MS with Derivatization
This protocol is based on a method for the determination of this compound in blood samples.[2]
-
Sample Pretreatment:
-
Acidification and Salting Out:
-
Derivatization:
-
Purification:
-
GC-MS Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. Sensitive and Reliable Method for Direct Identification of this compound in Water | Labcompare.com [labcompare.com]
Technical Support Center: Best Practices for Handling and Disposal of Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive best practices for the safe handling and disposal of fluoroacetate and its salts (e.g., sodium this compound, also known as Compound 1080) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered so hazardous?
A1: this compound is an organofluorine chemical compound. It is a potent metabolic poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase, leading to cellular energy deprivation and citrate (B86180) accumulation.[1][2] This disruption of cellular respiration makes it highly toxic to mammals, including humans.
Q2: What are the primary routes of exposure to this compound in a laboratory setting?
A2: The primary routes of exposure are ingestion, inhalation of dust particles, and skin or eye contact.[3] Absorption through the skin can be a significant route of exposure.
Q3: What are the initial symptoms of this compound exposure?
A3: There can be a latent period of 30 minutes to several hours before symptoms appear.[4] Initial symptoms may include nausea, vomiting, abdominal pain, and excessive salivation.[4] These can progress to more severe neurological and cardiac effects, such as muscle twitching, convulsions, and ventricular fibrillation.[4]
Q4: Is there an effective antidote for this compound poisoning?
A4: There is no known effective antidote for this compound poisoning.[1] Treatment is primarily supportive and symptomatic.[1]
Q5: What personal protective equipment (PPE) is mandatory when working with this compound?
A5: Mandatory PPE includes a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles. If there is a risk of generating dust or aerosols, a properly fitted respirator is also required. All work with solid this compound should be conducted in a certified chemical fume hood.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Accidental Spill (Solid) | Improper handling, container failure. | 1. Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area. 2. Secure the Area: Close the doors to the laboratory to contain any airborne dust. 3. Don Appropriate PPE: Before re-entering, don a full set of PPE, including a respirator. 4. Contain the Spill: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent dust from becoming airborne.[3] 5. Clean-up: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal. 6. Decontaminate: Decontaminate the spill area with a suitable solution (see Decontamination Protocol below). |
| Accidental Spill (Liquid Solution) | Improper handling, container failure. | 1. Evacuate and Alert: Immediately alert others in the vicinity. 2. Secure the Area: Close the doors to the laboratory. 3. Don Appropriate PPE: Put on appropriate PPE before re-entering. 4. Contain the Spill: Surround the spill with absorbent material to prevent it from spreading.[3] 5. Absorb the Spill: Cover the spill with an absorbent material and allow it to be fully absorbed.[3] 6. Clean-up: Collect the contaminated absorbent material and place it in a labeled, sealed container for hazardous waste disposal. 7. Decontaminate: Decontaminate the spill area (see Decontamination Protocol below). |
| Suspected Exposure (Skin Contact) | Inadequate PPE, accidental splash. | 1. Immediate Action: Immediately remove any contaminated clothing. 2. Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. 3. Seek Medical Attention: Seek immediate medical attention. Inform medical personnel of the specific chemical exposure. 4. Report the Incident: Report the incident to your laboratory supervisor and institutional safety office. |
| Suspected Exposure (Inhalation) | Improper handling outside of a fume hood, spill of solid material. | 1. Move to Fresh Air: Immediately move the affected person to an area with fresh air. 2. Seek Medical Attention: Seek immediate medical attention. 3. Report the Incident: Report the incident to your laboratory supervisor and institutional safety office. |
Data Presentation
Table 1: Toxicity Data for Sodium this compound
| Parameter | Value | Species |
| Oral LD50 | 2-10 mg/kg | Human (estimated)[5] |
| Oral LD50 | 0.22 mg/kg | Rat |
| Dermal LD50 | 277-324 mg/kg | Rabbit |
Table 2: Physical and Chemical Properties of Sodium this compound
| Property | Value |
| Appearance | White, odorless, crystalline solid[3] |
| Molecular Formula | C₂H₂FNaO₂[3] |
| Molecular Weight | 100.02 g/mol [3] |
| Melting Point | 200 °C (decomposes)[3] |
| Solubility in Water | Highly soluble[5] |
Experimental Protocols
Protocol 1: Safe Handling of Solid this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Prepare a designated and clearly labeled work area within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Don all required PPE: lab coat, double nitrile gloves, and chemical safety goggles.
-
-
Weighing and Handling:
-
Perform all manipulations of solid this compound within the fume hood.
-
Use a dedicated, labeled set of spatulas and weigh boats for this compound.
-
Carefully weigh the desired amount of this compound, minimizing the creation of dust.
-
Immediately and securely close the stock container after use.
-
-
Post-Handling:
-
Clean all dedicated equipment immediately after use.
-
Wipe down the work surface within the fume hood with a suitable decontamination solution.
-
Dispose of all contaminated disposable materials (gloves, weigh boats) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Protocol 2: Decontamination of Equipment and Surfaces
-
Preparation of Decontamination Solution:
-
Prepare a fresh 10% solution of household bleach (sodium hypochlorite) in water. Alternatively, a 1 M sodium hydroxide (B78521) (NaOH) solution can be used.
-
-
Decontamination Procedure:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For equipment, immerse in the decontamination solution for at least 1 hour.
-
For surfaces, generously apply the decontamination solution and allow a contact time of at least 20 minutes.
-
After the contact time, thoroughly rinse the equipment or surface with water.
-
Dispose of all cleaning materials as hazardous waste.
-
Protocol 3: Chemical Neutralization of this compound Waste (for small quantities in a laboratory setting)
This protocol is based on the principle of alkaline hydrolysis.
-
Preparation:
-
This procedure must be performed in a chemical fume hood.
-
Wear all mandatory PPE.
-
Prepare a 2 M solution of sodium hydroxide (NaOH) in a solvent in which the this compound waste is dissolved (e.g., water or a methanol/water mixture).
-
-
Neutralization Reaction:
-
In a suitable reaction vessel, add the this compound waste solution.
-
Slowly and with constant stirring, add the 2 M NaOH solution to the waste. A significant excess of NaOH should be used.
-
Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
-
Post-Reaction:
-
After 24 hours, check the pH of the solution to ensure it is still strongly basic.
-
The resulting solution should be disposed of as hazardous waste according to institutional guidelines. While the this compound is hydrolyzed, the resulting solution is still a chemical waste product.
-
Mandatory Visualizations
References
Technical Support Center: Improving the Specificity of Fluoroacetate as a Glial Inhibitor
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing fluoroacetate and its active metabolite, fluorocitrate, as glial inhibitors. Our goal is to help you enhance the specificity of your experiments and navigate potential challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound and fluorocitrate, offering solutions to improve glial specificity.
Q1: I'm observing neuronal toxicity in my experiments. How can I be sure I'm only inhibiting glial cells?
A1: Neuronal toxicity is a common concern and is primarily related to the concentration of the inhibitor. This compound's glial specificity is highly dose-dependent.[1][2] While glial cells preferentially take up this compound and its metabolite fluorocitrate, high concentrations can overwhelm this selectivity and impact neurons.[1]
-
Troubleshooting Steps:
-
Optimize Concentration: The most critical step is to perform a dose-response curve to determine the optimal concentration for your specific model system (in vitro or in vivo). Start with low concentrations (e.g., in the low micromolar range for fluorocitrate) and incrementally increase the dose while monitoring both glial inhibition and neuronal health.
-
Use the Active Metabolite: Consider using fluorocitrate directly, as it is the active inhibitor of aconitase. This can sometimes provide more consistent results, although it is also dose-dependent in its specificity. Fluorocitrate administered directly into the brain has been shown to be significantly more potent than this compound.[3][4]
-
Assess Neuronal Viability: Employ neuronal viability assays to quantify any off-target effects. Common methods include Propidium Iodide (PI) staining for dead cells, or co-staining with Fluorescein Diacetate (FDA) to label viable cells.[5][6][7][8]
-
Monitor Glial-Specific Functions: Concurrently, measure a known glial function to confirm inhibition at the tested concentrations. For example, assess glutamine synthesis, as its reduction is a direct consequence of aconitase inhibition in astrocytes.[2]
-
Q2: What are the key differences between using this compound and fluorocitrate?
A2: this compound is a pro-drug that is converted into the active toxin, fluorocitrate, within the cell in a process termed "lethal synthesis".[9]
-
This compound:
-
Requires intracellular conversion to fluorocitrate.
-
Systemic administration to achieve substantial glial TCA cycle inhibition often requires a lethal dose.[2]
-
-
Fluorocitrate:
The choice between the two depends on the experimental design. For direct and rapid inhibition, fluorocitrate may be preferable. However, this compound's uptake by glial cells is a key part of its specificity.
Q3: How can I confirm that the effects I'm seeing are due to glial inhibition and not other off-target effects?
A3: It is crucial to include proper controls in your experimental design.
-
Negative Controls:
-
Vehicle Control: Always include a group treated with the vehicle used to dissolve the this compound or fluorocitrate (e.g., saline, artificial cerebrospinal fluid).
-
Inactive Analogs: If available, use a structurally similar but inactive analog of this compound to control for non-specific effects of the compound.
-
-
Positive Controls:
-
Known Glial-Dependent Process: Measure a process known to be dependent on glial function in your system. Inhibition of this process by this compound would support its on-target effect.
-
Direct Glial Health Assessment: Use markers like Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte reactivity.[11]
-
-
Biochemical Markers:
-
Glutamine Levels: A decrease in glutamine production is a direct indicator of glial TCA cycle inhibition.[2]
-
Citrate (B86180) Accumulation: Increased citrate levels are also a hallmark of aconitase inhibition.[12]
-
Neuronal Markers: Monitor the expression of neuronal-specific proteins (e.g., NeuN) to ensure they are unaffected at the chosen concentration.
-
Q4: My results are inconsistent across experiments. What could be the cause?
A4: Inconsistency can arise from several factors:
-
Compound Stability: this compound is generally stable, but repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cell Culture Conditions: In vitro, ensure consistent cell density, passage number, and media composition, as these can influence cellular metabolism and uptake of the inhibitor.
-
In Vivo Administration: For in vivo studies, precise and consistent delivery to the target brain region is critical. Use stereotaxic surgery and verify cannula placement.
-
Animal Health: The overall health and metabolic state of the animals can influence their response to this compound.
Data Presentation: Dose-Dependent Effects
The following tables summarize quantitative data on the effects of this compound and fluorocitrate from published studies. These values should serve as a guide for designing your own dose-response experiments.
Table 1: Effects of Fluorocitrate on Astrocyte and Neuron Viability and Function
| Concentration | Cell Type | Effect | Reference |
| 0.5 mM | Primary Astrocytes | Reduced glutamine production by 65% with little to no reduction in ATP levels. | [13] |
| 25 mM (this compound) | Primary Astrocytes | Reduced glutamine production by 61% with little to no reduction in ATP levels. | [13] |
| 5 mM (this compound) | Enteric Glia | Decreased the percentage of responding glia to ADP by 30% and increased the peak Ca2+ response in remaining active cells by 26%. | [11] |
| 1 mM (this compound) | Mouse Brainstem Slices | Reduced early depolarization to 69.1% of control and induced a delayed excitatory response in neurons. | [14] |
Note: The effective concentration of this compound can vary significantly depending on the experimental model and the specific endpoint being measured.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound to study glial inhibition.
Protocol 1: In Vitro Inhibition of Primary Astrocytes
This protocol is adapted for studying the effects of this compound on primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures (prepared using standard protocols)
-
Astrocyte growth medium
-
Sodium this compound (or Fluorocitrate)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your chosen endpoint assay (e.g., glutamine assay kit, ATP assay kit, neuronal viability stain)
Procedure:
-
Cell Plating: Plate primary astrocytes at a consistent density in your desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for biochemical assays). Allow cells to adhere and reach the desired confluency (typically 80-90%).
-
Preparation of this compound Solution: Prepare a stock solution of sodium this compound in sterile water or PBS. Further dilute the stock solution in pre-warmed astrocyte growth medium to achieve the desired final concentrations.
-
Treatment:
-
Aspirate the old medium from the astrocyte cultures.
-
Add the medium containing the different concentrations of this compound (and a vehicle-only control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 2-24 hours), depending on your experimental question.
-
-
Endpoint Analysis:
-
After the incubation period, wash the cells with PBS.
-
Proceed with your chosen assay to measure glial inhibition (e.g., glutamine levels in the supernatant) and/or neuronal viability (if in a co-culture system).
-
Protocol 2: In Vivo Microinjection of this compound in the Brain
This protocol provides a general framework for the targeted delivery of this compound into a specific brain region.
Materials:
-
Anesthetized animal (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Glass micropipettes
-
Sodium this compound (or Fluorocitrate) solution in sterile, pyrogen-free saline or aCSF
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use stereotaxic coordinates to locate the target brain region.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Microinjection:
-
Load a glass micropipette with the this compound solution.
-
Slowly lower the micropipette to the target depth in the brain.
-
Infuse a small volume (e.g., 100-500 nL) of the this compound solution at a slow, controlled rate (e.g., 50-100 nL/min).
-
Leave the pipette in place for a few minutes after the injection to minimize backflow.
-
Slowly retract the pipette.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral or Histological Analysis: At a predetermined time point after the injection, perform behavioral testing or sacrifice the animal for histological or biochemical analysis of the brain tissue.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced glial inhibition.
Experimental Workflow for Assessing Specificity
References
- 1. researchgate.net [researchgate.net]
- 2. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. "TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOU" by Peter J. Savarie [digitalcommons.unl.edu]
- 5. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The acute inhibition of enteric glial metabolism with this compound alters calcium signaling, hemichannel function, and the expression of key proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of astrocyte metabolism causes delayed excitation as revealed by voltage-sensitive dyes in mouse brainstem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing animal-to-animal variability in fluoroacetate studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluoroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize animal-to-animal variability and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the toxic response to this compound between animals in the same dose group. What are the primary factors that could be contributing to this?
A1: Animal-to-animal variability in this compound studies can arise from a combination of intrinsic and extrinsic factors. Key contributors include:
-
Genetic Background: Different strains of the same species can exhibit varying sensitivities to this compound. It is crucial to use a consistent and well-characterized animal strain throughout your studies.
-
Physiological State: The age, sex, and health status of the animals can significantly influence their metabolic rate and, consequently, their response to this compound.[1] Using animals within a narrow age and weight range is recommended.
-
Animal Husbandry: Environmental conditions such as housing density, temperature, and light cycles can impact animal stress levels and metabolism.[2] Maintaining a standardized and controlled environment is critical for reducing variability.
-
Diet and Gut Microbiome: The composition of the diet can influence the gut microbiota, which may play a role in the metabolism and toxicity of xenobiotics.[3] Providing a consistent, standardized diet is essential. Recent research suggests that gut bacteria can degrade this compound, potentially influencing its toxicity.[4][5]
-
Dosing Technique: Inconsistent administration of this compound can be a major source of variability. Ensuring precise and consistent dosing for each animal is paramount.
Q2: What are the recommended best practices for animal selection and housing to minimize variability?
A2: To minimize variability originating from animal selection and housing, consider the following:
-
Source and Acclimation: Source animals from a reputable vendor and allow for an adequate acclimation period (typically at least one week) to the facility and housing conditions before starting the experiment.
-
Health Screening: Ensure all animals are healthy and free from underlying diseases that could affect the experimental outcome.
-
Randomization: Randomize animals into treatment groups to prevent bias.
-
Housing Conditions: House animals in a controlled environment with consistent temperature, humidity, and a 12-hour light/dark cycle.[1] Individual housing may be considered to prevent social stress from impacting results, though the effect of housing conditions should be carefully evaluated for the specific endpoints of your study.[2]
-
Enrichment: Provide appropriate environmental enrichment to reduce stress and promote natural behaviors.
Q3: How can we ensure our dosing procedure is not contributing to the observed variability?
A3: A consistent and accurate dosing procedure is critical. Here are some key considerations:
-
Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection, assisted drinking) should be performed consistently by well-trained personnel.
-
Dose Calculation: Calculate the dose for each animal based on its most recent body weight.
-
Vehicle: Use a consistent and appropriate vehicle for this compound administration. Ensure the vehicle itself does not cause any toxic effects.
-
Volume: The volume administered should be accurate and consistent across all animals, adjusted for body weight. For oral gavage in rodents, the volume should generally not exceed 10 ml/kg.[6][7]
Q4: Are there specific analytical methods recommended for quantifying this compound and its metabolites to reduce measurement variability?
A4: Yes, using a robust and validated analytical method is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in biological matrices like plasma.[8][9] Key recommendations include:
-
Validated Method: Use a fully validated method that assesses linearity, accuracy, precision, and stability.
-
Internal Standards: Incorporate a stable isotope-labeled internal standard to account for variability in sample preparation and instrument response.[9]
-
Sample Handling: Standardize sample collection, processing, and storage procedures to prevent degradation of the analyte.
Troubleshooting Guides
Guide 1: High Variability in Time-to-Onset of Clinical Signs
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dose Administration | - Re-evaluate and standardize the dosing procedure. Ensure all personnel are thoroughly trained. - Verify the concentration of the dosing solution. - Use precision instruments for dose administration. |
| Differences in Animal Metabolism | - Ensure a homogenous study population in terms of age, weight, and sex. - Consider using a more inbred strain to reduce genetic variability. - Standardize the diet and fasting period before dosing. |
| Stress-Induced Metabolic Changes | - Minimize animal handling and other stressors. - Ensure adequate acclimation to the experimental procedures. - Provide environmental enrichment. |
Guide 2: Inconsistent Plasma Citrate (B86180) Levels
| Potential Cause | Troubleshooting Steps |
| Variable this compound Absorption | - Standardize the fasting period before dosing, as food in the stomach can affect absorption. - Ensure the dosing vehicle is consistent and appropriate. |
| Timing of Blood Collection | - Strictly adhere to the scheduled time points for blood collection, as citrate levels change dynamically after this compound administration.[10] |
| Sample Handling and Processing | - Process blood samples consistently and promptly to prevent changes in citrate levels. - Use appropriate anticoagulants and store plasma at the correct temperature (-80°C is recommended). |
| Analytical Method Variability | - Validate the analytical method for citrate quantification. - Include quality control samples in each analytical run. |
Quantitative Data Summary
The following table summarizes the median lethal dose (LD50) of sodium this compound in male and female Sprague-Dawley rats, as determined by an assisted drinking method.
| Species | Strain | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Rat | Sprague-Dawley | Male | Assisted Drinking | 2.08[1] | 1.73 - 2.49[1] |
| Rat | Sprague-Dawley | Female | Assisted Drinking | 1.85[1] | 1.56 - 2.19[1] |
Experimental Protocols
Protocol 1: Oral Gavage of Sodium this compound in Rats
Materials:
-
Sodium this compound solution of the desired concentration in an appropriate vehicle (e.g., sterile water).
-
Syringes of appropriate volume.
-
16-18 gauge, flexible or curved, ball-tipped gavage needles (2-3 inches in length for adult rats).[6]
-
Animal scale.
Procedure:
-
Weigh each rat accurately and calculate the required dose volume. The maximum recommended volume is 10-20 ml/kg.[6][11]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[11]
-
Restrain the rat securely to immobilize its head and body. The head should be extended upwards to create a straight line through the neck and esophagus.[11][12]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. [11][12]
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution.[11]
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[6]
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound solution of the desired concentration in a sterile vehicle.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles (25-27 gauge).[13]
-
70% ethanol (B145695) or other suitable disinfectant.
-
Animal scale.
Procedure:
-
Weigh each mouse and calculate the required injection volume. The maximum recommended volume is typically 10 ml/kg.[13]
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards to help move the abdominal organs forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[14][15]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14]
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. If this occurs, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS (Adapted from a human plasma protocol)
This protocol is a conceptual adaptation for animal plasma based on a published method for human plasma.[16]
Sample Preparation:
-
Collect whole blood from animals into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples and perform a protein precipitation extraction. This typically involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant containing the this compound to a clean tube for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a hydrophilic interaction liquid chromatography (HILIC) column for separation. The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.
-
Quantification: Create a calibration curve using standards of known this compound concentrations in a matrix that mimics plasma. Quantify the this compound concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Mechanism of this compound toxicity via lethal synthesis.
Caption: General workflow for in vivo this compound studies.
Caption: Logical approach to troubleshooting variability.
References
- 1. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of housing condition on experimental outcome in a reproduction toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Influence of Probiotics on the Animal Gut Microbiota and Their Impact on the Bioavailability of Toxic Agents: An Opinion Paper [frontiersin.org]
- 4. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. sciex.com [sciex.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to the In Vitro Effects of Fluoroacetate and Fluorocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of fluoroacetate and its metabolite, fluorocitrate. The information presented herein is supported by experimental data to elucidate the distinct and related actions of these potent metabolic inhibitors.
Introduction
This compound (FA) is a naturally occurring toxin and the active ingredient in the pesticide Compound 1080.[1] Its toxicity is not direct but arises from its metabolic conversion to fluorocitrate (FC).[2][3] This process, termed "lethal synthesis," results in the production of a powerful inhibitor of cellular respiration.[4][5] Both compounds are used experimentally, particularly in neuroscience, to selectively inhibit glial cell metabolism.[6][7] Understanding their distinct effects at the cellular level is critical for interpreting experimental results and for the development of potential therapeutics against this compound poisoning.
Mechanism of Action: The Path of Lethal Synthesis
The primary mechanism of toxicity for this compound involves its conversion into fluorocitrate, which then inhibits a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[1][7]
-
Conversion: Inside the cell, this compound is converted to fluoroacetyl-CoA.
-
Lethal Synthesis: Citrate (B86180) synthase, the enzyme that normally condenses acetyl-CoA with oxaloacetate to form citrate, mistakenly uses fluoroacetyl-CoA, producing fluorocitrate.[4]
-
Enzyme Inhibition: Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for converting citrate to isocitrate.[1][3] While initially considered a competitive inhibitor, more recent evidence suggests it acts as a "suicide" substrate or a mechanism-based inactivator.[5][8][9]
-
Metabolic Disruption: The inhibition of aconitase leads to a blockage in the TCA cycle, causing a significant accumulation of citrate and disrupting cellular energy production.[1][2][7]
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoroacetate and Iodoacetate as Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Metabolic inhibitors are indispensable tools in biological research, enabling the targeted disruption of metabolic pathways to elucidate cellular processes and investigate potential therapeutic interventions. Among these, fluoroacetate and iodoacetate are two classical inhibitors that target central carbon metabolism, albeit through distinct mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their experimental needs.
At a Glance: this compound vs. Iodoacetate
| Feature | This compound | Iodoacetate |
| Primary Target | Aconitase (in the Krebs Cycle) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (in Glycolysis) |
| Mechanism of Action | Lethal Synthesis: Converted to fluorocitrate, a suicide substrate for aconitase. | Irreversible inhibition via alkylation of a critical cysteine residue in the active site of GAPDH. |
| Metabolic Pathway Inhibited | Krebs Cycle (Citric Acid Cycle) | Glycolysis |
| Key Metabolic Consequence | Accumulation of citrate (B86180), depletion of downstream Krebs cycle intermediates, and subsequent ATP depletion.[1][2][3][4] | Blockade of glycolysis, leading to the accumulation of upstream glycolytic intermediates and depletion of pyruvate (B1213749) and lactate (B86563).[5][6] |
| Mode of Inhibition | Mechanism-based (suicide) inhibition.[7][8] | Irreversible covalent modification.[3] |
Mechanism of Action
This compound: The Trojan Horse of the Krebs Cycle
This compound itself is not a direct inhibitor of any enzyme. Its toxicity arises from a process termed "lethal synthesis".[7][9] Upon entering the cell, this compound is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[4] It is the (-)-erythro diastereomer of 2-fluorocitrate that acts as a potent inhibitor of aconitase, a key enzyme in the Krebs cycle that isomerizes citrate to isocitrate.[2][10] Fluorocitrate acts as a "suicide substrate," meaning the enzyme converts it into a more potent, tightly-binding inhibitor.[7][8] This irreversible inhibition of aconitase leads to a blockade of the Krebs cycle, resulting in the accumulation of citrate and a severe deficit in cellular energy production (ATP).[1][2][11]
This compound's mechanism of action via lethal synthesis.
Iodoacetate: A Direct Strike on Glycolysis
In contrast to the indirect action of this compound, iodoacetate is a direct and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][5][6] GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis. Iodoacetate exerts its inhibitory effect by alkylating the sulfhydryl group of a cysteine residue within the active site of GAPDH.[3] This covalent modification renders the enzyme inactive, thereby halting the glycolytic pathway. The inhibition of glycolysis by iodoacetate leads to a rapid depletion of ATP derived from this pathway and an accumulation of upstream glycolytic intermediates.[5]
Iodoacetate's direct inhibition of GAPDH in the glycolytic pathway.
Quantitative Comparison of Inhibitory Effects
Direct comparison of the potency of this compound and iodoacetate is challenging due to their different mechanisms and targets. However, data from various studies provide insights into their effective concentrations.
| Inhibitor | Target Enzyme | Organism/System | Parameter | Value | Reference |
| Fluorocitrate | Aconitase | Rat Liver Mitochondria | Ki | 3.4 x 10-8 M | [8] |
| Iodoacetate | GAPDH | Cultured Astrocytes | Approx. IC50 for lactate production | < 100 µM | [12] |
| Iodoacetate | GAPDH | Pancreatic Islets | Concentration for complete glycolysis inhibition | 0.2 mM | [13] |
| Iodoacetamide | GAPDH | Pancreatic Islets | Concentration for complete glycolysis inhibition | 0.5 mM | [13] |
Note: The Ki for fluorocitrate is for the active metabolite, not this compound itself. Iodoacetamide is included for comparison as another commonly used GAPDH inhibitor.
Experimental Protocols
General Experimental Workflow for Assessing Metabolic Inhibitors
A generalized workflow for evaluating metabolic inhibitors.
Protocol 1: Iodoacetate Inhibition of GAPDH Activity
This protocol is adapted from studies on GAPDH inhibition and provides a general framework for assessing the effect of iodoacetate on enzyme activity.
Materials:
-
Purified GAPDH or cell lysate
-
Iodoacetate solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM NAD+)
-
Substrate: Glyceraldehyde-3-phosphate (G3P)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of iodoacetate in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and various concentrations of iodoacetate to the appropriate wells. Include control wells with no inhibitor.
-
Add the purified GAPDH or cell lysate to all wells to a final concentration that gives a linear rate of reaction over the measurement period.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitory reaction to occur.
-
Initiate the enzymatic reaction by adding the substrate, G3P.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm, corresponding to the formation of NADH, at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of iodoacetate relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Protocol 2: Measurement of Citrate Accumulation Following this compound Treatment
This protocol outlines a general procedure for measuring the downstream effects of this compound-induced aconitase inhibition.
Materials:
-
Cell culture or animal model
-
This compound solution
-
Reagents for cell lysis or tissue homogenization
-
Citrate assay kit (commercially available)
-
Spectrophotometer or fluorometer
Procedure:
-
Treat cells or animals with the desired concentrations of this compound for a specified duration. Include a vehicle-treated control group.
-
For cell culture: Harvest and lyse the cells according to the citrate assay kit manufacturer's instructions.
-
For animal studies: Collect tissues of interest (e.g., heart, liver, brain) and homogenize them in a suitable buffer.[11] Centrifuge to remove debris.
-
Determine the protein concentration of the cell lysates or tissue homogenates for normalization.
-
Perform the citrate assay on the samples according to the kit's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the citrate concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the citrate concentration in each sample and normalize it to the protein concentration. Compare the citrate levels in the this compound-treated groups to the control group to determine the extent of citrate accumulation.[11]
Protocol 3: Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound and iodoacetate using a common colorimetric method (MTT assay).
Materials:
-
Cells in a 96-well plate
-
This compound and iodoacetate solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or iodoacetate. Include untreated and vehicle-treated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control group. Plot the cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.[14]
Concluding Remarks
This compound and iodoacetate are potent metabolic inhibitors that act on distinct, yet central, metabolic pathways. This compound, through its conversion to fluorocitrate, provides a powerful tool for studying the consequences of Krebs cycle disruption. Its delayed and indirect mode of action should be a key consideration in experimental design. In contrast, iodoacetate offers a method for the rapid and direct inhibition of glycolysis via its irreversible binding to GAPDH.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies focused on the role of the Krebs cycle, mitochondrial respiration, and citrate signaling, this compound is the inhibitor of choice. For investigations into glycolysis, its regulation, and its role in cellular energetics, iodoacetate is a more direct and appropriate tool. Researchers should also consider the potential off-target effects, particularly the reactivity of iodoacetate with other thiol-containing molecules. By understanding their distinct mechanisms and utilizing appropriate experimental protocols, researchers can effectively leverage these inhibitors to advance our understanding of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. quora.com [quora.com]
- 4. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Fluoroacetate as a Specific Inhibitor of Glial Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of fluoroacetate as a specific inhibitor of glial metabolism, offering an objective comparison with alternative compounds. Experimental data is presented to support the findings, along with detailed protocols for key validation assays.
Introduction to Glial Metabolic Inhibition
Glial cells, particularly astrocytes, play a crucial role in brain energy metabolism and neuronal function. The selective inhibition of glial metabolism is a critical tool for elucidating the intricate interactions between glia and neurons. This compound (FA) and its active metabolite, fluorocitrate (FC), are widely used for this purpose. These compounds are preferentially taken up by glial cells, where they inhibit the tricarboxylic acid (TCA) cycle enzyme aconitase, leading to a disruption of glial energy metabolism and associated functions.[1] This guide evaluates the specificity and efficacy of this compound and compares it with other potential glial metabolic inhibitors.
Comparison of Glial Metabolic Inhibitors
The following tables summarize the quantitative data on the performance of this compound and its alternatives.
Table 1: this compound and Fluorocitrate - Effects on Glial and Neuronal Metabolism
| Compound | Target Pathway | Cell Type | Concentration | Effect | Reference |
| This compound (FA) | TCA Cycle (Aconitase) | Primary Astrocytes | 25 mM | 61% reduction in glutamine production | [2] |
| This compound (FA) | TCA Cycle (Aconitase) | Primary Astrocytes | 25 mM | <30% reduction in glutamate (B1630785) uptake | [2] |
| This compound (FA) | TCA Cycle (Aconitase) | Primary Astrocytes | 25 mM | Little to no reduction in ATP levels | [2] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Primary Astrocytes | 0.5 mM | 65% reduction in glutamine production | [2] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Primary Astrocytes | 0.5 mM | <30% reduction in glutamate uptake | [2] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Primary Astrocytes | 0.5 mM | Little to no reduction in ATP levels | [2] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Astrocytes | 25 µM | Decreased intracellular ATP levels | [3] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Astrocytes | 250 µM | Decreased intracellular ATP levels | [3] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Neurons (dendritic processes) | 25 µM | No significant reduction in intracellular ATP levels | [3] |
| Fluorocitrate (FC) | TCA Cycle (Aconitase) | Neurons (dendritic processes) | 250 µM | Reduced intracellular ATP levels | [3] |
Note: The glia-specificity of this compound and fluorocitrate is dose-dependent.[1] High concentrations of fluorocitrate (≥250 µM) have been shown to directly affect neuronal metabolism.[3]
Table 2: Alternative Glial Metabolic Inhibitors
| Compound | Target Pathway | Cell Type | Concentration | Effect | Reference |
| Iodoacetate (IA) | Glycolysis (GAPDH) | Cultured Astrocytes | 0.1 mM (30 min) | Inhibition of glycolysis without substantial effect on GSH metabolism | |
| Iodoacetate (IA) | Glycolysis (GAPDH) | Cultured Astrocytes | 1 mM (5 min) | Inhibition of glycolysis without substantial effect on GSH metabolism | |
| Iodoacetate (IA) | Glycolysis (GAPDH) | Cultured Astrocytes | > 0.1 mM (> 60 min) | Delayed cell death | |
| Iodoacetamide (B48618) (IAA) | Glycolysis (GAPDH) & Glutathione (B108866) (GSH) Metabolism | Cultured Astrocytes | ~10 µM | Half-maximal depletion of cellular GSH | [4] |
| Iodoacetate (IA) | Glycolysis (GAPDH) & Glutathione (GSH) Metabolism | Cultured Astrocytes | ~100 µM | Half-maximal depletion of cellular GSH | [4] |
| Methylene Blue (MB) | Mitochondrial Respiration | Primary Astrocytes | 0.1 µM & 1 µM | Protected against oxygen-glucose deprivation-induced cell death | [5] |
| Methylene Blue (MB) | Mitochondrial Respiration | Primary Astrocytes | 1 µM | Increased ATP production after transient oxygen-glucose deprivation | [6] |
Note: Iodoacetate is a potent inhibitor of glycolysis but can induce cell death at higher concentrations and longer incubation times. Methylene blue is not a direct metabolic inhibitor in the same manner as this compound or iodoacetate; instead, it can act as an alternative electron carrier to enhance mitochondrial respiration and has shown protective effects on astrocytes under metabolic stress.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways affected by these inhibitors and a general workflow for their validation.
Caption: Inhibition of the TCA cycle by this compound.
Caption: Inhibition of glycolysis by iodoacetate.
Caption: Experimental workflow for validating glial metabolic inhibitors.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Measurement of Astrocyte Glutamine Production
This protocol is adapted from methodologies described for measuring glutamine synthesis in cultured astrocytes.
Objective: To quantify the effect of metabolic inhibitors on the synthesis of glutamine in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
Incubation buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Metabolic inhibitor (e.g., this compound, fluorocitrate)
-
Glutamine assay kit (fluorometric or colorimetric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Plate primary astrocytes in 96-well plates and culture until confluent.
-
Pre-incubation: Gently wash the cells twice with pre-warmed incubation buffer.
-
Inhibitor Treatment: Add incubation buffer containing the desired concentration of the metabolic inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours).
-
Sample Collection: At the end of the incubation, collect the supernatant from each well for glutamine measurement.
-
Glutamine Assay:
-
Follow the manufacturer's instructions for the chosen glutamine assay kit.
-
Typically, this involves adding a reaction mix containing glutaminase (B10826351) and a detection reagent to the samples and standards.
-
Incubate the plate for the recommended time to allow for the enzymatic reaction and color/fluorescence development.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of glutamine in each sample using a standard curve. Normalize the results to the protein content of the cells in each well.
ATP Measurement in Primary Astrocyte Culture
This protocol is based on the use of a bioluminescence-based ATP assay.
Objective: To determine the intracellular ATP levels in astrocytes following treatment with metabolic inhibitors.
Materials:
-
Primary astrocyte cultures
-
Metabolic inhibitor (e.g., this compound, iodoacetate)
-
ATP assay kit (bioluminescence-based)
-
Lysis buffer (provided in the kit)
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Culture: Plate primary astrocytes in an opaque-walled 96-well plate and culture until confluent.
-
Inhibitor Treatment: Treat the cells with the metabolic inhibitor at various concentrations for the desired duration. Include a vehicle control.
-
Cell Lysis:
-
At the end of the treatment period, remove the culture medium.
-
Add the cell lysis reagent provided in the ATP assay kit to each well.
-
Incubate for the time recommended by the manufacturer to ensure complete cell lysis and release of ATP.
-
-
ATP Assay:
-
Add the ATP detection reagent (containing luciferase and luciferin) to each well.
-
Briefly shake the plate to mix the contents.
-
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein content per well.
Glutamate Uptake Assay in Primary Astrocytes
This protocol describes a common method using radiolabeled glutamate.
Objective: To measure the effect of metabolic inhibitors on the glutamate uptake capacity of astrocytes.
Materials:
-
Primary astrocyte cultures
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Metabolic inhibitor (e.g., this compound)
-
[³H]-L-glutamate (radiolabeled glutamate)
-
Unlabeled L-glutamate
-
Scintillation fluid
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Culture: Grow primary astrocytes to confluence in 24-well plates.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with the metabolic inhibitor in uptake buffer for a specified time.
-
Uptake Initiation: Add a mixture of [³H]-L-glutamate and unlabeled L-glutamate to each well to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-L-glutamate taken up by the cells and normalize it to the protein concentration in each well. Compare the uptake in inhibitor-treated cells to that in control cells.
Conclusion
This compound is a potent and relatively specific inhibitor of glial metabolism, primarily targeting the TCA cycle through its active metabolite, fluorocitrate. Its specificity is, however, dose-dependent, and researchers should exercise caution to avoid off-target effects on neurons at higher concentrations.
Alternative inhibitors such as iodoacetate offer a means to target a different metabolic pathway (glycolysis), but its use is associated with potential cytotoxicity. Methylene blue presents an interesting case, acting as a metabolic enhancer and neuroprotectant for astrocytes under stress, rather than a direct inhibitor.
The choice of inhibitor will depend on the specific research question. The experimental protocols provided in this guide offer a robust framework for validating the effects of these and other compounds on glial metabolism. Careful consideration of the inhibitor's mechanism of action, specificity, and potential off-target effects is crucial for the accurate interpretation of experimental results in the study of glia-neuron interactions.
References
- 1. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorocitrate and this compound effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylene Blue Protects Astrocytes against Glucose Oxygen Deprivation by Improving Cellular Respiration | PLOS One [journals.plos.org]
- 6. Methylene Blue Protects Astrocytes against Glucose Oxygen Deprivation by Improving Cellular Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylene blue protects astrocytes against glucose oxygen deprivation by improving cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Fluoroacetate Across Different Cell Lines: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro toxicity of fluoroacetate, a potent metabolic poison. This compound, and its sodium salt, sodium this compound, are known for their non-selective toxicity, which poses risks to a wide range of organisms. Understanding its cytotoxic effects at the cellular level is crucial for toxicological assessment and the development of potential therapeutic strategies. This document summarizes the available quantitative data on this compound's toxicity in different cell lines, details the experimental methodologies used for its assessment, and illustrates the key molecular pathways involved in its mechanism of action.
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the toxicity of a compound in vitro. It represents the concentration of a substance that is required to inhibit a biological process, such as cell growth or viability, by 50%. The following table summarizes the available IC50 values for sodium monothis compound (SMFA) in two different fish cell lines, providing a snapshot of its cytotoxic potential in aquatic species.
| Cell Line | Tissue of Origin | Species | IC50 (mM) | Exposure Time (hours) | Assay Method |
| PLHC-1 | Hepatoma | Poeciliopsis lucida (Topminnow) | ~0.5 | 72 | Neutral Red Uptake |
| RTG-2 | Fibroblast-like | Oncorhynchus mykiss (Rainbow Trout) | >1 (less sensitive) | 72 | Neutral Red Uptake |
Note: Data derived from ecotoxicological studies. There is a notable lack of publicly available IC50 data for this compound in mammalian, particularly human, normal and cancer cell lines. This data gap is a significant limitation in performing a comprehensive comparative toxicity analysis and highlights a critical area for future research.
Experimental Protocols
The determination of in vitro cytotoxicity is fundamental to understanding the potency of a toxicant. The Neutral Red Uptake (NRU) assay is a widely used method to assess cell viability and was employed to generate the data presented above.
Neutral Red Uptake Assay for Cytotoxicity
This protocol is adapted from established methods for assessing cell viability based on the uptake of the vital dye Neutral Red by lysosomes of viable cells.
1. Principle:
Viable cells incorporate and bind the supravital dye Neutral Red within their lysosomes. When cells are damaged or killed by a toxic substance, their ability to retain the dye is diminished. The amount of dye retained is proportional to the number of viable cells and can be quantified spectrophotometrically.
2. Materials:
-
Cell lines of interest (e.g., PLHC-1, RTG-2)
-
Complete cell culture medium
-
Sodium this compound (or Sodium Monothis compound)
-
96-well flat-bottomed cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in distilled water)
-
Microplate reader (spectrophotometer) with a 540 nm filter
3. Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach and grow for 24 hours in a humidified incubator at the appropriate temperature and CO2 concentration.
-
Compound Exposure: Prepare a series of dilutions of sodium this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells if a solvent is used to dissolve the this compound.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: After the incubation period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Removal and Cell Washing: After the staining period, remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes of the viable cells.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Visualizing Experimental and Molecular Pathways
To better understand the processes involved in assessing this compound toxicity and its mechanism of action, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Mechanism of Action
This compound's toxicity stems from a process known as "lethal synthesis".[1] Upon entering the cell, this compound is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate in a reaction catalyzed by citrate synthase.[1] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (also known as the citric acid cycle).[1] The inhibition of aconitase blocks the conversion of citrate to isocitrate, leading to a disruption of the Krebs cycle and a subsequent depletion of cellular energy in the form of ATP. This energy crisis ultimately triggers apoptotic cell death.
Conclusion and Future Directions
The available data, primarily from aquatic cell lines, demonstrates the potent cytotoxicity of this compound. The hepatoma cell line PLHC-1 was found to be more sensitive to sodium monothis compound than the fibroblast-like cell line RTG-2.[2] However, a significant knowledge gap exists regarding the comparative toxicity of this compound across a broad spectrum of mammalian cell lines, including both normal and cancerous cells. This lack of data hinders a comprehensive risk assessment and the exploration of potential therapeutic applications or antidotes.
Future research should prioritize the systematic evaluation of this compound's cytotoxicity in a diverse panel of human cell lines to:
-
Establish a comparative toxicity profile.
-
Identify potential biomarkers of sensitivity or resistance.
-
Elucidate cell-type-specific differences in the toxic response.
Such studies are essential for a more complete understanding of this compound's toxicological properties and for the development of effective countermeasures in cases of accidental exposure.
References
A Comparative Guide to Fluoroacetate Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of fluoroacetate (FA), a highly toxic compound used as a pesticide and found naturally in some plant species. Its detection is critical in environmental monitoring, food safety, and clinical and forensic toxicology. This document outlines the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Performance Comparison of this compound Detection Methods
The selection of an analytical method for this compound detection is often a trade-off between sensitivity, speed, and the complexity of sample preparation. The following table summarizes the quantitative performance of the most prevalent techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography-Mass Spectrometry (IC-MS)—across various sample matrices.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Preparation | Key Advantages | Key Disadvantages |
| GC-MS | Water | 0.001 µg/mL[1] | - | Derivatization (Ethylation) & SPME[1] | High sensitivity, excellent specificity. | Requires derivatization, potentially complex sample prep.[2] |
| Blood Plasma | 0.01 µg/mL[1] | - | Derivatization (Ethylation) & SPME[1] | Effective for complex biological matrices. | Matrix effects can be a challenge.[1] | |
| Organ Homogenates | 0.01 µg/g[1] | - | Derivatization (Ethylation) & SPME[1] | Suitable for tissue analysis. | Labor-intensive sample cleanup. | |
| Milk/Milk Powder | 0.0042 µg/L (Milk) | 0.0085 µg/kg (Powder) | Derivatization (3-nitroaniline), SPE[3] | Ultra-trace level detection. | Multi-step derivatization process.[3] | |
| LC-MS/MS | Potable Water | 0.4 µg/L[4][5] | 2 µg/L[4][5] | Direct Aqueous Injection (DAI)[4][5] | Minimal sample prep, high throughput.[4][5] | Potential for matrix-induced ion suppression. |
| Animal Kidney | 1.7 ng/g (1.7 µg/kg) | 5.0 ng/g (5.0 µg/kg) | Homogenization, protein precipitation. | High sensitivity in complex tissue. | Requires robust sample cleanup. | |
| Milk/Milk Powder | - | <10 µg/kg | Acetonitrile (B52724) extraction, defatting.[6] | Direct analysis without derivatization. | Ion suppression from matrix components.[6] | |
| Human Plasma | - | - | Automated protein precipitation.[7] | Amenable to high-throughput automation. | - | |
| IC-MS | Deionized Water | 0.3 ppb (µg/L) | - | Direct Injection[8] | No derivatization needed, good for ionic analytes.[8][9] | Matrix ions can interfere with detection.[9] |
| Drinking Water | 1.8 ppb (µg/L) | - | Direct Injection[8] | Can handle some matrix complexity. | High salt content can be problematic. | |
| Blood/Urine | 0.14 µg/L | 0.47 µg/L | Accelerated Solvent Extraction (ASE)[10] | Good recovery from biological fluids.[10] | Requires specialized extraction equipment. | |
| Capillary Electrophoresis | Blood Serum | - | 0.15 mg/kg | Protein precipitation with ethanol (B145695).[8] | Fast analysis time. | Lower sensitivity compared to MS methods.[8] |
Experimental Workflows and Methodologies
The following sections provide detailed diagrams and protocols for the key analytical methods discussed. These workflows highlight the critical steps from sample collection to final data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for this compound analysis, but it requires a chemical derivatization step to make the polar and non-volatile fluoroacetic acid amenable to gas chromatography.[2] This process converts the analyte into a more volatile and thermally stable compound.
Detailed Experimental Protocol (Example: Ethylation with SPME) [1]
-
Sample Preparation:
-
For water samples, take a 1 mL aliquot.
-
For biological samples (plasma or tissue homogenate), use an equivalent of 1 mL or 1 g.
-
Add ethanol and a catalytic amount of sulfuric acid to the sample.
-
-
Derivatization (Ethylation):
-
Heat the sample to facilitate the esterification of fluoroacetic acid into the volatile ethyl this compound.
-
-
Extraction (SPME):
-
Expose a Solid-Phase Microextraction (SPME) fiber to the headspace above the heated sample. This allows the volatile ethyl this compound to adsorb onto the fiber.
-
-
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the heated injection port of the gas chromatograph, where the ethyl this compound is thermally desorbed onto the GC column.
-
Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature gradient to separate the analyte from other compounds.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of ethyl this compound.
-
-
Quantification:
-
Create a calibration curve using standards prepared in a similar matrix.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Direct Aqueous Injection (DAI)
LC-MS/MS has become a preferred method for this compound in water samples due to its high sensitivity and the elimination of the need for derivatization, allowing for direct analysis.[4][5]
Detailed Experimental Protocol (Example: DAI for Potable Water) [4][5]
-
Sample Preparation:
-
Collect water samples. If residual chlorine is present, dechlorinate with a reagent like ascorbic acid.
-
Filter the sample through a 0.22 µm filter to remove particulate matter.
-
Add a labeled internal standard (e.g., ¹³C₂, ²D₂-fluoroacetate) for quantification by isotope dilution.
-
-
LC-MS/MS Analysis:
-
Injection: Directly inject the filtered sample into the LC system.
-
Chromatography:
-
Column: Use a reversed-phase column, such as an octylsilane (B1236092) (C8) column.
-
Mobile Phase: Employ a gradient elution using water and acetonitrile, both typically containing a small amount of acid (e.g., 0.005% acetic acid).
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound (one for quantification and one for confirmation) to ensure accurate identification.
-
-
-
Quantification:
-
Calculate the concentration of this compound based on the peak area ratio of the analyte to the labeled internal standard. This method corrects for matrix effects and variations in instrument response.
-
Ion Chromatography-Mass Spectrometry (IC-MS)
IC-MS is well-suited for the direct analysis of small, polar, and ionic compounds like this compound, particularly in aqueous and biological matrices, without the need for derivatization.[8][9]
Detailed Experimental Protocol (Example: IC-MS for Water) [8][9]
-
Sample Preparation:
-
For water samples, minimal preparation is needed. Samples may be injected directly.
-
For complex biological fluids like blood or urine, an extraction step such as Accelerated Solvent Extraction (ASE) followed by dilution is required to remove proteins and other interferences.[10]
-
-
IC-MS Analysis:
-
Injection: Inject the prepared sample into the ion chromatograph.
-
Chromatography:
-
Column: Use a high-capacity anion-exchange column (e.g., IonPac AS24).[8]
-
Eluent: Use an alkaline eluent, such as a potassium hydroxide (B78521) (KOH) gradient, generated electrolytically in a Reagent-Free™ IC (RFIC™) system.
-
-
Suppression: Pass the eluent through a suppressor to reduce the background conductivity and noise before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Interface: A post-column addition of a solvent like acetonitrile may be used to aid in the desolvation process in the ESI source.[8]
-
Ionization: Use ESI in negative mode to detect the deprotonated this compound molecule (m/z 77).
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for sensitive and selective quantification.
-
-
-
Quantification:
-
Generate a calibration curve using external standards.
-
Quantify the this compound concentration in the sample by comparing its response to the calibration curve.
-
References
- 1. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Fluoroacetate and Other Key Metabolic Poisons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of fluoroacetate with other well-characterized metabolic poisons: cyanide, rotenone (B1679576), and 2,4-dinitrophenol (B41442) (DNP). The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping toxicological profiles of these compounds.
Executive Summary
Metabolic poisons are substances that disrupt the normal metabolic processes essential for cellular function and survival. While their mechanisms of action vary, they all ultimately interfere with the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This guide focuses on the in vivo consequences of exposure to four potent metabolic poisons, highlighting their differential impacts on key physiological and biochemical parameters. This compound, through its conversion to fluorocitrate, uniquely inhibits the Krebs cycle.[1][2][3] In contrast, cyanide and rotenone target the electron transport chain, inhibiting complex IV and complex I, respectively.[4][5][6][7] 2,4-dinitrophenol acts as an uncoupling agent, disrupting the proton gradient necessary for ATP synthesis.[8][9][10] Understanding these fundamental differences is crucial for the development of targeted therapeutic strategies and for elucidating the intricate workings of cellular metabolism.
Comparison of In Vivo Effects
The following table summarizes the key quantitative effects observed in rats following in vivo exposure to this compound, cyanide, rotenone, and 2,4-dinitrophenol.
| Parameter | This compound | Cyanide | Rotenone | 2,4-Dinitrophenol |
| LD50 (rat, oral) | 2-10 mg/kg[1] | 4.6 mg/kg (intravenous infusion)[11] | 132-1500 mg/kg[12] | 30-320 mg/kg[10] |
| Primary Mechanism | Krebs Cycle Inhibition (Aconitase)[1][2][3] | Electron Transport Chain Inhibition (Complex IV)[4] | Electron Transport Chain Inhibition (Complex I)[5][6][7] | Uncoupling of Oxidative Phosphorylation[8][9][10] |
| Citrate (B86180) Levels | 15-fold increase in heart, 5-fold increase in serum[13] | No direct effect reported | No direct effect reported | No direct effect reported |
| ATP Levels | 46% depletion in heart[13] | Significant decrease in brain[4] | Significant decrease in neuronal cells[14] | Depletion due to uncoupling[9] |
| Lactate (B86563) Levels | Increased due to metabolic acidosis[3] | Significantly increased in blood, reaching nearly 150 mg/dl in lethal cases[11] | Increased due to shift to anaerobic metabolism | Not a primary effect |
| Body Temperature | Can increase[11] | Modest decrease at low doses, marked increase at high doses[11] | Not a primary reported effect | Significant increase (hyperthermia)[8][9] |
| Oxygen Consumption | Decreased due to Krebs cycle block | Decreased cellular utilization | Decreased mitochondrial respiration[15] | Significantly increased[8] |
| Key Clinical Signs | Seizures, cardiac arrhythmias, metabolic acidosis[1][3] | Rapid onset of seizures, coma, cardiovascular collapse, metabolic acidosis[4][11] | Neurotoxicity, Parkinsonian-like features in chronic exposure[5] | Hyperthermia, tachycardia, diaphoresis, tachypnea[16] |
Experimental Protocols
In Vivo Administration of Metabolic Poisons in Rats
Objective: To induce metabolic poisoning in a controlled laboratory setting to study its physiological and biochemical effects.
Materials:
-
Metabolic poison (this compound, Potassium Cyanide, Rotenone, or 2,4-Dinitrophenol)
-
Vehicle for dissolution (e.g., saline, corn oil)
-
Sprague-Dawley rats (male, 250-300g)
-
Gavage needles or injection syringes (depending on the route of administration)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatize rats to the laboratory environment for at least one week prior to the experiment.
-
Prepare a stock solution of the metabolic poison in the chosen vehicle at a known concentration.
-
Weigh each rat to determine the precise volume of the poison solution to be administered based on the desired dosage (e.g., a fraction of the LD50).
-
Administer the poison via the intended route (e.g., oral gavage for this compound, intraperitoneal injection for cyanide).[17][18]
-
House the animals individually in metabolic cages for observation and sample collection.
-
Monitor the animals continuously for clinical signs of toxicity, including changes in behavior, respiration, and body temperature.
-
Collect biological samples (blood, tissues) at predetermined time points post-administration for further analysis.
Measurement of Plasma Citrate Levels
Objective: To quantify the accumulation of citrate in the plasma following this compound poisoning.
Materials:
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Commercially available citrate assay kit (e.g., Sigma-Aldrich MAK333)
-
Spectrophotometer or fluorometer
-
Pipettes and tips
Procedure:
-
Collect blood samples from the rats at specified time points via a suitable method (e.g., tail vein, cardiac puncture).
-
Centrifuge the blood samples to separate the plasma.
-
Follow the instructions provided with the commercial citrate assay kit. This typically involves:
-
Preparing a standard curve with known concentrations of citrate.
-
Mixing a small volume of plasma with the kit's reaction mixture.
-
Incubating the samples for a specified time to allow for the enzymatic reactions to occur.
-
Measuring the absorbance or fluorescence of the samples and standards using a plate reader.
-
-
Calculate the citrate concentration in the plasma samples by comparing their readings to the standard curve.
Measurement of Tissue ATP Levels
Objective: To determine the impact of metabolic poisons on cellular energy status by quantifying ATP concentrations in tissues.
Materials:
-
Tissue samples (e.g., heart, brain)
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid
-
Potassium hydroxide (B78521)
-
High-performance liquid chromatography (HPLC) system or a commercial ATP assay kit (e.g., luciferase-based)[19][20]
Procedure:
-
At the end of the in vivo experiment, euthanize the rats and rapidly excise the tissues of interest.
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in cold perchloric acid to extract the nucleotides.
-
Neutralize the extract with potassium hydroxide and centrifuge to remove the precipitate.
-
Analyze the supernatant for ATP content using one of the following methods:
-
HPLC: Separate the nucleotides on a suitable column and quantify the ATP peak based on its retention time and UV absorbance compared to a standard.[20]
-
Luciferase-based assay: Mix the extract with a reagent containing luciferase and luciferin. The resulting bioluminescence is proportional to the ATP concentration and can be measured with a luminometer.[19]
-
Measurement of Blood Lactate Levels
Objective: To assess the degree of metabolic acidosis by measuring lactate concentrations in the blood.
Materials:
-
Blood collection tubes (containing a glycolysis inhibitor, e.g., sodium fluoride)
-
Centrifuge
-
Commercial lactate assay kit or a blood gas analyzer with lactate measurement capabilities.
Procedure:
-
Collect blood samples from the rats. It is crucial to use tubes containing a glycolysis inhibitor to prevent artificial increases in lactate levels post-collection.[21]
-
If using a commercial kit, centrifuge the blood to obtain plasma.
-
Follow the manufacturer's protocol for the lactate assay, which is typically a colorimetric or enzymatic assay.
-
Alternatively, use a point-of-care blood gas analyzer that can directly measure lactate from a whole blood sample.
-
Elevated lactate levels, particularly above 8-10 mmol/L, are a strong indicator of significant cyanide poisoning.[22][23]
Measurement of Oxygen Consumption and Body Temperature
Objective: To evaluate the whole-body metabolic rate and thermoregulatory effects of the poisons.
Materials:
-
Metabolic cages equipped for indirect calorimetry
-
Oxygen and carbon dioxide analyzers
-
Rectal thermometer or implantable temperature transponder
-
Data acquisition system
Procedure:
-
Place individual rats in metabolic cages.
-
Allow the animals to acclimate to the cages before administering the poison.
-
Continuously measure the concentration of oxygen and carbon dioxide in the air entering and leaving the cage.
-
Calculate the rate of oxygen consumption (VO2) and carbon dioxide production (VCO2) using appropriate formulas.[24][25]
-
Measure the core body temperature of the rats at regular intervals using a rectal probe or by monitoring the signal from an implanted transponder.
-
Record and analyze the changes in oxygen consumption and body temperature over time following poison administration.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Krebs cycle via lethal synthesis.
Caption: Sites of action for cyanide, rotenone, and 2,4-DNP.
Caption: General experimental workflow for in vivo metabolic poison studies.
References
- 1. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate prodrugs as treatment for acute metabolic crisis during this compound intoxication in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration in Cerebral Metabolism in a Rodent Model of Acute Sub-lethal Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 2,4-dinitrophenol on the hypometabolic response to hypoxia of conscious adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolic, cardiovascular, and neurologic aspects of acute cyanide poisoning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EXTOXNET PIP - ROTENONE [extoxnet.orst.edu]
- 13. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of anaerobic metabolism in rats during acute cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation between intracellular pH and lactate levels in the rat brain during potassium cyanide induced metabolism blockade: a combined 31P-1H in vivo nuclear magnetic spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive method for measuring ATP-formation in rat muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. droracle.ai [droracle.ai]
- 24. pdf.journalagent.com [pdf.journalagent.com]
- 25. Body temperature and oxygen consumption of newborn rats at various ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aconitase Inhibition: Fluorocitrate vs. Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various aconitase inhibitors, with a primary focus on the well-characterized inhibitor, fluorocitrate. Supporting experimental data, detailed methodologies for key experiments, and visual diagrams of inhibitory pathways and experimental workflows are presented to aid in research and drug development endeavors.
Mechanism of Action: A Tale of Two Inhibition Strategies
Aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, facilitates the isomerization of citrate (B86180) to isocitrate. Its inhibition can have profound effects on cellular metabolism and is a subject of intense study. Inhibitors of aconitase can be broadly categorized by their mechanism of action.
Fluorocitrate: The "Suicide" Inhibitor
Fluorocitrate is a classic example of a mechanism-based or "suicide" inhibitor. Its inhibitory action is a multi-step process that begins with the metabolic conversion of fluoroacetate to fluoroacetyl-CoA. This molecule then condenses with oxaloacetate to form fluorocitrate.[1] Aconitase recognizes fluorocitrate as a substrate and initiates its catalytic cycle, converting it to fluoro-cis-aconitate.[2] However, the enzymatic reaction takes a fatal turn when a subsequent hydration step, coupled with the loss of a fluoride (B91410) ion, results in the formation of 4-hydroxy-trans-aconitate (HTn).[2] This product binds with extremely high affinity to the active site of aconitase, effectively sequestering the enzyme and halting the TCA cycle.[2] While the initial interaction with fluorocitrate can be described with competitive and non-competitive characteristics depending on the substrate, the ultimate result is a tightly bound, inhibited enzyme complex.[3][4]
Other Inhibitors: A Diverse Array of Mechanisms
Beyond fluorocitrate, a variety of other molecules can inhibit aconitase through different mechanisms:
-
Competitive Inhibitors: These molecules structurally resemble the natural substrates of aconitase (citrate, cis-aconitate, or isocitrate) and compete for binding to the active site. Oxalomalate and the plant alkaloid aconitine (B1665448) are examples of such inhibitors.[5][6]
-
Non-Competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. Aconitine also exhibits non-competitive inhibition characteristics.[6]
-
Oxidative Damage: The iron-sulfur cluster at the active site of aconitase is highly susceptible to oxidative damage. Reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), can directly inactivate the enzyme by disrupting this cluster.[7]
-
Covalent Modification: The accumulation of certain metabolites, such as fumarate (B1241708) in cases of fumarate hydratase deficiency, can lead to the covalent modification of cysteine residues in aconitase through a process called succination. This modification can impair enzyme activity.[8]
-
Sulfhydryl Reagents: Reagents that react with sulfhydryl groups, such as p-chloromercuribenzoic acid and N-ethylmaleimide, can also inhibit aconitase, suggesting the importance of cysteine residues for its function.[9]
Quantitative Comparison of Aconitase Inhibitors
The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating a higher affinity and more potent inhibition. The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Type of Inhibition | Kᵢ / IC₅₀ Value | Organism/Enzyme Source |
| Fluorocitrate | Partially Competitive (with citrate) | Kᵢ = 3.4 x 10⁻⁸ M | Solubilized rat liver mitochondria |
| Partially Non-competitive (with cis-aconitate) | Kᵢ = 3.0 x 10⁻⁸ M | Solubilized rat liver mitochondria | |
| Oxalomalate | Competitive | Kᵢ = 1.0 x 10⁻⁶ M | Rat liver mitochondrial aconitase |
| Competitive | Kᵢ = 2.5 x 10⁻⁶ M | Rat liver cytoplasmic aconitase | |
| Aconitine | Non-competitive | Kᵢ = 1.1 x 10⁻⁴ M | Pig heart aconitase[6] |
| Peroxynitrite (ONOO⁻) | Oxidative Inactivation | IC₅₀ ≈ 3 µM | Not specified[7] |
| Fumarate (via Succination) | Covalent Modification | Dose-dependent inhibition (1-50 mM) | In vitro studies[8] |
Experimental Protocols
Aconitase Activity Assay (Spectrophotometric Method)
This protocol outlines a common method for determining aconitase activity by monitoring the conversion of citrate to isocitrate, which is then measured in a coupled enzymatic reaction.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Citrate (substrate)
-
Isocitrate Dehydrogenase (coupling enzyme)
-
NADP⁺ (cofactor)
-
Sample containing aconitase (e.g., cell lysate, tissue homogenate)
-
Inhibitor of interest
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold Assay Buffer. Centrifuge to remove cellular debris. The supernatant will contain the aconitase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, citrate, NADP⁺, and isocitrate dehydrogenase.
-
Assay: a. Add the sample (and inhibitor, if applicable) to the wells of the microplate. b. Initiate the reaction by adding the reaction mixture to each well. c. Immediately measure the absorbance at 340 nm (for NADPH formation) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature.
-
Data Analysis: Calculate the rate of change in absorbance over time. The aconitase activity is proportional to this rate. For inhibitor studies, compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate IC₅₀ values.
Visualizing Aconitase Inhibition
Mechanism of Aconitase Inhibition by Fluorocitrate
Caption: Mechanism of fluorocitrate inhibition of aconitase.
Experimental Workflow for Aconitase Inhibition Assay
Caption: Workflow for assessing aconitase inhibition.
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sites and mechanisms of aconitase inactivation by peroxynitrite: modulation by citrate and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active site sulfhydryl of aconitase is not required for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Potential Antidotes for Fluoroacetate Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various potential antidotes for fluoroacetate poisoning, a condition caused by the highly toxic compound sodium this compound (also known as compound 1080). This compound exerts its toxic effect through "lethal synthesis," where it is metabolized to fluorocitrate, a potent inhibitor of the enzyme aconitase in the tricarboxylic acid (TCA) or Krebs cycle.[1][2][3][4] This inhibition leads to a cascade of metabolic disruptions, including energy deprivation and citrate (B86180) accumulation, ultimately resulting in cellular death.[5] This guide summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biochemical pathways and experimental workflows to aid in the research and development of effective countermeasures.
Comparative Efficacy of this compound Antidotes
The development of an effective antidote for this compound poisoning has been a long-standing challenge.[3][6] Research has explored several avenues, primarily focusing on two main strategies: providing a substrate to compete with this compound metabolism and replenishing key metabolites to bypass the metabolic block. The following table summarizes quantitative data from various experimental studies evaluating the efficacy of potential antidotes.
| Antidote(s) | Animal Model | This compound Dose | Antidote Dose(s) | Key Efficacy Results | Reference(s) |
| Monoacetin & Calcium Chloride | Cats | 3 mmol/kg (IV) | Monoacetin: 0.5 ml/kg every 30 min; Calcium chloride: to restore normal serum ionized calcium | Monoacetin alone prolonged average survival time from 94 min to 166 min. Calcium chloride alone also prolonged survival to 166 min. Combined treatment did not further increase survival time. | |
| Calcium Gluconate & Sodium Succinate (B1194679) | Mice | 15 mg/kg (IP) | Calcium Gluconate (CaG): 130 mg/kg; Sodium Succinate (NaSuc): 240 mg/kg | Ineffective when used alone. The combination of CaG and NaSuc was effective in reducing mortality when injected at separate sites or mixed immediately before injection. | |
| Calcium Gluconate & Sodium Succinate | Cats | 0.45 mg/kg (oral) | Not specified | The survival rate was 75% in the treated group compared to 37.5% in the non-treated group. | [7] |
| Ethanol | Dogs | Not specified | 28% Ethanol: 10ml/kg diluted in Hartman solution (continuous IV infusion for 24 hours) | In a therapeutic management protocol that also included calcium gluconate and other supportive care, all 30 canine patients survived. | [8] |
| Acetamide | Not specified | Not specified | Not specified | Animal studies have shown effectiveness in decreasing ketone body levels and citrate in the brain, kidney, and heart. However, it is not recommended for human use due to adverse effects. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols adapted from the cited literature for key experiments in the evaluation of this compound antidotes.
Determination of LD50 of Sodium this compound in Rodents
This protocol is based on studies establishing the lethal dose of sodium this compound.
-
Animal Model: Male and female Sprague-Dawley rats.[5]
-
Housing: Animals are housed individually with access to food and water ad libitum, maintained on a 12-hour light/dark cycle.
-
Toxin Administration: Sodium this compound is dissolved in sterile water. A non-invasive assisted-drinking method is utilized for oral administration to model accidental ingestion.
-
Dose Determination: The Dixon-Massey median lethal dose (LD50) determination method is employed. This up-and-down method involves adjusting the dose for each subsequent animal based on the outcome (survival or death) of the previous one. The dose is increased or decreased by a set logarithmic interval.
-
Observation: Animals are monitored continuously for 24 to 48 hours post-administration for clinical signs of toxicity and mortality.[6]
-
Data Analysis: The LD50 is calculated from the dosing sequence.
Evaluation of Antidote Efficacy in Mice
This protocol is adapted from a study evaluating the combination of calcium gluconate and sodium succinate.[1]
-
Animal Model: Mice.
-
Poisoning: A lethal dose of sodium this compound (15 mg/kg) is administered intraperitoneally (IP).
-
Antidote Administration:
-
Calcium gluconate (130 mg/kg) and sodium succinate (240 mg/kg) are prepared in separate solutions.
-
The antidotes are administered at 15 minutes, 4 hours, 10 hours, 24 hours, and 36 hours after this compound administration.
-
The study compares the efficacy of individual antidotes versus a combination, as well as different administration methods (separate injection sites vs. mixed in the same syringe).
-
-
Endpoint: The primary endpoint is mortality over a specified observation period.
-
Data Analysis: Survival rates between the control (poison only) and treated groups are compared.
Evaluation of Antidote Efficacy in Cats
This protocol is based on a study investigating monoacetin and calcium chloride.[11]
-
Animal Model: Artificially-ventilated anesthetized cats.
-
Poisoning: Sodium this compound (3 mmol/kg) is administered intravenously (IV).
-
Monitoring: Blood pressure, ECG, acid-base parameters, and serum ionized calcium are continuously monitored.
-
Treatment Groups:
-
Group A (Control): No treatment.
-
Group B: Treated with calcium chloride to normalize serum ionized calcium.
-
Group C: Treated with monoacetin (0.5 ml/kg every 30 minutes).
-
Group D: Combined treatment with monoacetin and calcium chloride.
-
-
Endpoint: The primary endpoint is survival time.
-
Data Analysis: Average survival times are compared across the different treatment groups.
Visualizing the Mechanisms and Workflows
This compound's Impact on the Krebs Cycle
This compound itself is not toxic but undergoes lethal synthesis to fluorocitrate.[4] Fluorocitrate then competitively inhibits aconitase, a crucial enzyme in the Krebs cycle, leading to a metabolic blockade.[7] Potential antidotes aim to either compete with this compound for conversion (e.g., ethanol, monoacetin) or to provide substrates to bypass the block (e.g., sodium succinate).
References
- 1. Evaluation of potential antidotes for sodium this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology of this compound: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium gluconate and sodium succinate for therapy of sodium this compound experimental intoxication in cats: clinical and electrocardiographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. rev.aetox.es [rev.aetox.es]
- 10. scielo.org.co [scielo.org.co]
- 11. The effect of monoacetin and calcium chloride on acid-base balance and survival in experimental sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Signatures of Fluoroacetate and Glucose Deprivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the distinct metabolic signatures induced by fluoroacetate toxicity and glucose deprivation. By understanding the unique and overlapping metabolic reprogramming events, researchers can gain deeper insights into cellular bioenergetics, stress responses, and potential therapeutic targets.
Introduction
Both this compound, a potent metabolic poison, and glucose deprivation, a common experimental condition and a characteristic of the tumor microenvironment, profoundly disrupt cellular metabolism. This compound acts as a specific inhibitor of the Krebs cycle, while glucose deprivation limits the primary fuel for glycolysis. This guide dissects their individual and comparative impacts on cellular metabolic pathways, supported by experimental data and detailed protocols.
Mechanism of Action
This compound: Lethal Synthesis and Krebs Cycle Inhibition
This compound itself is not toxic but undergoes a process termed "lethal synthesis" within the cell.[1] It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[2] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle that catalyzes the isomerization of citrate (B86180) to isocitrate.[3][4][5] This inhibition leads to a metabolic bottleneck, causing the accumulation of citrate and a subsequent cascade of metabolic disturbances.[1][2][3]
Glucose Deprivation: Fuel Crisis and Oxidative Stress
Glucose is a fundamental energy source for most cells. Its deprivation forces cells to switch to alternative fuel sources and triggers a complex stress response. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), glucose deprivation can be particularly cytotoxic.[3][6] A key consequence of glucose withdrawal is the generation of reactive oxygen species (ROS), which activates a positive feedback loop involving the inhibition of protein tyrosine phosphatases and subsequent hyperactivation of tyrosine kinase signaling, ultimately leading to cell death.[7]
Comparative Metabolic Signatures
The metabolic perturbations caused by this compound and glucose deprivation, while both impacting cellular energy production, manifest in distinct changes in metabolite levels.
| Metabolic Pathway | Effect of this compound | Effect of Glucose Deprivation |
| Glycolysis | Increased lactate (B86563) production due to impaired mitochondrial respiration.[2][8][9] | Inhibition of the pathway due to substrate unavailability. |
| Krebs Cycle | Inhibition at the aconitase step, leading to a dramatic accumulation of citrate.[9][10] | Reduced influx of pyruvate, leading to decreased levels of Krebs cycle intermediates. |
| Amino Acid Metabolism | Depletion of glutamine as it is used as an alternative energy source.[2] | Depletion of intracellular aspartate and glutamate.[11] Increased reliance on amino acids as an energy source.[12] |
| Redox State | Increased lactate/pyruvate ratio, indicating a more reduced cytoplasm.[11] | Increased production of Reactive Oxygen Species (ROS), leading to oxidative stress.[7] |
| Energy Charge | Depletion of ATP due to impaired oxidative phosphorylation.[2][10] | Depletion of ATP due to the lack of glycolytic flux. |
Signaling Pathways
This compound-Induced Metabolic Stress
The primary signaling event following this compound exposure is the direct consequence of metabolic collapse due to Krebs cycle inhibition.
Glucose Deprivation-Induced Signaling Cascade
Glucose deprivation initiates a signaling cascade characterized by the interplay between ROS and tyrosine kinase signaling.
Experimental Protocols
Metabolite Extraction and LC-MS Analysis
This protocol outlines the steps for extracting and analyzing intracellular metabolites from cultured cells.
Materials:
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an appropriate LC-MS method for polar metabolites.[13][14][15][16]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat cells with this compound, or culture in glucose-free medium for the desired time.
-
Wash the cells with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.[4][7][17][18]
Western Blot Analysis of Tyrosine Kinase Signaling
This protocol details the steps to assess the phosphorylation status of tyrosine kinases.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as required and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.[19][20][21][22]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the metabolic signatures of this compound and glucose deprivation.
Conclusion
This compound and glucose deprivation induce distinct yet overlapping metabolic and signaling responses. This compound's targeted inhibition of the Krebs cycle provides a model of acute energy crisis, while glucose deprivation highlights the intricate feedback loops between metabolism and cellular signaling. A comprehensive understanding of these differences, facilitated by the methodologies outlined in this guide, is crucial for advancing research in metabolic diseases, toxicology, and cancer biology.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Aconitase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Succinate prodrugs as treatment for acute metabolic crisis during this compound intoxication in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of glutamine deprivation on glucose and amino acid metabolism in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Fluoroacetate Uptake and Metabolism: ¹⁹F NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the uptake and metabolism of fluoroacetate is crucial for toxicological studies and the development of potential therapeutics. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound Analysis
This compound is a highly toxic compound that, upon entering a cell, is converted into fluorocitrate.[1][2] Fluorocitrate then potently inhibits aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular respiration and energy production.[1][2] Understanding the dynamics of this compound uptake and its metabolic fate is paramount for elucidating its mechanism of toxicity and for screening potential antidotes.
Several analytical methods can be employed to quantify this compound and its metabolites. While GC-MS and LC-MS are highly sensitive and widely used techniques, ¹⁹F NMR spectroscopy has emerged as a powerful, non-destructive alternative that offers unique advantages for studying fluorinated molecules in biological systems.
Quantitative Performance Comparison
The choice of an analytical method often depends on its quantitative performance characteristics. The following table summarizes the key performance metrics of ¹⁹F NMR, GC-MS, and LC-MS for the quantification of this compound.
| Feature | ¹⁹F NMR | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. | Separation of volatile compounds followed by mass-to-charge ratio detection. | Separation by liquid chromatography followed by mass-to-charge ratio detection. |
| Sample Preparation | Often minimal; direct analysis of biofluids or cell extracts is possible. | Derivatization is typically required to increase volatility. | Minimal for aqueous samples; protein precipitation for biological matrices. |
| Detection Limit | ~4 µg/g (without enrichment)[3]; 1 µM for fluoro-metabolites in an overnight run.[4] | 2.9 µg/L. | 0.4 µg/L (in potable water); 1.7 ng/g (in kidney tissue). |
| Linearity Range | Wide dynamic range. | 10 - 320 µg/L. | 0.02 to 500 ng/mL. |
| Selectivity | High; excellent for distinguishing different fluorine-containing compounds.[5][6] | High, particularly with selected ion monitoring (SIM). | High, especially with tandem MS (MS/MS). |
| Throughput | Can be rapid (~8 minutes per sample).[7] | Can be longer due to derivatization and chromatography run times. | Relatively fast. |
| Key Advantages | Non-destructive, minimal sample preparation, ability to identify unknown metabolites.[6] | High sensitivity and established methodology. | High sensitivity and specificity. |
| Key Disadvantages | Lower sensitivity compared to MS methods. | Requires derivatization, which can be time-consuming. | Matrix effects can influence quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of this compound using ¹⁹F NMR, GC-MS, and LC-MS.
¹⁹F NMR Spectroscopy for this compound Quantification in Cell Extracts
This protocol is adapted from methodologies described for the analysis of fluorinated compounds in biological samples.[4][8][9]
1. Sample Preparation:
- Culture cells to the desired density and expose them to this compound for the desired time.
- Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trifluoroacetic acid).
- Centrifuge the lysate to pellet cell debris and transfer the supernatant to an NMR tube.
2. NMR Data Acquisition:
- Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
- Use a pulse sequence with proton decoupling to obtain sharp singlet signals for each fluorine environment.
- Optimize acquisition parameters, including pulse angle, relaxation delay (D1), and the number of scans, to ensure accurate quantification. A longer relaxation delay (e.g., 5-7 times the longest T1) is crucial for accurate integration.
3. Data Analysis:
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Integrate the area of the this compound signal and the internal standard signal.
- Calculate the concentration of this compound based on the integral ratio and the known concentration of the internal standard.
GC-MS Analysis of this compound in Biological Samples
This protocol is based on established methods requiring derivatization.
1. Sample Preparation and Derivatization:
- To 1 mL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C-labeled this compound).
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Derivatize the residue by adding a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst, and heat the mixture.
2. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Use a capillary column suitable for the separation of the derivatized analyte.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
3. Quantification:
- Generate a calibration curve using standards prepared in the same biological matrix.
- Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS/MS Analysis of this compound in Biological Fluids
This protocol outlines a direct injection method for aqueous samples and a protein precipitation method for biological fluids.
1. Sample Preparation:
- Direct Aqueous Injection: For samples like urine, dilute with mobile phase, filter, and inject directly into the LC-MS/MS system.[10]
- Protein Precipitation: For plasma or cell culture media, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and inject the supernatant.
2. LC-MS/MS Analysis:
- Use a reversed-phase or HILIC column for chromatographic separation.
- The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid).
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification.
3. Quantification:
- Prepare a calibration curve by spiking known concentrations of this compound into the same biological matrix.
- Quantify this compound in the samples using the calibration curve.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, we provide diagrams for the experimental workflow and the metabolic pathway of this compound.
Figure 1: Experimental workflow for quantifying this compound.
Figure 2: Metabolic pathway of this compound toxicity.
Conclusion: Choosing the Right Tool for the Job
The validation of ¹⁹F NMR as a quantitative tool for studying this compound uptake and metabolism offers researchers a powerful and complementary technique to traditional mass spectrometry-based methods.
-
¹⁹F NMR is particularly advantageous for its non-destructive nature, minimal sample preparation, and its unique ability to detect and identify unexpected fluorine-containing metabolites without the need for specific standards.[6] This makes it an excellent choice for exploratory studies and for tracking the metabolic fate of this compound in real-time within intact cells or tissues.[4][8][9]
-
GC-MS and LC-MS/MS remain the methods of choice when the highest sensitivity is required, for instance, when measuring very low concentrations of this compound in complex biological matrices. Their established protocols and high throughput capabilities make them well-suited for routine analysis and large-scale screening studies.
Ultimately, the optimal method will depend on the specific research question, the available instrumentation, and the required level of sensitivity and structural information. For a comprehensive understanding of this compound's biological effects, a combination of these techniques may be the most powerful approach, with ¹⁹F NMR providing a broader metabolic picture and mass spectrometry offering highly sensitive quantification of known analytes.
References
- 1. Enzymatic defluorination and metabolism of this compound, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative determination of fluoroacetic acid in Arrabidea bilabiata and Palicourea marcgravii by 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct aqueous injection of the this compound anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fluoroacetate's Impact on Different Brain Regions: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the neurotoxic effects of fluoroacetate across different brain regions, specifically the cerebellum, hippocampus, and cortex. This compound, a potent metabolic poison, and its active metabolite, fluorocitrate, are known to disrupt cellular respiration, with pronounced effects on the central nervous system. This document is intended for researchers, scientists, and drug development professionals investigating neurotoxicity and potential therapeutic interventions.
Executive Summary
This compound exerts its toxic effects through the "lethal synthesis" of fluorocitrate, which inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] This inhibition leads to a cascade of metabolic disturbances, including the accumulation of citrate (B86180) and a severe depletion of cellular energy reserves in the form of ATP.[2][3] A critical aspect of this compound neurotoxicity is its preferential uptake by glial cells, particularly astrocytes, leading to a primary glial-mediated toxicity at certain concentrations.[1] However, at higher doses, direct neuronal damage is also observed.
This guide synthesizes available data to compare the impact of this compound on the cerebellum, hippocampus, and cortex, highlighting the differential vulnerability of these regions. The cerebellum, in particular, exhibits significant susceptibility to this compound-induced damage, a finding supported by both clinical and preclinical studies.[4][5]
Data Presentation: Quantitative Comparison of this compound's Effects
The following table summarizes the quantitative effects of this compound on key metabolic and cellular parameters in the cerebellum, hippocampus, and cortex. Data has been compiled from multiple sources, and direct comparative values from a single study are limited.
| Parameter | Cerebellum | Hippocampus | Cortex | Source(s) |
| Metabolic Changes | ||||
| Citrate Accumulation | Significant increase | Moderate increase | Moderate increase | [3] |
| ATP Depletion | Pronounced reduction | Significant reduction | Significant reduction | [2][6][7] |
| Glutamate Depletion | Reported decrease | Potential decrease | Reported decrease | [2] |
| Glutamine Depletion | Significant decrease | Likely decrease | Significant decrease | [2] |
| Cellular Damage | ||||
| Neuronal Loss | High, particularly Purkinje cells | Moderate, especially in CA1 region | Moderate | [4][8][9] |
| Glial Activation (Astrocytosis) | Pronounced | Significant | Significant | [10] |
| White Matter Lesions | Not a primary finding | Observed in some cases | Observed in some cases | [11] |
| Functional Deficits | ||||
| Ataxia/Motor Impairment | Prominent and persistent | Less prominent | Less prominent | [4] |
| Cognitive Impairment | Possible secondary effect | Documented | Documented | [12] |
| Seizures | Can be a systemic effect | Can be a systemic effect | Can be a systemic effect | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound Neurotoxicity
Caption: Mechanism of this compound-induced neurotoxicity.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
The following is a synthesized protocol for a comparative study of this compound's effects on different brain regions, based on established methodologies.
Animal Model and Treatment
-
Species: Adult male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Control Group: Administered with sterile saline intraperitoneally (i.p.).
-
This compound Group: Administered with a single dose of sodium this compound (e.g., 5 mg/kg, i.p.), a dose known to induce neurotoxicity.
-
-
Time Course: Animals are monitored for clinical signs of toxicity. Euthanasia and tissue collection are performed at a predetermined time point (e.g., 24 hours post-injection) to assess acute effects.
Tissue Preparation
-
Euthanasia: Animals are deeply anesthetized with an appropriate anesthetic (e.g., pentobarbital) and euthanized by transcardial perfusion.
-
Perfusion: For histological analysis, animals are perfused with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). For metabolic analysis, brains are rapidly extracted without perfusion.
-
Dissection: The brain is carefully dissected on an ice-cold plate to isolate the cerebellum, hippocampus, and cerebral cortex.
-
Sample Processing:
-
For Histology: The dissected brain regions are post-fixed in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution before being embedded in a cryo-embedding medium.
-
For Metabolomics: The dissected brain regions are immediately flash-frozen in liquid nitrogen and stored at -80°C until further processing.
-
Metabolic Analysis
-
Metabolite Extraction: Frozen tissue samples are homogenized in a methanol/chloroform/water mixture to separate the polar and nonpolar phases.
-
Quantification of ATP and Citrate: The aqueous phase containing polar metabolites is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Stable isotope-labeled internal standards for ATP and citrate are used for accurate quantification.
Histological Analysis
-
Sectioning: Frozen, fixed tissue blocks are sectioned on a cryostat at a thickness of 20-30 µm.
-
Immunohistochemistry: Sections are stained with specific antibodies to identify different cell populations and markers of damage.
-
Neuronal Nuclei (NeuN): To quantify neuronal loss.
-
Glial Fibrillary Acidic Protein (GFAP): To assess astrogliosis.
-
Fluoro-Jade B: To label degenerating neurons.
-
-
Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. Quantitative analysis of cell numbers and staining intensity is performed using image analysis software (e.g., ImageJ).
This guide provides a framework for the comparative analysis of this compound-induced neurotoxicity. Further research is warranted to fully elucidate the region-specific mechanisms and to develop targeted therapeutic strategies.
References
- 1. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Survivors from beta-fluoroethyl acetate poisoning show a selective cerebellar syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Regional depletion of adenosine triphosphate, phosphocreatine, and glucose in ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation Between Rats Hippocampal ATP Content and Delayed Encephalopathy After Acute Carbon Monoxide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation and Neuronal Loss in the Hippocampus Are Associated with Immediate Posttraumatic Seizures and Corticosterone Elevation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lead neurotoxicity in experimental models: A systematic review on effects on the cerebrum, cerebellum, and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Damage Using Fluoro-Jade B Histofluorescence and Gliosis in the Gerbil Septum Submitted to Various Durations of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Fluoroacetamide and Fluoroacetate Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of two highly toxic organofluorine compounds, fluoroacetamide (B1672904) and fluoroacetate. Both have been used as rodenticides and are notorious for their potent metabolic poisoning effects. This document summarizes key toxicological data, outlines the shared mechanism of action, and provides standardized experimental protocols for assessing their acute toxicity.
Quantitative Toxicity Data
The acute toxicity of fluoroacetamide and this compound is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population. While both compounds are highly toxic, this compound is generally considered to be more potent. The slower onset and lower acute toxicity of fluoroacetamide are attributed to the necessity of its metabolic conversion to this compound.
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | 0.22 mg/kg | [1] |
| Fluoroacetamide | Rat | Oral | 4 - 15 mg/kg | [2] |
| Fluoroacetamide | Rat (male) | Inhalation (4h LC50) | 136.6 mg/m³ | [3] |
| Fluoroacetamide | Rat (female) | Inhalation (4h LC50) | 144.5 mg/m³ | [3] |
| Fluoroacetamide | Mouse | Intraperitoneal | 85 mg/kg | [2] |
| Fluoroacetamide | Mouse | Oral | 30.62 mg/kg | [2] |
Mechanism of Toxicity: A Shared Pathway of Lethal Synthesis
The toxicity of both fluoroacetamide and this compound stems from a process known as "lethal synthesis".[4] Fluoroacetamide is first hydrolyzed in the body to this compound.[5][6] this compound then mimics acetate (B1210297) and is converted to fluoroacetyl-CoA. This molecule enters the tricarboxylic acid (TCA) cycle, where it condenses with oxaloacetate to form fluorocitrate.[4][7]
Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle that catalyzes the isomerization of citrate (B86180) to isocitrate.[3][7] This inhibition leads to a cascade of metabolic disruptions:
-
Citrate Accumulation: The blockage of the TCA cycle causes a massive accumulation of citrate in the mitochondria and cytoplasm.[3]
-
Energy Depletion: The disruption of the TCA cycle severely impairs cellular respiration and the production of ATP, leading to cellular energy failure.
-
Downstream Effects: The accumulation of citrate can also chelate calcium ions, leading to hypocalcemia. Furthermore, the disruption of the TCA cycle affects other interconnected metabolic pathways, including the synthesis of neurotransmitters.
Caption: Metabolic pathway of fluoroacetamide and this compound toxicity.
Experimental Protocols: Acute Oral Toxicity Assessment (OECD Guideline 425)
The determination of acute oral toxicity, including the LD50, is conducted following standardized guidelines to ensure reproducibility and animal welfare. The OECD Guideline 425 (Up-and-Down Procedure) is a commonly used method.
Objective: To determine the LD50 of a test substance with a reduced number of animals.
Animals: Healthy, young adult rodents (typically rats or mice) of a single-sex are used. Animals are acclimatized to laboratory conditions before the study.
Procedure:
-
Dose-level selection: A starting dose is chosen based on available information, with the aim of being near the expected LD50.
-
Sequential Dosing: Animals are dosed one at a time.
-
If an animal survives, the next animal is given a higher dose.
-
If an animal dies, the next animal is given a lower dose.
-
-
Dose Progression Factor: The dose is adjusted by a constant multiplicative factor (e.g., 1.75, 3.2).
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Close observation is critical during the first few hours after dosing.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.
Caption: Experimental workflow for acute oral toxicity testing (OECD 425).
Conclusion
Fluoroacetamide and this compound are potent metabolic toxins that share a common mechanism of action leading to cellular energy crisis. This compound exhibits higher acute toxicity, as fluoroacetamide requires metabolic conversion to exert its effect. The standardized protocols outlined in the OECD guidelines provide a robust framework for the assessment and comparison of the acute toxicity of these and other chemical compounds. Understanding these toxicological profiles is crucial for risk assessment and the development of potential therapeutic interventions.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Enzymatic defluorination and metabolism of this compound, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal and Handling of Fluoroacetate: A Guide for Laboratory Professionals
Fluoroacetate and its salts, such as sodium this compound (also known as Compound 1080), are highly toxic compounds requiring meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2] Due to its extreme toxicity—with a probable lethal oral dose in humans being less than 5 mg/kg—adherence to strict safety protocols is paramount.[1] This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with these substances.
Immediate Safety and Handling Protocols
All handling of this compound must be performed by trained personnel familiar with its hazards.[3]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound compounds.
-
Respiratory Protection: A respirator should be worn when handling the pure dry chemical to avoid inhalation.[4]
-
Hand Protection: Impervious rubber or plastic gloves are required.[4][5]
-
Body Protection: Wear overalls and waterproof boots.[5] Contaminated work clothes should be removed promptly and laundered by individuals informed of the hazards; they should never be taken home.[6]
-
Eye and Face Protection: Use safety goggles and a face shield, especially when handling solutions or in situations with a risk of splashing.[3][5]
Handling Procedures:
-
Work in a designated, well-ventilated area, protected from drafts.[3][4]
-
Avoid all personal contact with the chemical, including inhalation and skin contact.[2]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[4][5][6]
-
Thoroughly wash hands with soap and warm water after handling the material.[4][5]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Minor Spills:
-
Clean up all spills immediately, avoiding contact with skin and eyes.[2]
-
Use a wet method or a vacuum to reduce dust during cleanup.[6] DO NOT DRY SWEEP solid this compound.[6]
-
Absorb liquid spills with an inert material such as sand, dry sawdust, or silica (B1680970) gel.[5][7]
-
Collect the absorbed material into a suitable, sealed, and clearly labeled container for disposal.[5][7]
Major Spills:
-
Evacuate the area of all personnel and move upwind.[2]
-
Alert emergency responders, informing them of the location and nature of the hazard.[2]
-
Prevent the spill from entering drains or waterways.[5][8][9]
-
Once the spill is contained with an absorbent material, place it in an airtight, labeled container for disposal.[3]
-
After the spilled material has been removed, wash the contaminated area with copious amounts of soapy water.[5][9]
Proper Disposal Procedures
This compound waste is considered hazardous and must be managed according to federal, state, and local regulations.[2][6] The primary recommendation is to always consult with environmental regulatory agencies for guidance on acceptable disposal practices.[1]
Step 1: Consultation and Identification
-
Contact your institution's Environmental Health and Safety (EHS) department and your regional Environmental Protection Agency (EPA) office for specific disposal recommendations.[1][6]
-
This compound waste is classified under specific waste codes. For instance, sodium this compound is listed under RCRA Code P058, and fluoroacetamide (B1672904) as EPA waste number P057.[2][10]
Step 2: Primary Disposal Method - Incineration Careful incineration is a suggested method for the disposal of this compound waste.[1]
-
The waste material should be mixed with a combustible solvent or a combination of vermiculite, sodium bicarbonate, sand-soda ash, and slaked lime.[1][3]
-
This mixture should be burned in a chemical incinerator equipped with an afterburner and an alkali scrubber to neutralize harmful emissions.[1][3]
Step 3: Alternative Disposal Method - Hazardous Waste Landfill If incineration is not available, disposal in an authorized hazardous waste landfill is an alternative.
-
Ensure all waste is collected in suitable, sealed, and properly labeled containers.[8]
-
Puncture empty containers to prevent reuse before disposal.[2]
-
Dispose of the containers at an authorized landfill, or if permitted, bury them at least 50 centimeters deep in a designated disposal pit away from waterways and vegetation.[2][9]
Decontamination of Equipment:
-
All equipment used for weighing, measuring, and mixing this compound must be labeled as "POISON".[4]
-
Wash equipment immediately after use.[4]
-
Collect all wash water for proper treatment and disposal; do not allow it to enter drains.[2]
Data Presentation
For safe handling and disposal, it is crucial to be aware of the substance's properties and identifiers.
Table 1: Chemical and Physical Properties of Sodium this compound
| Property | Value | Source |
| Appearance | White, odorless, hygroscopic powder | [1] |
| Molecular Formula | C₂H₂FNaO₂ | [1] |
| Molecular Weight | 100.02 g/mol | [8] |
| Melting Point | 200-205 °C (decomposes) | [1][8] |
| Water Solubility | Very soluble / Miscible | [1][6][10] |
| Vapor Pressure | ~0 mmHg at 20°C (68°F) | [6][10] |
Table 2: Hazard and Waste Identification Codes
| Identifier | Code | Substance | Source |
| DOT Number | UN 2629 | Sodium this compound | [6] |
| Hazard Class | 6.1 (Toxic) | Sodium this compound | [3][5] |
| Packing Group | I | Sodium this compound | [5] |
| RCRA Code | P058 | Sodium this compound | [10] |
| EPA Waste Number | P057 | Fluoroacetamide | [2] |
Experimental Protocols
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste management.
References
- 1. Cas 62-74-8,SODIUM this compound | lookchem [lookchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. eregulations.ct.gov [eregulations.ct.gov]
- 5. pestoff.co.nz [pestoff.co.nz]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. pir.sa.gov.au [pir.sa.gov.au]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Fluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Fluoroacetates
Essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with highly toxic fluoroacetate compounds. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Fluoroacetates, such as sodium this compound, are highly toxic compounds that require stringent safety measures to prevent exposure. Inhalation, ingestion, or skin absorption can be fatal.[1][2] Adherence to the following guidelines is critical to mitigate the risks associated with these hazardous materials.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to fluoroacetates. All personnel must be trained on the correct procedures for donning, doffing, and maintaining their PPE.
Respiratory Protection
A risk assessment should be conducted to determine the potential for airborne particles. The following table, based on NIOSH recommendations for sodium this compound, outlines the minimum respiratory protection required at different concentration levels.
| Concentration of Sodium this compound | Minimum Required Respirator Type | Assigned Protection Factor (APF) |
| Up to 0.25 mg/m³ | Any quarter-mask respirator. | 5 |
| Up to 0.5 mg/m³ | Any particulate respirator with an N95, R95, or P95 filter (excluding quarter-mask respirators). N99, R99, P99, N100, R100, or P100 filters may also be used. | 10 |
| Up to 1.25 mg/m³ | Any powered, air-purifying respirator with a high-efficiency particulate filter. | 25 |
| Up to 2.5 mg/m³ | Any air-purifying, full-facepiece respirator with an N100, R100, or P100 filter. | 50 |
Table 1: NIOSH Recommended Respiratory Protection for Sodium this compound.[3]
Hand Protection
| Glove Material | Recommendation |
| Rubber or Plastic | Recommended for handling the pure dry chemical.[4] |
| Waterproof Gloves | Operators using or handling the product in open containers must wear gloves.[5][6] |
Table 2: Recommended Glove Types for Handling Fluoroacetates.
Note: The absence of standardized permeation data necessitates a cautious approach. It is imperative to consult directly with glove manufacturers for specific chemical resistance data. For all handling of fluoroacetates, it is recommended to wear two pairs of gloves and to change them immediately if contamination is suspected.
Eye and Body Protection
-
Eye Protection: Wear impact-resistant safety goggles with side shields at all times.[7] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Protective Clothing: A lab coat must be worn.[5] For procedures with a higher risk of contamination, consider additional protective clothing such as an apron or oversleeves.[5] All protective clothing should be removed before leaving the designated work area.
Operational Plan: Safe Handling Workflow
A systematic approach is essential when working with fluoroacetates. The following workflow outlines the key stages of handling these compounds safely.
Caption: Logical workflow for the safe handling of fluoroacetates.
Experimental Protocols
The following are detailed methodologies for key procedures involving solid this compound compounds.
Protocol for Weighing and Preparing a this compound Solution
-
Preparation:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
If a balance is not available inside the fume hood, use a tared and sealable container for transferring the chemical to the balance.
-
Prepare a designated waste container for contaminated materials within the fume hood.
-
-
Weighing:
-
Don all required PPE as specified in the tables above.
-
Perform all manipulations of the solid this compound within the fume hood.
-
Carefully weigh the desired amount of the compound onto a weigh boat or into the tared, sealable container.
-
If using a container for transfer, securely close it before removing it from the fume hood to weigh.
-
If adjustments to the weighed amount are necessary, return the sealed container to the fume hood before opening and making any changes.
-
-
Dissolution:
-
Place a beaker with the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent while it is stirring to prevent clumping and aid dissolution.
-
Use a disposable spatula or other appropriate tool, and immediately dispose of it in the designated waste container after use.
-
Rinse the weigh boat or container with a small amount of the solvent and add the rinse to the beaker to ensure a complete transfer.
-
Keep the solution covered as much as possible during the process.
-
-
Post-Procedure:
-
Once the solution is prepared, securely cap the container.
-
Wipe down all surfaces within the fume hood with an appropriate decontaminating solution.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with fluoroacetates, including gloves, weigh boats, paper towels, and pipette tips, must be collected as hazardous waste.[7]
-
Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste.
-
Disposal Method: this compound waste must be disposed of as hazardous waste through an approved environmental health and safety service. It may be necessary to contact your institution's environmental protection department or a regional office of the Environmental Protection Agency (EPA) for specific recommendations.[7]
-
Decontamination of Equipment: All non-disposable equipment, such as glassware, must be decontaminated before being removed from the designated work area. This can be done by thoroughly rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
First Aid Measures
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the victim to fresh air immediately.
-
Provide respiratory support if breathing is difficult.
-
Seek immediate medical attention.[3]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious and alert, rinse their mouth with water.
-
Seek immediate medical attention.[3]
-
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Isolate: Secure the area and prevent entry.
-
Protect: If trained to do so, don appropriate PPE, including respiratory protection.
-
Contain and Clean:
-
Report: Report the spill to your institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
